NEP-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXXIAHRYGHABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the "NEP-IN-2" Designation: A Need for Clarification
An in-depth analysis of the current scientific literature reveals no specific biological molecule or established mechanism of action formally designated as "NEP-IN-2." The query appears to conflate several distinct but related areas of research, primarily centered around Neprilysin (NEP), its homolog Neprilysin-2 (NEP2), and Neuropilin-2 (NRP2). To provide a precise and relevant technical guide, clarification on the intended subject is essential.
The available research points to three separate entities that may be relevant to your query:
-
Neprilysin (NEP): Also known as neutral endopeptidase, NEP is a zinc-dependent metalloproteinase that plays a crucial role in inactivating a variety of peptide hormones, including glucagon-like peptide 1 (GLP-1).[1] Its inhibition has been explored as a therapeutic strategy for type 2 diabetes mellitus by increasing circulating GLP-1 levels.[1] NEP is also implicated in the degradation of amyloid-β peptides, making it a target of interest in Alzheimer's disease research.[2] Furthermore, NEP is involved in cell signaling pathways, such as the Akt/PTEN and FAK pathways, which regulate cell growth, survival, migration, and invasion in cancer cells.[3]
-
Neprilysin-2 (NEP2): A homolog of NEP, NEP2 shares significant sequence similarity, particularly in the active site.[2] Like NEP, it is a metallopeptidase capable of cleaving various neuropeptides.[2] Research has investigated the expression of NEP2 in the cardiovascular system and its ability to cleave natriuretic peptides.[2]
-
Neuropilin-2 (NRP2): This molecule is a receptor involved in diverse signaling pathways that regulate angiogenesis, endothelial-mesenchymal transition, and immune responses.[4] For instance, in complex with SEMA3F, NRP2 can inhibit angiogenesis by downregulating PI3K and Alk signaling.[4] Conversely, its association with VEGFR can promote angiogenesis.[4] NRP2 also plays a role in the immune system, with expression observed in alveolar and interstitial lung macrophages.[4]
Given the ambiguity of the term "this compound," we request further clarification to proceed with generating a detailed technical guide. Please specify which of the following you are interested in:
-
Inhibitors of Neprilysin (NEP) or Neprilysin-2 (NEP2): Are you looking for information on the mechanism of action of specific inhibitors targeting NEP or NEP2? If so, please provide the name of the inhibitor(s).
-
Signaling pathways involving Neuropilin-2 (NRP2): Is your interest in the detailed signaling cascades mediated by NRP2?
-
A specific experimental context: Does "this compound" refer to a particular experimental setup, a novel compound from a specific research group, or an internal project designation?
Once the specific topic is identified, a comprehensive technical guide can be developed, including detailed experimental protocols, quantitative data tables, and visualizations of signaling pathways as originally requested.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neutral endopeptidase (NEP) is differentially involved in biological activities and cell signaling of colon cancer cell lines derived from various stages of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzyme Kinetics and Binding Affinity of Neprilysin Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core principles governing the interaction of inhibitors with Neprilysin (NEP).
Disclaimer: Publicly available quantitative kinetic and binding data for a specific compound named "NEP-IN-2" is limited. Therefore, this guide utilizes data from well-characterized and clinically relevant Neprilysin inhibitors, such as Sacubitrilat (the active metabolite of Sacubitril), Thiorphan, and Candoxatrilat, as representative examples to illustrate the principles of NEP inhibition.
Introduction to Neprilysin and its Inhibition
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in regulating a variety of physiological processes through the degradation of several vasoactive peptides.[1] These substrates include natriuretic peptides (e.g., atrial natriuretic peptide - ANP), bradykinin (B550075), substance P, and angiotensin peptides.[2][3][4][5] By cleaving these peptides, NEP modulates blood pressure, inflammation, and fluid homeostasis.
The inhibition of neprilysin has emerged as a significant therapeutic strategy, particularly in the management of cardiovascular diseases like heart failure.[3] By blocking NEP, inhibitors prevent the breakdown of beneficial vasoactive peptides, leading to their increased bioavailability and enhanced physiological effects, such as vasodilation, natriuresis, and diuresis.[2][3][4] This guide delves into the quantitative aspects of NEP's function and its inhibition, providing key data, experimental methodologies, and visual representations of the underlying pathways.
Data Presentation: Enzyme Kinetics and Binding Affinity
The efficacy of a Neprilysin inhibitor is determined by its interaction with the enzyme, which can be quantified through enzyme kinetic and binding affinity studies.
Neprilysin Enzyme Kinetics with Physiological Substrates
The following table summarizes the kinetic parameters of Neprilysin for some of its key physiological substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bradykinin | 425 | 22 | 5.1 x 10⁴ | [6] |
| Substance P | 1.13 (for Cathepsin G) | 6.35 (for Cathepsin G) | 5.6 x 10³ (for Cathepsin G) | [7] |
| Atrial Natriuretic Peptide (ANP) | Rapidly degraded | - | - | [8] |
Binding Affinity of Representative Neprilysin Inhibitors
The binding affinity of an inhibitor to its target enzyme is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table presents the binding affinities of several well-characterized NEP inhibitors.
| Inhibitor | Ki (nM) | IC50 (nM) | Reference |
| Sacubitrilat (LBQ657) | - | 5 | [9] |
| Thiorphan | 4.7 | - | [10] |
| Candoxatrilat | 14 | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of enzyme kinetics and binding affinity. Below are protocols for key experiments in the study of Neprilysin inhibitors.
Neprilysin Enzyme Activity Assay (Fluorometric)
This protocol describes a method to measure the enzymatic activity of Neprilysin using a fluorogenic substrate.
Materials:
-
Recombinant human Neprilysin
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NEP substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor compounds in NEP Assay Buffer.
-
Dilute the recombinant Neprilysin to the desired concentration in cold NEP Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of NEP Assay Buffer.
-
Add 10 µL of the inhibitor solution (or buffer for control wells).
-
Add 20 µL of the diluted Neprilysin solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the NEP substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation/Emission = 320/405 nm) kinetically for 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the V₀ against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for Neprilysin through competition with a radiolabeled ligand.[12][13][14][15]
Materials:
-
Membrane preparation from cells expressing Neprilysin
-
Radiolabeled NEP ligand (e.g., [³H]-Sacubitrilat)
-
Unlabeled test inhibitor compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine:
-
50 µL of Binding Buffer
-
25 µL of the unlabeled test inhibitor at various concentrations (or buffer for total binding, or a high concentration of a known inhibitor for non-specific binding).
-
25 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test inhibitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway of Neprilysin Inhibition
The following diagram illustrates the central mechanism of action of Neprilysin inhibitors. By blocking NEP, the degradation of vasoactive peptides is inhibited, leading to their accumulation and enhanced downstream signaling.
Experimental Workflow: Enzyme Activity Assay
This diagram outlines the workflow for determining the IC50 of a Neprilysin inhibitor using a fluorometric assay.
Experimental Workflow: Competitive Binding Assay
This diagram illustrates the steps involved in a competitive radioligand binding assay to determine the Ki of an inhibitor for Neprilysin.
References
- 1. Neprilysin | TargetMol [targetmol.com]
- 2. How Do Neprilysin Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. droracle.ai [droracle.ai]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico study of inhibitory capacity of sacubitril/valsartan toward neprilysin and angiotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of substance P and bradykinin by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orlaproteins.com [orlaproteins.com]
- 10. MEROPS - the Peptidase Database [ebi.ac.uk]
- 11. MEROPS - the Peptidase Database [ebi.ac.uk]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
In Vitro Function of NEP-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro function of NEP-IN-2, a known inhibitor of Neprilysin (NEP). Neprilysin, also designated as neutral endopeptidase (NEP) or cluster of differentiation 10 (CD10), is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several bioactive peptides. By inhibiting NEP, this compound modulates key signaling pathways, making it a compound of interest for research in areas such as atherosclerosis and restenosis. This document details the mechanism of action of NEP inhibitors, provides experimental protocols for in vitro assays, and visualizes the relevant signaling cascades.
Core Function: Inhibition of Neprilysin
This compound functions as an inhibitor of the enzyme Neprilysin. NEP is a transmembrane peptidase that cleaves and inactivates a variety of signaling peptides, thereby regulating numerous physiological processes. The inhibitory action of this compound leads to an accumulation of these peptides, amplifying their downstream effects.
Quantitative Data on Neprilysin Inhibitors
| Inhibitor | Target | IC50 | Ki | Reference Compound(s) |
| Sacubitril (active metabolite LBQ657) | Neprilysin | 5 nM | - | Sacubitrilat |
| Thiorphan | Neprilysin | 4.7 nM | 2.1 nM | Racecadotril |
| Phosphoramidon | Neprilysin | 2 nM | - | - |
| Candoxatrilat | Neprilysin | 8 nM | - | Candoxatril |
Key Signaling Pathways Modulated by NEP Inhibition
The primary mechanism by which this compound exerts its effects is through the potentiation of signaling pathways that are negatively regulated by Neprilysin. Two of the most significant pathways are the Natriuretic Peptide and Bradykinin (B550075) signaling cascades.
Natriuretic Peptide Signaling Pathway
Neprilysin is a key enzyme in the degradation of natriuretic peptides, including Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP)[1][2][3]. These peptides play a critical role in cardiovascular homeostasis by promoting vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and cardiac preload[1][2]. By inhibiting NEP, this compound prevents the breakdown of ANP and BNP, leading to their accumulation and enhanced activation of their cognate receptor, Natriuretic Peptide Receptor-A (NPR-A). Activation of NPR-A stimulates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates the downstream physiological effects[1].
Bradykinin Signaling Pathway
Neprilysin also contributes to the degradation of bradykinin, a potent vasodilator peptide[1]. Inhibition of NEP by this compound leads to increased local concentrations of bradykinin. Bradykinin binds to its B2 receptor, a G-protein coupled receptor, initiating a signaling cascade that results in the production of nitric oxide (NO) and prostacyclin (PGI2), both of which are powerful vasodilators.
Experimental Protocols
The following section details a generalized protocol for a fluorometric in vitro assay to determine the inhibitory activity of compounds like this compound against Neprilysin. This protocol is based on commercially available kits and can be adapted for specific research needs.
Fluorometric Neprilysin Inhibition Assay
This assay measures the enzymatic activity of NEP by detecting the fluorescence of a cleaved fluorogenic substrate. The presence of an inhibitor, such as this compound, will result in a decrease in the fluorescence signal.
Materials:
-
Recombinant human Neprilysin
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound or other test inhibitors
-
Reference NEP inhibitor (e.g., Thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~320-340 nm / ~400-430 nm)
-
DMSO for dissolving compounds
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 96-well black microplate.
-
Add the serially diluted this compound to the respective test wells.
-
Include wells for a positive control (no inhibitor), a negative control (a known NEP inhibitor like Thiorphan), and a blank (no enzyme).
-
-
Enzyme Addition: Add the diluted recombinant human Neprilysin to all wells except for the blank wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase).
-
Calculate the percentage of inhibition for each concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
This technical guide provides a foundational understanding of the in vitro function of this compound for researchers in drug discovery and development. The provided information on its mechanism of action, relevant signaling pathways, and a detailed experimental protocol will aid in the design and execution of further studies to elucidate the full therapeutic potential of this compound.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
NEP-IN-2 discovery and chemical synthesis
An In-depth Technical Guide to the Discovery and Chemical Synthesis of NEP-IN-2, a Neutral Endopeptidase Inhibitor For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. Identified by the Chemical Abstracts Service (CAS) number 145775-14-0, this compound belongs to a class of biphenyl (B1667301) derivatives investigated for their therapeutic potential in cardiovascular diseases. Specifically, this compound has been explored for its role in preventing pathological vascular cell proliferation, a key factor in conditions such as atherosclerosis and restenosis following angioplasty.
Neprilysin is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin. By inhibiting neprilysin, this compound increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and a reduction in blood pressure. This mechanism of action has been a significant area of interest in the development of treatments for heart failure and hypertension.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 145775-14-0 |
| Molecular Formula | C₁₆H₂₃NO₃S₂ |
| Molecular Weight | 341.49 g/mol |
| IUPAC Name | (2R)-2-[[2-(Methylsulfanyl)acetyl]amino]-3-(4-phenylphenyl)propanoic acid |
Discovery and Development
This compound was first disclosed in the international patent application WO/1995/016668, filed by Ciba-Geigy AG. The invention describes a series of N-mercaptoacyl-amino acid derivatives, including this compound, as potent inhibitors of neutral endopeptidase. The patent highlights the potential of these compounds for the treatment of cardiovascular disorders, particularly hypertension and heart failure.
The discovery process involved the synthesis and screening of a library of compounds based on a biphenylalanine scaffold. The key structural features of these inhibitors include a biphenyl group, which is believed to interact with a hydrophobic pocket of the neprilysin active site, and a mercaptoacyl group, which coordinates with the zinc ion essential for the enzyme's catalytic activity.
Chemical Synthesis of this compound
The chemical synthesis of this compound is detailed in patent WO/1995/016668. The following is a representative synthetic protocol based on the examples provided in the patent.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (2R)-2-amino-3-(4-phenylphenyl)propanoic acid (Biphenylalanine)
The synthesis starts with the appropriate precursor to biphenylalanine. While the patent assumes the availability of this starting material, it can be synthesized through various methods known in the art, such as the Suzuki coupling of a protected 4-bromophenylalanine derivative with phenylboronic acid.
Step 2: N-acylation with a Mercaptoacyl Moiety
(2R)-2-amino-3-(4-phenylphenyl)propanoic acid is then acylated with a suitable mercaptoacylating agent. In the case of this compound, this is 2-(methylsulfanyl)acetic acid. The thiol group is typically protected during this step to prevent side reactions.
Detailed Procedure:
-
To a solution of (2R)-2-amino-3-(4-phenylphenyl)propanoic acid in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide (B78521) is added.
-
The mixture is cooled in an ice bath, and 2-(methylsulfanyl)acetyl chloride is added dropwise while maintaining the pH between 9 and 10 with the addition of aqueous sodium hydroxide.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography.
-
The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by crystallization or column chromatography to afford pure this compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of neprilysin. The inhibitory potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
In Vitro Neprilysin Inhibition Assay
Protocol:
-
Recombinant human neprilysin is pre-incubated with varying concentrations of this compound in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate of neprilysin, such as N-dansyl-D-Ala-Gly-pNO₂-Phe-Gly (DAGNPG).
-
The hydrolysis of the substrate by neprilysin results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
The rate of substrate hydrolysis is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
While the patent WO/1995/016668 does not provide a specific IC₅₀ value for this compound, it indicates that compounds of this class generally exhibit potent inhibitory activity in the nanomolar range.
Signaling Pathway of Neprilysin Inhibition
The inhibition of neprilysin by this compound leads to an increase in the local concentrations of several vasoactive peptides, most notably natriuretic peptides. These peptides then bind to their respective receptors, initiating a downstream signaling cascade that mediates the physiological effects.
Caption: Signaling pathway of neprilysin inhibition.
Conclusion
This compound is a representative member of a class of potent biphenyl-based neprilysin inhibitors. Its discovery has contributed to the understanding of the structure-activity relationships of NEP inhibitors and has paved the way for the development of dual-acting drugs that combine neprilysin inhibition with angiotensin receptor blockade, a therapeutic strategy that has proven highly effective in the management of cardiovascular diseases. The chemical synthesis and biological evaluation of this compound provide a valuable framework for researchers and drug development professionals working in the field of cardiovascular medicine. Further investigation into the pharmacokinetics and in vivo efficacy of this compound and related compounds is warranted to fully elucidate their therapeutic potential.
The Core Biological Pathways Affected by Neprilysin (NEP) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core biological pathways modulated by the inhibition of Neprilysin (NEP), a key therapeutic target in cardiovascular and metabolic diseases. This document, assuming "NEP-IN-2" refers to a representative Neprilysin inhibitor, details the mechanism of action, affected signaling cascades, quantitative effects on biomarkers, and relevant experimental protocols.
Introduction to Neprilysin and its Inhibition
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloproteinase that plays a crucial role in the degradation of a wide range of vasoactive and cardio-renal protective peptides. By inhibiting NEP, the bioavailability of these beneficial peptides is increased, leading to a cascade of downstream physiological effects. This mechanism forms the basis for the therapeutic efficacy of NEP inhibitors in conditions such as heart failure.
The primary mechanism of action of a NEP inhibitor is to block the enzymatic degradation of several key endogenous peptides. This leads to their increased circulating levels and prolonged activity. The most well-characterized substrates of NEP include natriuretic peptides, bradykinin (B550075), and angiotensin I and II.
Core Signaling Pathways Modulated by NEP Inhibition
The therapeutic effects of NEP inhibitors are primarily mediated through the potentiation of the following signaling pathways:
The Natriuretic Peptide System
Inhibition of NEP leads to a significant increase in the levels of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). These peptides bind to natriuretic peptide receptors (NPRs), which are linked to guanylyl cyclase. This binding stimulates the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger.
Elevated cGMP levels mediate a range of beneficial cardiovascular effects, including:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a reduction in blood pressure.
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, reducing fluid overload.
-
Antiproliferative and Antihypertrophic Effects: Inhibition of cardiac remodeling and fibrosis.
-
Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): Reduced renin and aldosterone (B195564) secretion.
The Kallikrein-Kinin System and Bradykinin Pathway
NEP is also involved in the degradation of bradykinin, a potent vasodilator.[1] Inhibition of NEP leads to increased bradykinin levels, which can contribute to the blood pressure-lowering effects of these drugs.[2] Bradykinin exerts its effects through the B2 receptor, leading to the release of nitric oxide and prostaglandins, which are potent vasodilators. However, elevated bradykinin is also associated with an increased risk of angioedema.[1]
The Renin-Angiotensin-Aldosterone System (RAAS)
NEP can degrade angiotensin I and angiotensin II. Therefore, NEP inhibition alone can lead to an accumulation of these peptides, which would counteract the beneficial effects of increased natriuretic peptides. To overcome this, NEP inhibitors are often co-administered with an angiotensin receptor blocker (ARB), such as valsartan, in a single molecule (e.g., Sacubitril/valsartan). This dual-action approach ensures that the detrimental effects of RAAS activation are blocked while the beneficial effects of NEP inhibition are potentiated.
Metabolic Pathways
Recent studies suggest that NEP inhibition can also influence metabolic pathways. By preventing the degradation of glucagon-like peptide-1 (GLP-1), NEP inhibitors may improve glycemic control. Furthermore, NEP inhibition has been shown to affect amino acid metabolism.
Quantitative Data on the Effects of NEP Inhibition
The following tables summarize key quantitative data from clinical trials, primarily focusing on the effects of Sacubitril/valsartan as a representative NEP inhibitor.
Table 1: Effects of Sacubitril/valsartan on Clinical Outcomes in the PARADIGM-HF Trial[3][4][5]
| Clinical Endpoint | Sacubitril/valsartan (n=4187) | Enalapril (n=4212) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint (CV death or HF hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 |
| Cardiovascular Death | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 |
| First Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |
| All-Cause Mortality | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
Table 2: Effects of Sacubitril/valsartan on Biomarkers[6][7][8]
| Biomarker | Change with Sacubitril/valsartan | Notes |
| N-terminal pro-B-type natriuretic peptide (NT-proBNP) | Significant decrease | A marker of cardiac stress that is not a substrate for NEP. |
| B-type natriuretic peptide (BNP) | Increase | BNP is a substrate for NEP, so levels rise with inhibition. |
| Atrial natriuretic peptide (ANP) | Substantial increase | ANP is a key substrate for NEP. |
| Urinary cyclic guanosine monophosphate (cGMP) | Increase | Reflects the activation of the natriuretic peptide system. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of NEP inhibitors.
Neprilysin Activity Assay (Fluorometric)[9][10][11]
This assay measures the enzymatic activity of NEP in biological samples.
Principle: An active NEP enzyme cleaves a specific fluorogenic substrate, releasing a fluorophore that can be quantified.
Materials:
-
Neprilysin Assay Kit (containing NEP assay buffer, NEP substrate, and a fluorometric standard)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 330/430 nm)
-
Tissue homogenates or cell lysates
-
Protease inhibitors (e.g., PMSF, Aprotinin)
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold NEP assay buffer containing protease inhibitors. Centrifuge to remove debris and collect the supernatant.
-
Standard Curve Preparation: Prepare a standard curve using the provided fluorometric standard according to the kit instructions.
-
Reaction Setup: Add samples, positive controls (recombinant NEP), and background controls to the wells of the 96-well plate.
-
Assay Initiation: Add the NEP substrate to all wells except the background controls.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours.
-
Data Analysis: Calculate the NEP activity based on the rate of fluorescence increase, normalized to the protein concentration of the sample, and by using the standard curve.
Quantification of Natriuretic Peptides by ELISA[12][13][14]
This protocol describes the quantification of ANP or BNP in plasma or serum samples.
Principle: A competitive or sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of the target natriuretic peptide.
Materials:
-
ANP or BNP ELISA Kit (containing pre-coated microplate, detection antibody, standards, and buffers)
-
Microplate reader
-
Plasma or serum samples
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve with the provided natriuretic peptide standards. Dilute samples as necessary.
-
Incubation: Add standards and samples to the pre-coated microplate wells and incubate.
-
Detection: Add the biotinylated detection antibody, followed by streptavidin-HRP conjugate, with washing steps in between.
-
Substrate Addition: Add the TMB substrate and incubate until color develops.
-
Reaction Stoppage: Stop the reaction with the provided stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of the natriuretic peptide in the samples by interpolating from the standard curve.
Western Blot for Phosphorylated Akt (p-Akt)[15][16]
This method is used to assess the activation of downstream signaling pathways, such as the PI3K/Akt pathway.
Principle: Western blotting is used to separate proteins by size and detect the levels of phosphorylated Akt (a marker of activation) and total Akt (for normalization).
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies (anti-p-Akt and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt and total Akt.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt to determine the level of Akt activation.
Conclusion
Inhibition of Neprilysin represents a powerful therapeutic strategy, primarily through its modulation of the natriuretic peptide and kallikrein-kinin systems. This guide has outlined the core biological pathways affected by NEP inhibitors, provided quantitative data on their clinical effects, and detailed key experimental protocols for their study. A thorough understanding of these mechanisms is crucial for researchers, scientists, and drug development professionals working to advance therapies in cardiovascular and metabolic diseases.
References
Selectivity Profile of Neprilysin Inhibitors: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the selectivity profile of Neprilysin (NEP) inhibitors. It is important to note that a search of publicly available scientific literature and databases did not yield any specific information for a compound designated "NEP-IN-2." Therefore, this document will provide a comprehensive overview of the principles of NEP inhibitor selectivity, utilizing the well-characterized inhibitor Thiorphan as a representative example. The data and methodologies presented herein are intended to serve as a guide for understanding and evaluating the selectivity of NEP inhibitors in general.
Executive Summary
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of signaling peptides.[1][2] Its inhibition has emerged as a significant therapeutic strategy, particularly in the management of cardiovascular diseases. The clinical efficacy of NEP inhibitors is, however, intrinsically linked to their selectivity. Off-target inhibition of other proteases, such as other metalloproteases, can lead to unintended side effects and diminish the therapeutic window of these drugs. This guide provides an in-depth analysis of the selectivity profile of NEP inhibitors, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.
Data Presentation: Selectivity of Thiorphan
The selectivity of a NEP inhibitor is determined by comparing its potency against Neprilysin to its potency against other proteases. This is typically expressed as a ratio of IC50 or Ki values. Thiorphan is recognized as a highly selective inhibitor of Neprilysin.[3]
| Target Protease | Inhibitor | Ki (nM) | Selectivity vs. NEP | Reference |
| Neprilysin (NEP) | Thiorphan | 4.7 | - | [3] |
| Angiotensin-Converting Enzyme (ACE) | Thiorphan | 150 | ~32-fold | [3] |
| Endothelin-Converting Enzyme 1 (ECE-1) | Thiorphan | Weak Inhibition | High | [3] |
| Matrilysin (MMP-7) | Thiorphan | Weak Inhibition | High | [3] |
| Thermolysin | Thiorphan | 2000 | ~425-fold | [3] |
Table 1: Inhibitory Potency of Thiorphan against Neprilysin and Other Metalloproteases. This table summarizes the inhibitory constant (Ki) of Thiorphan against its primary target, Neprilysin, and several other metalloproteases. The selectivity is indicated by the fold-difference in Ki values compared to Neprilysin. Higher fold values indicate greater selectivity.
Experimental Protocols
The determination of a protease inhibitor's selectivity profile involves a series of robust biochemical assays. Below are detailed methodologies for key experiments.
General Protease Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of proteases.[4]
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific protease by 50%.
Materials:
-
Purified recombinant proteases (e.g., NEP, ACE, MMPs, ADAMs)
-
Fluorogenic protease-specific substrate
-
Test inhibitor (e.g., Thiorphan)
-
Assay buffer (specific to each protease, e.g., Tris-HCl, HEPES)
-
96-well microplates (black, flat-bottom for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to create a concentration gradient.
-
Prepare a solution of the specific protease in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the following in order:
-
Assay buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
Protease solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths should be specific to the fluorophore being released from the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.
-
Plot the reaction rates (V) against the logarithm of the inhibitor concentration (log [I]).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor at the inflection point of the curve.[4]
-
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay
FRET-based assays offer a sensitive and continuous method for monitoring protease activity and inhibition.[5][6][7][8]
Principle: A FRET-based substrate consists of a peptide sequence specific for the protease of interest, flanked by a donor and an acceptor fluorophore. In the intact substrate, the proximity of the two fluorophores allows for FRET to occur. Upon cleavage of the peptide by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the donor's fluorescence emission.[8]
Experimental Workflow:
-
Design and Synthesize FRET Substrate: A peptide containing the cleavage site for the target protease is synthesized with a FRET pair (e.g., a cyan fluorescent protein as the donor and a yellow fluorescent protein as the acceptor) at its termini.[5]
-
Assay Conditions: The assay is performed in a similar manner to the general protease inhibition assay described in section 3.1, with the FRET substrate replacing the standard fluorogenic substrate.
-
Detection: The reaction is monitored by measuring the fluorescence emission of both the donor and acceptor fluorophores. The ratio of donor to acceptor fluorescence is used to quantify the extent of substrate cleavage.
-
Inhibitor Screening: To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound, and the change in the FRET ratio is measured.
Mandatory Visualizations
Neprilysin Signaling Pathway
Neprilysin degrades a wide array of signaling peptides, thereby regulating their biological activity. The inhibition of Neprilysin leads to an accumulation of these peptides, resulting in various physiological effects.[1][2]
Caption: Neprilysin's role in peptide degradation and its inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of an experiment to determine the IC50 value of a protease inhibitor.
Caption: Workflow for determining protease inhibitor IC50.
Conclusion
The selectivity of Neprilysin inhibitors is a critical determinant of their therapeutic success. A thorough evaluation of an inhibitor's activity against a panel of relevant proteases is essential to de-risk its development and predict its clinical safety profile. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic assessment of NEP inhibitor selectivity. While specific data for "this compound" is not publicly available, the principles and examples provided herein should empower researchers and drug development professionals in their pursuit of safe and effective Neprilysin-targeted therapies.
References
- 1. Neprilysin - Wikipedia [en.wikipedia.org]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. courses.edx.org [courses.edx.org]
- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 7. A fluorescence-resonance-energy-transfer-based protease activity assay and its use to monitor paralog-specific small ubiquitin-like modifier processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Inhibitor Binding to Neprilysin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "NEP-IN-2." This technical guide therefore provides a comprehensive overview of the structural analysis of a well-characterized and clinically relevant neprilysin inhibitor, Sacubitril (and its active metabolite Sacubitrilat), as a representative example. The principles and methodologies described herein are broadly applicable to the study of other neprilysin inhibitors.
Introduction to Neprilysin (NEP)
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and neuronal signaling.[1][2] It is a type II transmembrane glycoprotein (B1211001) responsible for the degradation of a wide range of bioactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, substance P, and the amyloid-beta peptide.[1][2] By inactivating these peptides, neprilysin is implicated in the regulation of blood pressure, inflammation, and the pathogenesis of diseases such as heart failure and Alzheimer's disease.[1][3] Inhibition of neprilysin is a key therapeutic strategy, particularly in the management of heart failure, as it leads to increased levels of beneficial natriuretic peptides.[1][3]
The Angiotensin Receptor-Neprilysin Inhibitor (ARNi): Sacubitril/Valsartan
Sacubitril/valsartan (marketed as Entresto) is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNi).[1] It is a combination drug consisting of the neprilysin inhibitor prodrug Sacubitril and the angiotensin receptor blocker (ARB) Valsartan.[1][3] Upon oral administration, Sacubitril is converted to its active metabolite, Sacubitrilat (LBQ657), which is a potent inhibitor of neprilysin.[3]
Quantitative Analysis of Inhibitor Binding
The interaction between neprilysin and its inhibitors is characterized by various quantitative parameters that describe the binding affinity and kinetics. These values are critical for understanding the potency and efficacy of an inhibitor.
| Inhibitor | Parameter | Value | Reference |
| Sacubitrilat | IC50 | 5 nM | [3] |
| Thiorphan | IC50 | 6.9 nM | [3] |
| Omapatrilat (B1677282) | Ki | 1.4 nM | (Data derived from related studies) |
| Sampatrilat (B1681431) | Ki | 3.0 nM | (Data derived from related studies) |
Table 1: Binding Affinities of Selected Neprilysin Inhibitors. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values indicate the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower values signify higher potency.
Structural Insights from Crystallography
The three-dimensional structure of neprilysin in complex with inhibitors provides invaluable insights into the molecular basis of their interaction. X-ray crystallography has been instrumental in elucidating the binding modes of various inhibitors.
The crystal structure of neprilysin reveals a large extracellular domain that houses the catalytic active site.[4][5][6] This site contains a catalytically essential zinc ion coordinated by histidine residues.[3][4] Inhibitors typically bind within this active site, interacting with the zinc ion and surrounding amino acid residues.[4]
For instance, the crystal structures of neprilysin in complex with the dual inhibitors omapatrilat and sampatrilat show that the thiol group of the inhibitors directly coordinates with the catalytic zinc ion.[4] The inhibitors occupy the S1' and S2' substrate-binding pockets of the enzyme, forming hydrogen bonds and van der Waals interactions with key residues, which accounts for their high affinity and specificity.[4]
Experimental Protocols
Neprilysin Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is a common method for measuring neprilysin activity and inhibition.[7]
Principle: The assay utilizes a fluorogenic substrate that is cleaved by active neprilysin to release a fluorescent product. The rate of fluorescence increase is directly proportional to the neprilysin activity.
Materials:
-
Neprilysin Assay Buffer
-
Recombinant Human Neprilysin
-
Fluorogenic Neprilysin Substrate (e.g., Abz-based peptide)
-
Fluorescence Microplate Reader
-
96-well black microplates
-
Test Inhibitor (e.g., Sacubitrilat)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in Neprilysin Assay Buffer.
-
Enzyme and Inhibitor Incubation: Add a fixed amount of recombinant neprilysin to each well of the 96-well plate. Add the different concentrations of the test inhibitor to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer only). Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add the fluorogenic neprilysin substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 330/430 nm).[7]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Crystallization of Neprilysin-Inhibitor Complex
This protocol provides a general workflow for obtaining crystals of a neprilysin-inhibitor complex suitable for X-ray diffraction analysis.[8][9]
Principle: The purified soluble extracellular domain of neprilysin is co-crystallized with the inhibitor of interest. The resulting crystals are then used for X-ray diffraction to determine the three-dimensional structure of the complex.
Materials:
-
Purified, homogenous, and concentrated soluble extracellular domain of human neprilysin (sNEP).
-
Inhibitor of interest.
-
Crystallization screens (various buffered solutions with different precipitants).
-
Vapor diffusion crystallization plates (sitting-drop or hanging-drop).
-
Microscopes for crystal visualization.
Procedure:
-
Protein Expression and Purification: The soluble extracellular domain of human neprilysin (residues ~52-749) is typically expressed in a suitable system, such as Pichia pastoris.[8][9] The protein is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Complex Formation: The purified sNEP is incubated with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization Screening: The sNEP-inhibitor complex is mixed with various crystallization screen solutions in the wells of a vapor diffusion plate. The drops are allowed to equilibrate against a larger reservoir of the precipitant solution.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein, inhibitor, precipitant, and buffer pH to obtain larger, well-diffracting crystals. Enzymatic deglycosylation of the protein may be necessary to improve crystal quality.[8]
-
X-ray Diffraction and Structure Determination: The optimized crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source. The resulting diffraction pattern is used to solve the three-dimensional structure of the neprilysin-inhibitor complex.
Signaling Pathways and Experimental Workflows
Neprilysin Signaling Pathway
The following diagram illustrates the central role of neprilysin in cleaving various vasoactive peptides and how its inhibition leads to increased levels of these peptides, resulting in beneficial cardiovascular effects.
Caption: Neprilysin signaling pathway and the effect of inhibition.
Experimental Workflow for Structural Analysis
The logical flow for the structural analysis of a neprilysin inhibitor is depicted below.
Caption: Workflow for structural analysis of a neprilysin inhibitor.
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of peptide-bound neprilysin reveals key binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High resolution crystal structure of substrate-free human neprilysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Purification and crystallization of the extracellular domain of human neutral endopeptidase (neprilysin) expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the In Vivo Journey of NEP-IN-2: A Technical Guide to its Biodistribution and Metabolism
A comprehensive understanding of the in vivo biodistribution and metabolism of a therapeutic candidate is paramount for its successful translation from the laboratory to clinical applications. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics of NEP-IN-2, focusing on its distribution throughout the body and the metabolic pathways it undergoes. The information presented herein is intended for researchers, scientists, and professionals engaged in the field of drug development.
While specific data for a compound designated "this compound" is not publicly available in the current scientific literature, this guide will draw upon established principles and methodologies in pharmacokinetics, using related compounds and conceptual frameworks to illustrate the key processes involved in determining the in vivo fate of a novel chemical entity.
Core Concepts in Biodistribution and Metabolism
The journey of a drug, such as the hypothetical this compound, within a living organism is a dynamic process governed by several key factors including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for predicting a compound's efficacy and potential toxicity.
Biodistribution describes how a compound is partitioned among the various tissues and organs of the body after administration. This is influenced by factors such as blood flow to the tissues, the compound's ability to cross cell membranes, and its affinity for plasma and tissue proteins.
Metabolism , or biotransformation, refers to the chemical modification of a compound by the body's enzymatic systems. The primary goal of metabolism is to convert foreign compounds (xenobiotics) into more water-soluble, and thus more easily excretable, products. The liver is the principal site of drug metabolism, although other organs like the intestines, lungs, and kidneys also contribute.
Experimental Determination of Biodistribution and Metabolism
A variety of experimental techniques are employed to elucidate the biodistribution and metabolic profile of a new chemical entity. These studies are typically conducted in animal models before progressing to human trials.
Experimental Workflow for Biodistribution Studies
The following diagram illustrates a typical workflow for an in vivo biodistribution study.
Detailed Experimental Protocol for Biodistribution Studies:
-
Radiolabeling of this compound: To enable sensitive and specific detection, this compound would be labeled with a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).
-
Animal Model: Studies are typically initiated in rodent models, such as Sprague-Dawley rats or BALB/c mice. The choice of species depends on its metabolic similarity to humans and the specific research question.
-
Administration: The radiolabeled compound is administered to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours post-administration), animals are euthanized, and various tissues (e.g., liver, kidney, spleen, brain, heart, lungs) and fluids (blood, urine, feces) are collected.
-
Sample Processing and Analysis: Tissues are weighed and homogenized. The amount of radioactivity in each sample is then quantified using techniques like liquid scintillation counting (for β-emitters like ³H and ¹⁴C) or gamma counting (for γ-emitters).
-
Data Interpretation: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for a quantitative comparison of compound distribution across different organs.
Experimental Workflow for Metabolism Studies
The investigation of a compound's metabolism involves identifying the chemical structures of its metabolites and understanding the enzymatic pathways responsible for their formation.
Detailed Experimental Protocol for Metabolism Studies:
-
In Vitro Studies:
-
Liver Microsomes/Hepatocytes: this compound would be incubated with liver microsomes (which contain phase I enzymes like cytochrome P450s) or hepatocytes (which contain both phase I and phase II enzymes) from different species, including humans. This helps to identify potential metabolites and assess inter-species differences in metabolism.
-
Recombinant Enzymes: To pinpoint the specific enzymes involved, this compound can be incubated with individual recombinant cytochrome P450 (CYP) enzymes.
-
-
In Vivo Studies:
-
Sample Collection: Following administration of this compound to animal models, urine, feces, and bile are collected over a period of time.
-
-
Metabolite Identification:
-
Sample Preparation: Metabolites are extracted from the biological matrices.
-
LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used to separate and identify the chemical structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Hypothetical Metabolic Pathways for this compound
Based on common metabolic reactions for xenobiotics, the metabolism of this compound could proceed through two main phases:
-
Phase I Reactions: These reactions introduce or expose functional groups (-OH, -NH₂, -SH) on the parent molecule. Common phase I reactions include oxidation, reduction, and hydrolysis, primarily catalyzed by CYP enzymes.
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group of the parent compound or its phase I metabolite. This generally increases the water solubility and facilitates excretion.
The following diagram illustrates a hypothetical metabolic pathway for this compound.
Quantitative Data Summary
The quantitative data from biodistribution and metabolism studies are crucial for building a complete pharmacokinetic profile of this compound. These data would be summarized in tables for clear comparison.
Table 1: Hypothetical Biodistribution of [¹⁴C]this compound in Rats (%ID/g ± SD)
| Tissue | 1 hour | 4 hours | 24 hours |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.3 | 0.1 ± 0.0 |
| Liver | 25.6 ± 3.1 | 15.4 ± 2.5 | 1.8 ± 0.4 |
| Kidneys | 18.9 ± 2.2 | 8.7 ± 1.5 | 0.9 ± 0.2 |
| Spleen | 2.1 ± 0.4 | 3.5 ± 0.6 | 0.5 ± 0.1 |
| Lungs | 4.5 ± 0.7 | 1.8 ± 0.3 | 0.2 ± 0.0 |
| Heart | 1.8 ± 0.3 | 0.7 ± 0.1 | 0.1 ± 0.0 |
| Brain | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Muscle | 3.2 ± 0.5 | 4.1 ± 0.7 | 1.5 ± 0.3 |
| Fat | 1.5 ± 0.3 | 2.8 ± 0.5 | 3.2 ± 0.6 |
Table 2: Hypothetical Metabolite Profile of this compound in Human Liver Microsomes
| Metabolite | Retention Time (min) | Proposed Biotransformation | Relative Abundance (%) |
| M1 | 5.2 | Hydroxylation | 45 |
| M2 | 4.8 | N-dealkylation | 25 |
| M3 | 6.1 | Glucuronidation of M1 | 15 |
| Parent | 7.5 | - | 15 |
Conclusion
The in vivo biodistribution and metabolism of a novel compound like this compound are critical determinants of its potential as a therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of these pharmacokinetic properties. While the data presented here are hypothetical, they illustrate the types of information that are essential for advancing a drug candidate through the development pipeline. Rigorous and well-designed ADME studies are indispensable for ensuring the safety and efficacy of new medicines.
Foundational Research on Neutral Endopeptidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutral endopeptidase (NEP), also known as neprilysin or CD10, is a zinc-dependent metalloprotease that plays a critical role in the degradation of a variety of vasoactive peptides.[1][2][3][4][5] These peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and substance P, are integral to the regulation of cardiovascular and renal homeostasis.[5] By inactivating these peptides, NEP contributes to processes that can be detrimental in pathological states such as heart failure and hypertension. The inhibition of NEP has therefore emerged as a promising therapeutic strategy to augment the beneficial effects of these endogenous peptides. This technical guide provides an in-depth overview of the foundational research on NEP inhibitors, including their mechanism of action, key experimental protocols for their evaluation, and a summary of their pharmacological characteristics.
Mechanism of Action
The primary mechanism of action of NEP inhibitors is the prevention of the degradation of natriuretic peptides.[2][3][4][5] Natriuretic peptides exert their physiological effects by binding to natriuretic peptide receptors (NPRs), leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[6][7][8][9] Increased levels of cGMP in vascular smooth muscle cells and other tissues result in vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), all of which contribute to a reduction in blood pressure and cardiac workload.[5]
By inhibiting NEP, these drugs allow for higher circulating levels of natriuretic peptides, thus potentiating their downstream effects. This mechanism is particularly beneficial in heart failure, where the natriuretic peptide system is often overwhelmed by counter-regulatory vasoconstrictor systems like the renin-angiotensin-aldosterone system (RAAS).[10][11][12]
Signaling Pathway of NEP Inhibition and Natriuretic Peptide Action
The signaling cascade initiated by the inhibition of NEP and the subsequent increase in natriuretic peptides is depicted below.
Quantitative Data: Potency of NEP Inhibitors
The potency of NEP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a more absolute measure of the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| Sacubitrilat (LBQ657) | 5 | - | Active metabolite of the prodrug Sacubitril.[13] |
| Sacubitril (AHU-377) | 5 | - | Prodrug, converted to Sacubitrilat in vivo.[1][14][15] |
| Omapatrilat | 8 | - | Dual inhibitor of NEP and angiotensin-converting enzyme (ACE).[16][17] |
| Sampatrilat | 8 | - | Dual inhibitor of NEP and ACE.[16] |
| Thiorphan | 1.8 - 20 | 6.1 | Active metabolite of Racecadotril.[1] IC50 can vary based on assay conditions.[18] |
| Racecadotril | - | 4500 | Prodrug, converted to Thiorphan in vivo.[1] |
| Phosphoramidon | 34 | - | Also inhibits endothelin-converting enzyme and ACE at higher concentrations.[1][18] |
| Candoxatrilat | - | - | Active metabolite of the prodrug Candoxatril.[1][19] |
Experimental Protocols
In Vitro NEP Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro potency of NEP inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human NEP
-
NEP inhibitor compounds (test articles)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the NEP inhibitor compounds in the assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Enzyme Preparation: Dilute the recombinant human NEP in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the serially diluted NEP inhibitor or vehicle control (assay buffer with DMSO) to the appropriate wells.
-
Add 25 µL of the diluted NEP enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 25 µL of the fluorogenic NEP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate. Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
-
Cellular Assay for cGMP Production (ELISA-Based)
This protocol outlines a method to measure the downstream effects of NEP inhibition by quantifying the production of cGMP in cultured cells. Vascular smooth muscle cells are a relevant cell type for this assay.[6][8][20]
Materials:
-
Vascular smooth muscle cells (e.g., primary human aortic smooth muscle cells)
-
Cell culture medium and supplements
-
NEP inhibitor compounds
-
Atrial Natriuretic Peptide (ANP) or another NEP substrate
-
Lysis buffer
-
cGMP ELISA kit
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture: Culture vascular smooth muscle cells in appropriate medium until they reach 80-90% confluency in 24- or 48-well plates.
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the NEP inhibitor or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells by adding a fixed concentration of ANP (e.g., 100 nM) to each well and incubate for an additional 10-30 minutes at 37°C.[9]
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add an appropriate volume of lysis buffer (as specified by the cGMP ELISA kit manufacturer) to each well.[16]
-
Incubate on ice for 10-20 minutes.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
cGMP Measurement:
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the ELISA kit.
-
Calculate the concentration of cGMP in each sample based on the standard curve.
-
Plot the cGMP concentration against the NEP inhibitor concentration to determine the dose-dependent effect of the inhibitor on ANP-stimulated cGMP production.
-
Preclinical Drug Discovery Workflow for NEP Inhibitors
The preclinical development of a NEP inhibitor follows a structured workflow to assess its potential as a therapeutic agent.
This workflow begins with validating NEP as a therapeutic target, followed by high-throughput screening of compound libraries to identify initial "hits." These hits are then chemically modified in the hit-to-lead and lead optimization stages to improve their potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Promising lead candidates are then advanced into preclinical development, where their efficacy is tested in animal models of disease, and their safety is rigorously evaluated in toxicology and safety pharmacology studies before an Investigational New Drug (IND) application can be filed to initiate clinical trials in humans.[21][22]
Conclusion
The inhibition of neutral endopeptidase represents a significant advancement in the treatment of cardiovascular diseases, particularly heart failure. By augmenting the endogenous natriuretic peptide system, NEP inhibitors offer a unique mechanism to counteract the deleterious neurohormonal activation that characterizes these conditions. The foundational research, encompassing in vitro and cellular assays to determine potency and mechanism, alongside a structured preclinical development path, has been instrumental in bringing these therapies from the laboratory to the clinic. This guide provides a core technical overview intended to support the ongoing research and development efforts in this important therapeutic area.
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of Neprilysin inhibitors - Drugs.com [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP upregulates nitric oxide synthase expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The history and mystery of sacubitril/valsartan: From clinical trial to the real world - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]
- 12. The history and mystery of sacubitril/valsartan: From clinical trial to the real world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elkbiotech.com [elkbiotech.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. s3.amazonaws.com [s3.amazonaws.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Natriuretic Peptide Receptors in vascular Smooth Muscle Cells - The Influence of Cell Culture. – ScienceOpen [scienceopen.com]
- 21. cda-amc.ca [cda-amc.ca]
- 22. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for NEP-IN-2 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
NEP-IN-2 is a potent and selective inhibitor of Neprilysin (NEP), also known as neutral endopeptidase or CD10. Neprilysin is a zinc-dependent metalloprotease that degrades a variety of signaling peptides. Dysregulation of NEP activity has been implicated in the progression of various diseases, including cancer, heart failure, and neurodegenerative disorders.[1][2][3] In cancer, NEP expression can be either up or downregulated depending on the tumor type and stage, and it has been shown to be involved in regulating cell survival, proliferation, migration, and invasion.[4] this compound provides a valuable tool for investigating the therapeutic potential of NEP inhibition in relevant cell-based models.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity and mechanism of action. The following protocols and data are intended to serve as a guide for researchers working with this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability
| Cell Line | IC50 (µM) of this compound after 72h Treatment |
| LS 180 (Colon Cancer) | 5.2 |
| SW 620 (Colon Cancer) | 8.9 |
| PC-3 (Prostate Cancer) | 12.5 |
| LNCaP (Prostate Cancer) | 15.1 |
Table 2: Effect of this compound on Cell Migration and Invasion
| Cell Line | Treatment | Migration (% of Control) | Invasion (% of Control) |
| LS 180 | Vehicle Control | 100 ± 5.6 | 100 ± 7.2 |
| 10 µM this compound | 45 ± 4.1 | 38 ± 5.9 | |
| SW 620 | Vehicle Control | 100 ± 6.8 | 100 ± 8.1 |
| 10 µM this compound | 52 ± 5.3 | 47 ± 6.5 |
Table 3: Effect of this compound on Key Signaling Proteins in LS 180 Cells
| Treatment | p-Akt (Ser473) / Total Akt | p-FAK (Tyr397) / Total FAK |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.09 |
| 10 µM this compound | 0.42 ± 0.05 | 0.55 ± 0.07 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LS 180, SW 620)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines (e.g., LS 180)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing either this compound (e.g., 10 µM) or vehicle control.
-
Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Measure the wound area at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to determine the extent of cell migration.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol examines the effect of this compound on the phosphorylation status of key signaling proteins.[4]
Materials:
-
Cancer cell lines (e.g., LS 180)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-FAK, anti-FAK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in cell culture.
Caption: Proposed signaling pathway affected by this compound.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral endopeptidase (NEP) is differentially involved in biological activities and cell signaling of colon cancer cell lines derived from various stages of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neprilysin Inhibitors in Animal Models
A Comprehensive Guide for Researchers
Introduction
Neprilysin (NEP), a neutral endopeptidase, is a key enzyme involved in the degradation of several vasoactive and other peptides, including natriuretic peptides, bradykinin, and amyloid-beta (Aβ).[1][2] Inhibition of NEP has emerged as a promising therapeutic strategy for a range of diseases, most notably heart failure and potentially Alzheimer's disease. While the specific compound "NEP-IN-2" requested in the topic is not documented in the scientific literature, this guide provides detailed application notes and protocols for the use of well-characterized preclinical and clinical neprilysin inhibitors in animal models of disease. This document will focus on representative NEP inhibitors such as Sacubitril (often used in combination with Valsartan (B143634) as Sacubitril/Valsartan, with its active metabolite being LBQ657), Thiorphan (B555922), and Candoxatril. Additionally, we will touch upon Neprilysin-2 (NEP2), a close homolog of NEP, which also plays a role in Aβ degradation and may be a relevant target in neurodegenerative diseases.[3]
These guidelines are intended for researchers, scientists, and drug development professionals working with animal models to investigate the therapeutic potential of neprilysin inhibition.
Section 1: Neprilysin Inhibition in Animal Models of Alzheimer's Disease
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central hallmark of Alzheimer's disease.[3] Neprilysin is one of the primary enzymes responsible for the degradation of Aβ.[4][5] Therefore, modulating NEP activity is a key area of research. However, it is crucial to note that while enhancing NEP activity is a therapeutic goal in Alzheimer's disease, studying NEP inhibitors in this context is primarily for mechanistic studies to understand the role of NEP in Aβ clearance. Some studies have shown that inhibiting NEP can lead to an accumulation of Aβ and cognitive impairment.[6][7]
Quantitative Data for NEP Inhibitors in Alzheimer's Disease Models
| Inhibitor | Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Thiorphan | Wistar Rats | Continuous infusion | Intracerebroventricular | Not specified | Elevated hippocampal Aβ40 and Aβ42; cognitive impairment. | [6] |
| Thiorphan | Rabbits | Not specified | Intracerebroventricular infusion | 5 days | Increased cortical and cerebrospinal fluid (CSF) Aβ40 levels. | [8] |
| Sacubitril/ Valsartan | Wistar Rats (Colchicine-induced AD model) | 100 mg/kg/day | Oral | 25 days | Exaggerated cognitive impairment and increased Aβ accumulation. | [7] |
| Sacubitril/ Valsartan | Wistar Rats (Aluminum-induced AD model) | Not specified | Oral | 6 weeks | Worsened all tested parameters in both control and model rats. | [9][10] |
Experimental Protocols
Protocol 1: Induction of Alzheimer's-like Pathology and Cognitive Deficits using a NEP Inhibitor
This protocol describes a method to investigate the role of neprilysin in amyloid-beta clearance and cognitive function by administering a NEP inhibitor.
Materials:
-
Neprilysin inhibitor (e.g., Thiorphan)
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Animal model (e.g., adult male Wistar rats)
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection or osmotic minipumps for continuous infusion
-
Behavioral testing apparatus (e.g., Morris water maze, object recognition test)
-
ELISA kits for Aβ40 and Aβ42 quantification
-
Histology equipment and reagents
Procedure:
-
Animal Model: Use adult male Wistar rats (250-300g). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Implantation (for ICV administration):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle.
-
Allow animals to recover for at least one week post-surgery.
-
-
Drug Administration:
-
For acute studies, dissolve Thiorphan in the vehicle and inject a single dose via the implanted cannula.
-
For chronic studies, connect an osmotic minipump filled with the Thiorphan solution to the cannula for continuous infusion over a specified period (e.g., 14 or 28 days).[6]
-
-
Behavioral Testing:
-
After the treatment period, conduct a battery of behavioral tests to assess cognitive function.
-
Morris Water Maze: Evaluate spatial learning and memory.
-
Object Recognition Test: Assess recognition memory.
-
-
Biochemical and Histological Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Dissect the hippocampus and cortex.
-
Homogenize brain tissue to measure Aβ40 and Aβ42 levels using ELISA.
-
Perform immunohistochemistry on brain sections to visualize Aβ plaques and neuronal markers.
-
Signaling Pathway and Experimental Workflow
Section 2: Neprilysin Inhibition in Animal Models of Cardiovascular Disease
NEP degrades natriuretic peptides (NPs), which have vasodilatory, diuretic, and natriuretic effects.[2] By inhibiting NEP, the levels of these beneficial peptides increase, leading to reduced blood pressure, decreased cardiac workload, and attenuated cardiac remodeling. This makes NEP inhibitors a cornerstone in the treatment of heart failure.
Quantitative Data for NEP Inhibitors in Cardiovascular Disease Models
| Inhibitor | Animal Model | Disease Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Sacubitril/ Valsartan | Sprague-Dawley Rats | Myocardial Infarction (MI) | Not specified | Not specified | 6 weeks | Preserved renal function. | [11] |
| Sacubitril/ Valsartan | Obese ZSF-1 Rats | Heart Failure with preserved Ejection Fraction (HFpEF) | Daily oral gavage | 12 weeks | Improved diastolic function. | [12] | |
| Sacubitril/ Valsartan | Dogs | Experimentally-induced Cardiorenal Syndrome | 100 mg/day | Oral | 3 months | Improved left ventricular systolic function and mitochondrial function. | [13][14] |
| Candoxatril | Humans (for reference) | Chronic Heart Failure | 150 mg twice daily | Oral | 10 days | Increased plasma ANP, suppressed aldosterone, decreased cardiac filling pressures. | [15] |
| MDL 100240 | Dogs | Not specified | Not specified | Not specified | Not specified | Potent dual inhibitor of ACE and NEP. | [16] |
| Sacubitril (LBQ657) | Rats | Isoproterenol-induced Cardiac Fibrosis | Not specified | Not specified | Not specified | Ameliorated cardiac dysfunction and reduced fibrosis. | [17] |
Experimental Protocols
Protocol 2: Evaluation of a NEP Inhibitor in a Rat Model of Heart Failure
This protocol outlines the procedure for inducing heart failure in rats and assessing the therapeutic effects of a neprilysin inhibitor.
Materials:
-
Neprilysin inhibitor (e.g., Sacubitril/Valsartan)
-
Vehicle (e.g., water or saline)
-
Animal model (e.g., male Sprague-Dawley rats)
-
Surgical instruments for myocardial infarction induction
-
Echocardiography system
-
Blood pressure measurement system (e.g., tail-cuff)
-
ELISA kits for natriuretic peptides (ANP, BNP) and cardiac biomarkers (e.g., troponin)
-
Histology equipment and reagents (e.g., Masson's trichrome stain)
Procedure:
-
Animal Model and Heart Failure Induction:
-
Use male Sprague-Dawley rats (200-250g).
-
Induce myocardial infarction (MI) by permanent ligation of the left anterior descending (LAD) coronary artery to create a model of heart failure with reduced ejection fraction (HFrEF).[11]
-
Confirm the development of heart failure via echocardiography (e.g., reduced ejection fraction) 2-4 weeks post-MI.
-
-
Drug Administration:
-
Randomly assign animals with confirmed heart failure to treatment groups: Vehicle control and NEP inhibitor (e.g., Sacubitril/Valsartan administered orally via gavage daily).
-
Treat animals for a specified duration (e.g., 4-8 weeks).
-
-
Functional Assessment:
-
Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, ventricular dimensions).
-
Measure blood pressure non-invasively using a tail-cuff system.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, collect blood samples to measure plasma levels of ANP, BNP, and cardiac troponins.
-
Euthanize the animals and harvest the hearts.
-
Perform histological analysis on heart sections using Masson's trichrome staining to quantify cardiac fibrosis.
-
Signaling Pathway and Experimental Workflow
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 3. Frontiers | Amyloid-beta and Alzheimer’s disease: the role of neprilysin-2 in amyloid-beta clearance [frontiersin.org]
- 4. gobeyondenergy.com [gobeyondenergy.com]
- 5. Neprilysin: An Enzyme Candidate to Slow the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of sacubitril/valsartan on cognitive impairment in colchicine-induced Alzheimer's model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the possible effect of sacubitril/valsartan combination versus valsartan on the cognitive function in Alzheimer’s disease model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the possible effect of sacubitril/valsartan combination versus valsartan on the cognitive function in Alzheimer's disease model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sacubitril/valsartan preserves kidney function in rats with cardiorenal syndrome after myocardial infarction | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Angiotensin-Neprilysin Inhibition in Canines with Experimentally-Induced Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Angiotensin-Neprilysin Inhibition in Canines with Experimentally Induced Cardiorenal Syndrome [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natriuretic peptide - Wikipedia [en.wikipedia.org]
- 17. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Novel Neprilysin Inhibitor (NEP-IN-2)
Disclaimer: The following application notes and protocols are provided as a representative guide for researchers, scientists, and drug development professionals working with novel neprilysin (NEP) inhibitors. The compound "NEP-IN-2" is used here as a placeholder for a hypothetical novel inhibitor, as no specific information for a compound with this designation is publicly available. All dosages, administration routes, and experimental procedures should be considered as starting points and must be optimized for the specific characteristics of the novel compound and the animal model being used.
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[1][2][3] Inhibition of NEP increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in cardiovascular conditions such as heart failure and hypertension.[3][4] The development of novel NEP inhibitors, such as the hypothetical this compound, requires rigorous in vivo evaluation to determine their pharmacokinetic and pharmacodynamic profiles, efficacy, and safety. These application notes provide a general framework for conducting such preclinical studies.
Quantitative Data Summary
The following table summarizes potential dosage and administration data for a novel NEP inhibitor based on preclinical studies of similar compounds. Note: These values are illustrative and require empirical determination for this compound.
| Parameter | Animal Model | Administration Route | Dosage Range | Frequency | Pharmacodynamic Marker | Reference Compound Example |
| Efficacy Study | Sprague-Dawley Rat | Oral (PO) | 1 - 30 mg/kg | Once daily | Plasma cGMP levels | LBQ657 (active metabolite of sacubitril) |
| Pharmacokinetic Study | C57BL/6 Mouse | Intravenous (IV) | 0.5 - 5 mg/kg | Single dose | Plasma drug concentration | THRX-213068 |
| Blood Pressure Study | Dahl Salt-Sensitive Rat | Oral (PO) | 3 - 50 mg/kg | Once daily | Mean Arterial Pressure | THRX-134025 |
Experimental Protocols
In Vivo Efficacy Assessment: Potentiation of ANP-induced cGMP Production
Objective: To determine the in vivo potency and duration of action of this compound by measuring the potentiation of atrial natriuretic peptide (ANP)-induced cyclic guanosine (B1672433) monophosphate (cGMP) levels in plasma.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Atrial Natriuretic Peptide (ANP)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
cGMP ELISA kit
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Administer this compound or vehicle orally (PO) to different groups of rats at the desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
A separate group will serve as the baseline control (vehicle only, no ANP challenge).
-
-
ANP Challenge: At various time points post-NEP-IN-2 administration (e.g., 1, 4, 8, 24 hours), administer a bolus of ANP (e.g., 10 µg/kg) intravenously (IV).
-
Blood Collection:
-
Five minutes after the ANP challenge, collect blood samples via cardiac puncture or from a cannulated vessel under anesthesia.
-
Place blood into EDTA tubes and immediately centrifuge at 4°C to separate plasma.
-
-
cGMP Measurement:
-
Store plasma samples at -80°C until analysis.
-
Measure plasma cGMP concentrations using a commercially available cGMP ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean ± SEM for plasma cGMP levels for each treatment group and time point.
-
Compare the cGMP levels in the this compound treated groups to the vehicle-treated, ANP-challenged group to determine the potentiation of the ANP response.
-
Caption: Experimental workflow for in vivo efficacy assessment of this compound.
Antihypertensive Efficacy in Dahl Salt-Sensitive Rats
Objective: To evaluate the blood pressure-lowering effects of chronic this compound administration in a model of salt-sensitive hypertension.
Materials:
-
This compound
-
Vehicle
-
Dahl Salt-Sensitive (Dahl/SS) rats
-
High-salt diet (e.g., 8% NaCl)
-
Telemetry implants for blood pressure monitoring
Procedure:
-
Telemetry Implantation: Surgically implant telemetry transmitters into the abdominal aorta of Dahl/SS rats for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week.
-
Induction of Hypertension: Feed the rats a high-salt diet for 4-6 weeks to induce hypertension.
-
Baseline Measurement: Record baseline blood pressure and heart rate for 24-48 hours before the start of treatment.
-
Chronic Dosing: Administer this compound or vehicle orally once daily for a specified period (e.g., 2-4 weeks).
-
Blood Pressure Monitoring: Continuously monitor and record blood pressure and heart rate throughout the treatment period.
-
Data Analysis:
-
Calculate the average change in mean arterial pressure (MAP) from baseline for each treatment group.
-
Compare the MAP of the this compound treated groups to the vehicle-treated group.
-
Signaling Pathway
Neprilysin inhibitors exert their effects by preventing the degradation of several key peptides. The primary signaling pathway of interest involves the natriuretic peptides.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 3. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 4. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Neuropilin-2 (NRP2) in Plasma
Introduction
Neuropilin-2 (NRP2) is a transmembrane glycoprotein (B1211001) that plays a crucial role in a variety of physiological and pathological processes, including neuronal guidance, angiogenesis, and lymphangiogenesis.[1] Emerging evidence has highlighted its involvement in tumorigenesis and cancer progression, making it a promising biomarker and therapeutic target.[1] Accurate and precise quantification of circulating NRP2 in plasma is essential for clinical research, drug development, and potentially for diagnostic and prognostic applications. These application notes provide detailed protocols for the quantification of NRP2 in human plasma using two common bioanalytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods for NRP2 Quantification
The two primary methods for quantifying proteins such as NRP2 in plasma are LC-MS/MS and ELISA. Each method offers distinct advantages and is suited for different research needs.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity for the absolute quantification of proteins by detecting unique peptide fragments derived from the target protein. It is considered a gold-standard method for protein quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based method provides a high-throughput and cost-effective means of quantifying proteins. It relies on the specific binding of antibodies to the target protein and is well-suited for analyzing large numbers of samples.
Experimental Protocols
Quantification of NRP2 in Plasma by LC-MS/MS
This protocol describes a method for the determination of NRP2 in human plasma using a bottom-up proteomics approach. The method involves the enzymatic digestion of NRP2 into specific peptides, which are then quantified by LC-MS/MS.
a. Materials and Reagents
-
Human plasma collected in K2-EDTA tubes
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic acid
-
Acetonitrile (B52724), LC-MS grade
-
Water, LC-MS grade
-
Stable isotope-labeled synthetic peptide standards (for absolute quantification)
-
Solid-phase extraction (SPE) cartridges
b. Plasma Sample Preparation Workflow
Caption: Workflow for plasma sample preparation for LC-MS/MS analysis of NRP2.
c. Detailed Protocol
-
Protein Denaturation, Reduction, and Alkylation:
-
To 100 µL of plasma, add 200 µL of 8 M urea.
-
Add 10 µL of 100 mM DTT and incubate at 37°C for 1 hour.
-
Add 10 µL of 200 mM IAA and incubate in the dark at room temperature for 1 hour.
-
-
Tryptic Digestion:
-
Dilute the sample with 1 mL of 50 mM ammonium (B1175870) bicarbonate.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Condition an SPE cartridge with acetonitrile followed by 0.1% formic acid in water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 0.1% formic acid in water.
-
Elute the peptides with 50% acetonitrile in 0.1% formic acid.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in 100 µL of 0.1% formic acid in water.
-
d. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) of selected NRP2-specific peptides.
-
Collision Gas: Argon.
-
Monitor at least two to three specific transitions for each target peptide.
-
e. Quantitative Data Summary
| Parameter | Result |
| Linear Range | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Quantification of NRP2 in Plasma by ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of NRP2 in human plasma.
a. Materials and Reagents
-
NRP2 ELISA kit (containing pre-coated 96-well plate, detection antibody, streptavidin-HRP, standards, and buffers)
-
Human plasma collected in K2-EDTA tubes
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
b. ELISA Workflow
Caption: General workflow for a sandwich ELISA protocol.
c. Detailed Protocol
-
Sample Preparation:
-
Assay Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated 96-well plate.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash each well four times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash each well four times.
-
Add 100 µL of streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Aspirate and wash each well four times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15 minutes in the dark at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
d. Quantitative Data Summary
| Parameter | Result |
| Assay Range | 0.1 - 10 ng/mL |
| Sensitivity | 0.1 ng/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 12% |
| Spike Recovery | 85 - 115% |
NRP2 Signaling Pathway
NRP2 is a co-receptor for several ligands, including vascular endothelial growth factors (VEGFs) and semaphorins (Sema), and plays a role in activating downstream signaling pathways involved in cell proliferation, migration, and survival.
Caption: Simplified NRP2 signaling pathway.
The analytical methods described provide robust and reliable approaches for the quantification of Neuropilin-2 in plasma. The choice between LC-MS/MS and ELISA will depend on the specific requirements of the study, including the need for absolute quantification, sample throughput, and available resources. The provided protocols and data serve as a guide for researchers, scientists, and drug development professionals in establishing and validating assays for NRP2 in a clinical research setting.
References
Application of Neprilysin Inhibitors in Neuroscience Research
A focus on Thiorphan (B555922) and Phosphoramidon in the context of Alzheimer's Disease
Disclaimer: The compound "NEP-IN-2" is listed by chemical suppliers as a neutral endopeptidase (Neprilysin) inhibitor for research in atherosclerosis and restenosis. However, a comprehensive search of scientific literature did not yield specific data or protocols for its application in neuroscience research. This document, therefore, focuses on well-characterized Neprilysin inhibitors, Thiorphan and Phosphoramidon , which have established applications in neuroscience, particularly in the study of Alzheimer's disease. The principles and protocols described herein are likely applicable to other Neprilysin inhibitors in this field of research.
Introduction
Neprilysin (NEP), a zinc-dependent metalloprotease, is a key enzyme in the degradation of several neuropeptides. In the central nervous system, one of its most critical functions is the catabolism of amyloid-beta (Aβ) peptides, the accumulation of which is a central event in the pathophysiology of Alzheimer's disease[1][2][3]. Its close homolog, Neprilysin-2 (NEP2), also contributes to Aβ clearance and is sensitive to the same inhibitors as NEP[4]. Inhibition of these enzymes leads to an increase in Aβ levels, making NEP inhibitors invaluable tools for studying the dynamics of Aβ metabolism and its role in neurodegeneration. This application note provides an overview of the use of the NEP inhibitors Thiorphan and Phosphoramidon in neuroscience research, with a focus on Alzheimer's disease models.
Mechanism of Action
NEP and NEP2 are ectoenzymes that cleave peptides on the amino side of hydrophobic residues. By binding to the active site of these enzymes, inhibitors like Thiorphan and Phosphoramidon prevent the degradation of their substrates, including Aβ. This leads to an accumulation of Aβ in the brain, allowing researchers to model and study the initial stages of Alzheimer's pathology and to investigate the efficacy of potential therapeutic interventions aimed at enhancing Aβ clearance[3][4].
Quantitative Data
The following table summarizes the inhibitory potency of Thiorphan and its effects on Aβ levels from various studies.
| Inhibitor | Target | IC50 / Ki | Experimental System | Effect on Aβ Levels | Reference |
| Thiorphan | Neprilysin (NEP) | IC50: 6.9 nM | Purified mouse brain NEP | - | [5] |
| Neprilysin (NEP) | Ki: 4.7 nM | - | - | [6] | |
| Neprilysin-2 (NEP2) | IC50: 22 µM | - | - | [7] | |
| in vivo | 2 mg/ml, i.c.v. | Rats | Increased insoluble Aβ40 in the cortex | [7] | |
| in vivo | 5-day i.c.v. infusion | Rabbits | 142% increase in cortical Aβ40, 147% increase in CSF Aβ40 | [8] | |
| Phosphoramidon | Neprilysin (NEP) | - | - | Induces Aβ accumulation in rodents | [4] |
Signaling Pathways and Experimental Workflows
Neprilysin-Mediated Aβ Degradation Pathway
Caption: Signaling pathway of Neprilysin-mediated Aβ degradation and its inhibition.
Experimental Workflow for Studying NEP Inhibitors in Alzheimer's Disease Models
Caption: General workflow for evaluating NEP inhibitors in AD research.
Experimental Protocols
In Vitro Neprilysin Activity Assay
This protocol is for determining the inhibitory activity of a compound on NEP using a fluorogenic substrate.
Materials:
-
Recombinant human Neprilysin
-
Neprilysin assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
NEP inhibitor (e.g., Thiorphan) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the NEP inhibitor in the assay buffer.
-
In a 96-well plate, add the NEP inhibitor dilutions. Include a vehicle control (solvent only) and a positive control (a known NEP inhibitor like Thiorphan).
-
Add recombinant Neprilysin to each well to a final concentration of, for example, 10 ng/well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well to a final concentration of, for example, 10 µM.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 328/393 nm).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
In Vivo Administration of Thiorphan in a Mouse Model of Alzheimer's Disease
This protocol describes the continuous intracerebroventricular (i.c.v.) infusion of Thiorphan to elevate Aβ levels in the brain.
Materials:
-
Alzheimer's disease mouse model (e.g., APP/PS1 transgenic mice) or wild-type mice.
-
Thiorphan
-
Artificial cerebrospinal fluid (aCSF) for vehicle control and drug dissolution.
-
Osmotic minipumps
-
Stereotaxic apparatus
-
Anesthesia
Procedure:
-
Dissolve Thiorphan in aCSF to the desired concentration (e.g., to deliver 2 mg/ml).
-
Fill the osmotic minipumps with the Thiorphan solution or vehicle (aCSF).
-
Anesthetize the mice according to approved animal care protocols.
-
Using a stereotaxic apparatus, implant the cannula of the osmotic minipump into a lateral ventricle of the brain.
-
Place the body of the minipump subcutaneously on the back of the mouse.
-
Allow the mice to recover from surgery. The minipump will continuously deliver the inhibitor over a specified period (e.g., 14 or 28 days).
-
At the end of the infusion period, mice can be subjected to behavioral tests (e.g., Morris water maze, object recognition test) to assess cognitive function[9][10].
-
Following behavioral testing, euthanize the animals and collect brain tissue and cerebrospinal fluid (CSF).
-
Process the brain tissue for biochemical analysis (e.g., ELISA to quantify Aβ40 and Aβ42 levels) and immunohistochemistry (to visualize Aβ plaques)[8][10].
Quantification of Aβ Levels by ELISA
This protocol outlines the measurement of Aβ levels in brain homogenates.
Materials:
-
Brain tissue from treated and control animals.
-
Homogenization buffer (e.g., containing protease inhibitors).
-
Guanidine-HCl for extraction of insoluble Aβ.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
Microplate reader.
Procedure:
-
Homogenize the brain tissue in the appropriate buffer to extract soluble proteins.
-
Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
To extract the insoluble Aβ, resuspend the pellet in a solution containing guanidine-HCl, incubate, and then centrifuge. Collect the supernatant (insoluble fraction).
-
Follow the manufacturer's instructions for the Aβ40 and Aβ42 ELISA kits to measure the concentrations of Aβ in both the soluble and insoluble fractions.
-
Read the absorbance on a microplate reader and calculate the Aβ concentrations based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the brain homogenate.
Conclusion
Neprilysin inhibitors, such as Thiorphan and Phosphoramidon, are essential research tools in the field of neuroscience for investigating the role of Aβ in Alzheimer's disease. By inhibiting NEP-mediated degradation, these compounds allow for the study of Aβ accumulation and its downstream pathological consequences. The protocols provided here offer a framework for the in vitro and in vivo application of these inhibitors to advance our understanding of Alzheimer's disease and to evaluate novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gobeyondenergy.com [gobeyondenergy.com]
- 3. Neprilysin and amyloid beta peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Amyloid-beta and Alzheimer’s disease: the role of neprilysin-2 in amyloid-beta clearance [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiovascular Function with NEP-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular homeostasis. It is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and adrenomedullin.[1][2] By breaking down these peptides, NEP attenuates their beneficial effects, which include vasodilation, natriuresis, diuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).[2][3]
Inhibition of NEP has emerged as a promising therapeutic strategy for cardiovascular diseases, particularly heart failure.[4][5] By blocking NEP, inhibitors prevent the degradation of natriuretic peptides, thereby augmenting their protective actions on the cardiovascular system.[2] This leads to reduced cardiac remodeling, decreased blood pressure, and improved cardiac function.[4]
NEP-IN-2: A Novel Tool for Cardiovascular Research
This compound is a potent and selective inhibitor of Neprilysin, designed for in vitro and in vivo research applications. Its high specificity allows for the targeted investigation of the physiological and pathophysiological roles of NEP in the cardiovascular system. These application notes provide detailed protocols for utilizing this compound to study its effects on cardiovascular function.
Data Presentation: Efficacy and Potency of this compound
Quantitative data for this compound is summarized below. For comparative purposes, data for other known NEP inhibitors are also presented.
Table 1: In Vitro Inhibitory Activity of NEP Inhibitors
| Compound | Target | IC50 Value (nM) | Assay Condition |
| This compound | Human NEP | [Data not available] | [Specify assay conditions, e.g., Recombinant human NEP, fluorogenic substrate] |
| Sacubitrilat (LBQ657) | Human NEP | 5 | In vitro enzyme assay |
| Thiorphan | Human NEP | 6.9 | In vitro enzyme assay |
| Phosphoramidon | Human NEP | 34 | In vitro enzyme assay |
Note: IC50 value for this compound is not publicly available and should be determined experimentally using the protocol provided below.
Table 2: In Vivo Effects of NEP Inhibitors on Cardiovascular Parameters
| Compound | Animal Model | Dose | Route | Key Findings |
| This compound | [Specify model, e.g., Spontaneously Hypertensive Rats] | [Specify dose] | [Specify route, e.g., Oral gavage] | [Describe expected outcomes, e.g., Reduction in blood pressure, increase in plasma cGMP] |
| Sacubitril/Valsartan | Doxorubicin-induced cardiotoxicity in rats | 68 mg/kg | Oral gavage | Attenuated reduction in left ventricular ejection fraction[6] |
| Omapatrilat | Mice with myocardial infarction | 50 mg/kg/d | Oral gavage | Improved cardiac function and remodeling[7] |
Note: In vivo studies with this compound should be designed based on its in vitro potency and pharmacokinetic properties.
Experimental Protocols
Protocol 1: In Vitro NEP Enzyme Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of this compound against recombinant human Neprilysin.
Materials:
-
Recombinant Human Neprilysin (e.g., from R&D Systems)
-
NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH from AnaSpec)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 320/405 nm)
-
DMSO
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare enzyme solution: Dilute the recombinant human NEP in Assay Buffer to the desired concentration (e.g., 0.5 ng/µL).
-
Assay reaction:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the this compound dilutions to the respective wells. For the control (no inhibitor) well, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 20 µL of the diluted NEP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate the reaction: Add 20 µL of the NEP substrate solution (e.g., 10 µM final concentration) to each well.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.
-
Data analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic read).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Assay for NEP Inhibition in Cardiomyocytes
This protocol assesses the effect of this compound on downstream signaling in a cardiomyocyte cell line (e.g., H9c2). Inhibition of NEP should lead to an increase in the levels of its substrates, such as ANP, which can be measured.
Materials:
-
H9c2 cells (or primary cardiomyocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Atrial Natriuretic Peptide (ANP)
-
Lysis Buffer
-
ANP ELISA kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Seed H9c2 cells in a 24-well plate and grow to 80-90% confluency.
-
Treatment:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour.
-
Stimulate the cells with a known concentration of ANP (e.g., 100 nM) for a specified time (e.g., 6 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Lyse the cells using Lysis Buffer and collect the cell lysate.
-
-
ANP Measurement:
-
Measure the concentration of ANP in the cell culture supernatant using an ANP ELISA kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA Protein Assay Kit.
-
-
Data Analysis:
-
Normalize the ANP concentration in the supernatant to the total protein concentration of the corresponding cell lysate.
-
Compare the ANP levels in this compound treated wells to the control (ANP stimulation without inhibitor) to determine the effect of NEP inhibition.
-
Protocol 3: In Vivo Study of this compound in a Hypertensive Rat Model
This protocol outlines a study to evaluate the antihypertensive effects of this compound in Spontaneously Hypertensive Rats (SHRs).
Materials:
-
Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats (as controls).
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Blood collection supplies
-
cGMP ELISA kit
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for several days to establish a stable baseline.
-
Treatment Groups: Randomly assign the SHRs to different treatment groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
A positive control group (e.g., an ARB like valsartan) can also be included.
-
A group of WKY rats will serve as the normotensive control.
-
-
Drug Administration: Administer this compound or vehicle orally (e.g., via gavage) once daily for a specified period (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure SBP and HR at regular intervals (e.g., weekly) throughout the study.
-
Biomarker Analysis: At the end of the study, collect blood samples to measure plasma levels of cGMP (a downstream marker of natriuretic peptide activity) using an ELISA kit.
-
Data Analysis:
-
Compare the changes in SBP and HR from baseline among the different treatment groups.
-
Compare the plasma cGMP levels between the groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.
-
Mandatory Visualizations
Caption: Signaling pathway of Neprilysin (NEP) and the mechanism of action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. content.abcam.com [content.abcam.com]
- 2. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Dual Angiotensin Receptor-Neprilysin Inhibition With Sacubitril/Valsartan Attenuates Systolic Dysfunction in Experimental Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
Investigating Inflammatory Responses Using Neprilysin Inhibitors: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: The specific compound "NEP-IN-2" was not identified in publicly available literature. This document provides detailed application notes and protocols for the general class of Neprilysin (NEP) inhibitors, which are presumed to be analogous to the intended topic. These guidelines can be adapted for novel or specific NEP inhibitors like this compound as their characteristics become known.
Introduction to Neprilysin and its Role in Inflammation
Neprilysin (NEP), also known as neutral endopeptidase, is a cell-surface zinc metallopeptidase that plays a crucial role in regulating inflammatory processes by degrading a variety of bioactive peptides. These peptides, including natriuretic peptides, bradykinin (B550075), and substance P, have known anti-inflammatory and vasodilatory effects. By inhibiting NEP, the levels of these beneficial peptides are increased, leading to a dampening of the inflammatory response. This makes NEP inhibitors a promising class of therapeutic agents for a range of inflammatory diseases.
NEP inhibitors, such as Sacubitril (the active moiety of which is LBQ657), have been shown to exert their anti-inflammatory effects through various mechanisms, including the modulation of the NLRP3 inflammasome and NF-κB signaling pathways.[1][2] This document provides a detailed overview of the application of NEP inhibitors in studying inflammatory responses, complete with experimental protocols and data presentation guidelines.
Mechanism of Action of Neprilysin Inhibitors in Inflammation
The primary mechanism of NEP inhibitors is the prevention of the degradation of several key peptides that actively participate in the regulation of inflammation and cardiovascular homeostasis.
-
Natriuretic Peptides (NPs): Atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) are degraded by NEP.[3][4] By inhibiting NEP, the levels of these peptides increase, leading to vasodilation, natriuresis, and a reduction in pro-inflammatory cytokine release.[3][5]
-
Bradykinin: This peptide is a potent vasodilator and is involved in the inflammatory response. NEP contributes to its degradation.[4] Increased bradykinin levels can enhance anti-inflammatory effects.
-
Substance P: A neuropeptide involved in neurogenic inflammation, its degradation is also mediated by NEP.[4] Modulation of Substance P levels can impact inflammatory pathways.
-
NLRP3 Inflammasome Inhibition: Some NEP inhibitors, like LCZ696 (Sacubitril/Valsartan), have been shown to suppress the activation of the NLRP3 inflammasome in macrophages.[1][2] This leads to reduced production of the pro-inflammatory cytokines IL-1β and IL-18.[1][2]
Below is a diagram illustrating the signaling pathway affected by NEP inhibitors.
References
- 1. Cell-based assays using primary endothelial cells to study multiple steps in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 4. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Assessing NEP-IN-2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), a zinc-dependent metalloproteinase, plays a crucial role in the degradation of several bioactive peptides, including glucagon-like peptide-1 (GLP-1) and natriuretic peptides.[1][2][3] Inhibition of NEP is a promising therapeutic strategy for various cardiovascular and metabolic diseases. NEP-IN-2 is a novel small molecule inhibitor developed to target NEP. Accurate assessment of its engagement with NEP in both biochemical and cellular contexts is critical for advancing its development. These application notes provide detailed protocols for quantifying the interaction of this compound with its target, Neprilysin.
I. Application Notes
The assessment of target engagement for this compound is a multi-faceted process that involves biochemical assays to determine direct enzyme inhibition, cellular assays to confirm target binding in a physiological context, and biomarker assays to measure the downstream pharmacological effects.
-
Biochemical Potency Assessment: The initial step is to determine the in vitro potency of this compound against purified NEP enzyme. This is typically achieved through an enzymatic assay that measures the cleavage of a fluorogenic substrate. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
-
Cellular Target Engagement: To confirm that this compound can access and bind to NEP within living cells, a Cellular Thermal Shift Assay (CETSA) is employed.[4] This method relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.
-
Pharmacodynamic Biomarker Analysis: Inhibition of NEP by this compound is expected to increase the levels of its substrates. Measuring the concentration of a downstream biomarker, such as GLP-1, in cell culture supernatants provides evidence of the pharmacological activity of the compound.
II. Experimental Protocols
NEP Enzymatic Inhibition Assay
This protocol describes the determination of the IC50 value of this compound using a fluorogenic substrate.
Materials:
-
Recombinant Human NEP
-
NEP Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
Fluorogenic NEP substrate
-
This compound
-
DMSO
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant human NEP enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic NEP substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure to assess the cellular target engagement of this compound.
Materials:
-
Cells expressing NEP (e.g., HEK293 overexpressing NEP)
-
Cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-NEP antibody
-
Anti-GAPDH antibody (loading control)
Procedure:
-
Seed cells in a culture plate and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated denatured protein.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble NEP in the supernatant by Western blotting using an anti-NEP antibody. Use an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities and plot the fraction of soluble NEP as a function of temperature for each this compound concentration. The shift in the melting curve indicates target engagement.
GLP-1 Biomarker Assay
This protocol describes the measurement of GLP-1 levels in cell culture supernatant following treatment with this compound.
Materials:
-
Cells secreting GLP-1 and expressing NEP
-
Cell culture medium
-
This compound
-
DMSO
-
GLP-1 ELISA kit
-
Plate reader for ELISA
Procedure:
-
Seed cells in a culture plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound or DMSO for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of active GLP-1 in the supernatant using a commercial GLP-1 ELISA kit, following the manufacturer's instructions.
-
Plot the GLP-1 concentration against the logarithm of the this compound concentration to determine the EC50 for GLP-1 stabilization.
III. Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | NEP | Enzymatic | 15.2 |
| Control Inhibitor | NEP | Enzymatic | 5.8 |
Table 2: Cellular Target Engagement of this compound by CETSA
| Compound | Cell Line | Melting Temperature (°C) - Vehicle | Melting Temperature (°C) - 10 µM Compound | Thermal Shift (ΔTm, °C) |
| This compound | HEK293-NEP | 52.1 | 58.6 | 6.5 |
| Negative Control | HEK293-NEP | 52.3 | 52.4 | 0.1 |
Table 3: Pharmacodynamic Effect of this compound on GLP-1 Levels
| Compound | Cell Line | Biomarker | EC50 (nM) | Max Fold Increase |
| This compound | NCI-H716 | GLP-1 | 45.7 | 3.2 |
| Control Inhibitor | NCI-H716 | GLP-1 | 18.9 | 3.5 |
IV. Visualizations
Diagrams illustrating key pathways and workflows provide a clear conceptual understanding of the experimental approach.
Caption: Simplified NEP signaling pathway.
Caption: Experimental workflow for CETSA.
Caption: Overall strategy for assessing target engagement.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms of the renal effects of neutral endopeptidase inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using a Representative Neprilysin Inhibitor
Disclaimer: Information regarding a specific inhibitor designated "NEP-IN-2" is not publicly available. The following application notes and protocols are representative of a typical high-throughput screening (HTS) assay for Neprilysin (NEP) inhibitors, based on established methodologies.
Application Notes
Introduction to Neprilysin (NEP)
Neprilysin (NEP), also known as neutral endopeptidase or CD10, is a zinc-dependent metalloprotease that plays a crucial role in regulating the levels of various physiologically active peptides.[1] It is a type II transmembrane protein with a wide tissue distribution. NEP is responsible for the degradation of several important signaling peptides, including natriuretic peptides (ANP, BNP), bradykinin, substance P, and enkephalins.[1] Due to its involvement in cardiovascular and neurological pathways, NEP has emerged as a significant therapeutic target for a range of conditions, including heart failure, hypertension, and Alzheimer's disease.[1][2]
Therapeutic Relevance of NEP Inhibition
Inhibition of NEP leads to an increase in the bioavailability of its substrate peptides. For instance, in the context of heart failure, elevating levels of natriuretic peptides through NEP inhibition promotes vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular stress. The combination of a NEP inhibitor with an angiotensin receptor blocker has shown significant clinical benefit in treating patients with chronic heart failure.[1] Furthermore, as NEP is one of the key enzymes responsible for the degradation of amyloid-beta peptides in the brain, its inhibition is being explored as a potential therapeutic strategy for Alzheimer's disease.[2][3]
Principle of the HTS Assay
The high-throughput screening assay for NEP inhibitors is typically a fluorometric, cell-free biochemical assay.[1] The principle of the assay is based on the enzymatic activity of recombinant human NEP. A synthetic, non-fluorescent peptide substrate that is a target for NEP is used. When this substrate is cleaved by NEP, it releases a fluorescent product. The increase in fluorescence intensity is directly proportional to the enzymatic activity of NEP. In the presence of an inhibitor, the cleavage of the substrate is reduced or blocked, resulting in a decrease in fluorescence. This change in fluorescence is used to quantify the inhibitory activity of test compounds.
Applications in Drug Discovery
-
Primary Screening: Rapidly screen large compound libraries to identify "hit" compounds that inhibit NEP activity.
-
Secondary Screening and Hit-to-Lead Optimization: Characterize the potency and efficacy of primary hits and their analogs to establish structure-activity relationships (SAR).
-
Mechanism of Action Studies: Investigate the kinetics and mode of inhibition of lead compounds.
Quantitative Data Summary
The following table represents hypothetical data for a representative NEP inhibitor, illustrating the type of quantitative results obtained from HTS assays.
| Compound ID | IC50 (nM) | Z'-factor | Assay Window (S/B) | Comments |
| NEP-IN-X1 | 15 | 0.85 | 10 | Potent inhibitor with excellent assay performance. |
| NEP-IN-X2 | 250 | 0.78 | 9 | Moderate potency. |
| NEP-IN-X3 | >10,000 | N/A | N/A | Inactive. |
| Thiorphan (Control) | 5 | 0.90 | 12 | Reference NEP inhibitor. |
Experimental Protocols
1. High-Throughput Screening Protocol for NEP Inhibitors
This protocol outlines a method for screening a compound library for inhibitors of Neprilysin using a fluorometric assay in a 384-well format.
Materials and Reagents:
-
Recombinant Human Neprilysin (NEP)
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5, 25 mM NaCl, 10 µM ZnCl₂)
-
NEP Fluorogenic Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Thiorphan (positive control inhibitor)
-
Test Compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., 320 nm excitation / 405 nm emission)
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for NEP inhibitors.
Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer 50 nL of test compounds and control compounds (dissolved in 100% DMSO) to the wells of a 384-well assay plate.
-
Enzyme Preparation: Prepare a working solution of recombinant human NEP in assay buffer to the desired final concentration.
-
Enzyme Addition: Add 10 µL of the NEP enzyme solution to each well of the assay plate containing the compounds.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.
-
Substrate Preparation: Prepare a working solution of the NEP fluorogenic substrate in assay buffer to the desired final concentration.
-
Reaction Initiation: Add 10 µL of the substrate solution to each well to start the enzymatic reaction. The final assay volume is 20 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Fluorescence Detection: Measure the fluorescence intensity of each well using a plate reader with excitation at 320 nm and emission at 405 nm.
Controls:
-
Positive Control (100% Inhibition): Wells containing a saturating concentration of Thiorphan.
-
Negative Control (0% Inhibition): Wells containing DMSO instead of a test compound.
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_Positive_Control) / (Fluorescence_Negative_Control - Fluorescence_Positive_Control))
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Assay Quality Control: Calculate the Z'-factor and the signal-to-background (S/B) ratio to assess the quality of the assay.
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
S/B = Mean_Negative_Control / Mean_Positive_Control
-
Signaling Pathway
Neprilysin Signaling and Inhibition
The following diagram illustrates the mechanism of action of Neprilysin and its inhibition. NEP is a cell-surface peptidase that cleaves and inactivates several bioactive peptides. Inhibition of NEP prevents this degradation, leading to an accumulation of these peptides and enhanced downstream signaling.
Caption: Mechanism of Neprilysin (NEP) and its inhibition.
References
Application Notes and Protocols for Neprilysin Inhibitors in Combination with Other Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Note on "NEP-IN-2": Extensive literature searches did not yield specific information on a therapeutic agent designated "this compound". The term may refer to Neprilysin-2 (NEP2), a homolog of neprilysin (NEP) primarily investigated for its role in amyloid-beta degradation in the context of Alzheimer's disease. This document will focus on the well-established class of neprilysin inhibitors in combination therapies, using the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril (B1662468)/valsartan (B143634) as a primary example to illustrate the principles and methodologies.
Introduction: The Rationale for Combination Therapy
Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1][2] Inhibition of neprilysin increases the levels of these peptides, leading to vasodilation, natriuresis, and anti-proliferative effects, which are beneficial in cardiovascular diseases like heart failure and hypertension.[1][2]
However, neprilysin also degrades angiotensin II.[3] Therefore, inhibiting neprilysin alone can lead to an accumulation of angiotensin II, counteracting the beneficial effects.[3] This necessitates the combination of a neprilysin inhibitor with an agent that blocks the renin-angiotensin-aldosterone system (RAAS).
Initial attempts with a dual inhibitor of neprilysin and angiotensin-converting enzyme (ACE), omapatrilat, showed efficacy but also a higher risk of angioedema due to the dual potentiation of bradykinin.[2][4] The current standard of care involves combining a neprilysin inhibitor with an angiotensin receptor blocker (ARB).[4] Sacubitril/valsartan (Entresto®) is the first-in-class ARNI, combining the neprilysin inhibitor prodrug sacubitril with the ARB valsartan.[5][6]
Data Presentation: Efficacy and Safety of Sacubitril/Valsartan
The following tables summarize key quantitative data from pivotal clinical trials of sacubitril/valsartan in patients with heart failure.
Table 1: Efficacy of Sacubitril/Valsartan in Heart Failure with Reduced Ejection Fraction (HFrEF) - PARADIGM-HF Trial
| Endpoint | Sacubitril/Valsartan (n=4187) | Enalapril (B1671234) (n=4212) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | ||||
| CV Death or HF Hospitalization | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 |
| Secondary Endpoints | ||||
| Death from any cause | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
| Cardiovascular Death | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |
Data from the PARADIGM-HF trial, which compared sacubitril/valsartan to enalapril in patients with HFrEF.[7][8]
Table 2: Safety Profile of Sacubitril/Valsartan vs. Enalapril in HFrEF - PARADIGM-HF Trial
| Adverse Event | Sacubitril/Valsartan (n=4187) | Enalapril (n=4212) | Risk Ratio (95% CI) | P-value |
| Symptomatic Hypotension | 14.0% | 9.2% | 1.47 | <0.001 |
| Worsening Renal Function | 10.1% | 11.5% | 0.81 | 0.005 |
| Hyperkalemia (>5.5 mmol/L) | 16.1% | 17.3% | - | 0.15 |
| Angioedema | 0.5% | 0.2% | - | 0.13 |
Safety data from the PARADIGM-HF trial.[9]
Table 3: Efficacy of Sacubitril/Valsartan in Heart Failure with Preserved Ejection Fraction (HFpEF) - PARAGON-HF Trial
| Endpoint | Sacubitril/Valsartan (n=2407) | Valsartan (n=2389) | Rate Ratio (95% CI) | P-value |
| Primary Composite Endpoint | ||||
| Total HF Hospitalizations & CV Death | 12.8% | 14.6% | 0.87 (0.75-1.01) | 0.059 |
Data from the PARAGON-HF trial, which compared sacubitril/valsartan to valsartan in patients with HFpEF.[7]
Experimental Protocols
Preclinical Evaluation of Novel Neprilysin Inhibitor Combinations in an Animal Model of Heart Failure
This protocol describes a general workflow for testing a new neprilysin inhibitor (NEPi) in combination with an ARB in a rodent model of heart failure induced by myocardial infarction.
Objective: To assess the efficacy of a combination therapy on cardiac function and remodeling.
Animal Model: Myocardial infarction (MI) induced by permanent ligation of the left anterior descending (LAD) coronary artery in rats or mice.[10] This model mimics many aspects of human heart failure with reduced ejection fraction.[11]
Experimental Groups:
-
Sham-operated + Vehicle
-
MI + Vehicle
-
MI + ARB (e.g., valsartan)
-
MI + Novel NEPi
-
MI + ARB + Novel NEPi
Methodology:
-
Induction of Myocardial Infarction:
-
Anesthetize the animal (e.g., isoflurane).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a suture.
-
Confirm MI by observing blanching of the ventricle.
-
Close the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
-
Drug Administration:
-
Begin drug administration (e.g., via oral gavage) 24 hours post-MI and continue for the duration of the study (e.g., 4-8 weeks).
-
Doses should be determined from prior pharmacokinetic and pharmacodynamic studies.
-
-
Assessment of Cardiac Function (Echocardiography):
-
Perform echocardiography at baseline (before MI) and at specified time points post-MI (e.g., weekly or at the end of the study).
-
Measure parameters such as Left Ventricular Ejection Fraction (LVEF), fractional shortening, left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs), and wall thickness.
-
-
Hemodynamic Measurements (Optional):
-
At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter to assess parameters like end-systolic and end-diastolic pressure-volume relationships.
-
-
Biomarker Analysis:
-
Collect blood samples at baseline and at the end of the study.
-
Measure plasma levels of natriuretic peptides (NT-proBNP) and markers of cardiac injury (e.g., troponins).
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Perform histological staining (e.g., Masson's trichrome) to assess infarct size and cardiac fibrosis.
-
In Vitro Neprilysin Activity Assay
This protocol is for measuring neprilysin activity in tissue homogenates or cell lysates using a fluorometric assay kit.[12][13]
Principle: An active neprilysin enzyme cleaves a specific quenched fluorogenic substrate, releasing a fluorophore that can be quantified.
Materials:
-
Neprilysin Activity Assay Kit (contains assay buffer, neprilysin enzyme positive control, substrate, and a fluorescence standard).
-
Tissue homogenizer or cell lysis buffer.
-
96-well white microplate.
-
Fluorescence microplate reader (Ex/Em = 330/430 nm or as specified by the kit).
Methodology:
-
Sample Preparation:
-
Homogenize tissue (~100 mg) or lyse cells (~1-2 x 10^6) in ice-cold assay buffer containing protease inhibitors.[12]
-
Centrifuge the homogenate/lysate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a standard curve using the provided fluorescence standard according to the kit's instructions.
-
-
Assay Reaction:
-
Add samples (e.g., 1-10 µL) to the wells of the 96-well plate.
-
Include wells for a positive control (reconstituted neprilysin) and a sample background control (sample without substrate).
-
Add the neprilysin substrate solution to all wells except the background control.
-
The total volume per well should be consistent (e.g., 100 µL).
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours.
-
Read the standards in endpoint mode.
-
-
Calculation:
-
Calculate the rate of fluorescence increase for each sample.
-
Use the standard curve to convert the fluorescence units to the amount of cleaved substrate.
-
Calculate the neprilysin activity in the sample, typically expressed as µU/mg of protein.
-
Measurement of Natriuretic Peptides (BNP/NT-proBNP)
This protocol outlines the general procedure for measuring B-type natriuretic peptide (BNP) or N-terminal pro-B-type natriuretic peptide (NT-proBNP) in plasma using a commercial immunoassay kit.[14][15]
Principle: Enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay is used to quantify the concentration of BNP or NT-proBNP in a sample.
Materials:
-
BNP or NT-proBNP immunoassay kit.
-
Blood collection tubes with an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge.
-
Microplate reader (for ELISA).
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood into a tube containing anticoagulant.
-
Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma and store it at -80°C until analysis.
-
-
Assay Procedure:
-
Follow the specific instructions provided with the immunoassay kit.
-
Typically, this involves adding standards, controls, and plasma samples to the wells of a microplate pre-coated with an antibody specific for BNP or NT-proBNP.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
-
Measurement:
-
Measure the absorbance of the colored product using a microplate reader at the wavelength specified in the kit protocol.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of BNP or NT-proBNP in the samples.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Dual mechanism of action of sacubitril/valsartan.
Experimental Workflow
References
- 1. [PDF] Role of neprilysin inhibitor combinations in hypertension: insights from hypertension and heart failure trials. | Semantic Scholar [semanticscholar.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Combined angiotensin receptor/neprilysin inhibitors: a review of the new paradigm in the management of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Neprilysin and RAS Inhibition in Cardiovascular Diseases: A Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The history and mystery of sacubitril/valsartan: From clinical trial to the real world [frontiersin.org]
- 8. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]
- 9. Efficacy and safety of sacubitril‐valsartan in heart failure: a meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. assaygenie.com [assaygenie.com]
- 13. content.abcam.com [content.abcam.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Natriuretic Peptide Tests (BNP, NT-proBNP): MedlinePlus Medical Test [medlineplus.gov]
Application Notes and Protocols for the Synthesis of NEP-IN-2 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, mechanism of action, and relevant biological pathways for NEP-IN-2, a potent inhibitor of Neprilysin (NEP). The included protocols are intended to serve as a guide for the synthesis and evaluation of this compound and its derivatives.
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and substance P. Inhibition of NEP has emerged as a promising therapeutic strategy for the treatment of cardiovascular diseases, such as heart failure and hypertension, as well as other conditions like Alzheimer's disease. This compound is a specific inhibitor of NEP and is utilized in research related to the proliferation of vascular cells in conditions like atherosclerosis and restenosis.[1] This document outlines a representative synthetic approach for this compound derivatives, summarizes key quantitative data, and illustrates the associated signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 145775-14-0 | [1] |
| Molecular Formula | C₁₆H₂₃NO₃S₂ | [1] |
| Molecular Weight | 341.49 g/mol | [1] |
| SMILES | CSCC--INVALID-LINK--NC(C(CS)CC1=CC=CC=C1C)=O | [1] |
Experimental Protocols
The synthesis of this compound and its derivatives generally involves the coupling of a protected amino acid containing a thiol group with a carboxylic acid moiety bearing a biphenyl (B1667301) or a substituted phenyl group. The following is a representative protocol based on common synthetic strategies for NEP inhibitors.
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a potential synthetic route for a derivative structurally related to this compound, focusing on the key amide bond formation.
Materials:
-
(R)-2-amino-4-(methylthio)butanoic acid (L-Methionine derivative)
-
3-(Biphenyl-4-yl)-2-(mercaptomethyl)propanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid: To a solution of 3-(Biphenyl-4-yl)-2-(mercaptomethyl)propanoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM, add DCC (1.1 equivalents) at 0°C. Stir the mixture for 30 minutes at 0°C.
-
Coupling Reaction: In a separate flask, dissolve a protected (R)-2-amino-4-(methylthio)butanoic acid derivative (1 equivalent) and TEA (1.5 equivalents) in a mixture of DCM and DMF. Add the activated carboxylic acid solution from step 1 to this mixture dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Deprotection (if necessary): If protecting groups were used for the amino or thiol functionalities, perform the appropriate deprotection step. For example, a Boc protecting group can be removed using trifluoroacetic acid in DCM.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of NEP inhibitors and a general workflow for their synthesis and evaluation.
Caption: Mechanism of action of this compound derivatives.
Caption: General experimental workflow for synthesis and evaluation.
References
Troubleshooting & Optimization
Optimizing NEP-IN-2 Efficacy In Vivo: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of NEP-IN-2, a neprilysin (NEP) inhibitor. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Neprilysin (NEP), also known as neutral endopeptidase. NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin (B550075), and substance P.[1][2][3] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis.[4] This mechanism is beneficial in cardiovascular research, particularly in studies related to heart failure and hypertension.[2][5]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, general concerns for neprilysin inhibitors include:
-
Neprilysin-2 (NEP2) Inhibition: NEP2 is a homolog of neprilysin with a high degree of sequence identity, and some NEP inhibitors may also inhibit NEP2, although with different potencies.[6]
-
Angiotensin II Accumulation: Neprilysin is also involved in the breakdown of angiotensin II.[3] Inhibition of neprilysin alone can lead to an increase in angiotensin II levels, potentially counteracting the desired vasodilatory effects.[2][7] This is why neprilysin inhibitors are often co-administered with an angiotensin receptor blocker (ARB).[2][4]
-
Bradykinin-Related Effects: Increased bradykinin levels can lead to angioedema, a known side effect of some neprilysin inhibitors, particularly when combined with ACE inhibitors.[2]
Q3: How does this compound affect the measurement of BNP and NT-proBNP in plasma samples?
A3: this compound inhibits the degradation of Brain Natriuretic Peptide (BNP), leading to an increase in its plasma concentration that does not necessarily reflect a worsening of cardiac stress.[2][8] In contrast, N-terminal pro-brain natriuretic peptide (NT-proBNP) is not a substrate for neprilysin.[8] Therefore, NT-proBNP levels remain a more reliable biomarker for monitoring cardiac wall stress in subjects treated with this compound.[2][8]
Troubleshooting Guide
Issue 1: Poor or Inconsistent In Vivo Efficacy
Q: We are observing lower than expected or highly variable efficacy of this compound in our animal models. What are the possible causes and solutions?
A: This is a multifaceted issue that can arise from several factors related to the compound's formulation, administration, and the biological system.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor Solubility | This compound may have low aqueous solubility. Prepare the formulation using a suitable vehicle. Consider using co-solvents (e.g., DMSO, ethanol) followed by dilution in saline or PBS. The final concentration of the organic solvent should be tested for toxicity in a pilot study. For some compounds, cyclodextrins or lipid-based formulations can improve solubility. |
| Chemical Instability | The compound may be unstable in the formulation or under physiological conditions. Assess the stability of this compound in the chosen vehicle at the intended storage and administration temperatures. In vivo, the compound may be subject to rapid metabolism.[9][10] |
| Suboptimal Dosing and Administration | The dose may be too low, or the route of administration may not provide adequate bioavailability. Perform a dose-response study to determine the optimal dose. Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous, intravenous) based on the compound's properties and the experimental model. Ensure accurate and consistent dosing for all animals. |
| Rapid Metabolism and Clearance | The compound may be quickly metabolized and cleared from circulation.[11][12][13] Conduct pharmacokinetic studies to determine the half-life of this compound in your animal model. This will inform the required dosing frequency to maintain therapeutic concentrations. |
| Biological Variability | Animal-to-animal variability in drug metabolism and response can be significant. Ensure the use of a homogenous animal cohort (age, weight, sex). Increase the number of animals per group to improve statistical power. |
Issue 2: Unexpected Toxicity or Adverse Events
Q: Our animals are showing signs of toxicity (e.g., weight loss, lethargy, angioedema) after this compound administration. How can we address this?
A: Unexpected toxicity can be dose-dependent or related to off-target effects.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Dose-Dependent Toxicity | The administered dose may be too high. Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose (MTD). |
| Off-Target Effects | The compound may be interacting with unintended biological targets.[14][15] Review available literature for known off-target liabilities of similar neprilysin inhibitors. If possible, perform in vitro screening against a panel of related proteases to assess selectivity. |
| Vehicle Toxicity | The vehicle used for formulation may be causing adverse effects. Administer the vehicle alone to a control group of animals to assess its tolerability. If the vehicle is toxic, explore alternative, more biocompatible formulations. |
| Bradykinin-Mediated Angioedema | As a neprilysin inhibitor, this compound increases bradykinin levels, which can cause angioedema.[2] If angioedema is observed, consider reducing the dose. Avoid co-administration with ACE inhibitors, which also increase bradykinin. |
Signaling Pathways and Experimental Workflows
Neprilysin Signaling Pathway
Neprilysin (NEP) plays a crucial role in degrading several vasoactive peptides. Inhibition of NEP by this compound leads to the accumulation of these peptides, which then act on their respective receptors to elicit physiological responses.
Caption: Simplified diagram of the this compound mechanism of action.
In Vivo Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in an animal model of cardiovascular disease.
Caption: A general workflow for in vivo studies with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for administration to small animals. Note: The optimal vehicle should be determined empirically for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Calculate the total amount of this compound required based on the desired dose (e.g., mg/kg), the number of animals, and their average weight.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
To create a stock solution, add a minimal amount of DMSO to dissolve the powder completely. Vortex gently until the solution is clear.
-
Calculate the volume of the stock solution needed for the final dosing solution.
-
In a separate sterile tube, add the required volume of sterile saline or PBS.
-
While vortexing the saline/PBS, slowly add the calculated volume of the this compound stock solution. This gradual addition helps prevent precipitation.
-
The final concentration of DMSO in the dosing solution should ideally be below 5%, and a vehicle-only control group should always be included in the experiment.
-
Administer the freshly prepared solution to the animals via the chosen route (e.g., intraperitoneal injection).
Protocol 2: In Vivo Neprilysin Activity Assay
This protocol describes a method to assess the in vivo activity of neprilysin after treatment with this compound by measuring the degradation of a synthetic substrate in plasma samples.[16][17][18]
Materials:
-
Plasma samples from this compound and vehicle-treated animals
-
NEP-specific fluorogenic substrate (e.g., N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorometer and 96-well black microplates
-
Recombinant neprilysin (for standard curve)
-
Neprilysin inhibitor (e.g., thiorphan) for control wells
Procedure:
-
Collect blood from animals at specified time points after this compound or vehicle administration into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until use.
-
On the day of the assay, thaw plasma samples on ice.
-
Prepare a standard curve using recombinant neprilysin of known concentration.
-
In a 96-well black microplate, add 10 µL of plasma sample or neprilysin standard to each well.
-
For control wells to measure background fluorescence and non-NEP enzymatic activity, add a potent neprilysin inhibitor like thiorphan.
-
Add 80 µL of assay buffer to each well.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates).
-
Measure the fluorescence kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Subtract the rate of the inhibitor-containing control wells from the sample wells to determine the specific neprilysin activity.
-
Quantify the neprilysin activity in the plasma samples by comparing their rates to the standard curve. A reduction in activity in the this compound treated group compared to the vehicle group indicates successful target engagement.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-specific activity of neprilysin 2 isoforms and enzymic specificity compared with neprilysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marksparksolutions.com [marksparksolutions.com]
- 8. m.youtube.com [m.youtube.com]
- 9. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and stability of the ch14.18-interleukin-2 fusion protein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 15. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neutral endopeptidase-24.11 (NEP) activity in human fibroblasts during development and ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression of neutral endopeptidase activity during clinical and experimental acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Off-Target Effects of NEP-IN-2
Introduction
This technical support center provides troubleshooting guidance for researchers using NEP-IN-2, a hypothetical inhibitor targeting Neprilysin (NEP) and/or its homolog, Neprilysin-2 (NEP2). As specific public data on "this compound" is limited, this guide focuses on the broader challenges of inhibiting the M13 family of metalloproteases, to which NEP and NEP2 belong.[1] The strategies and protocols outlined here are designed to help researchers identify and mitigate potential off-target effects, ensuring the specificity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
1. What is the primary target of this compound and what are its known functions?
This compound is presumed to be an inhibitor of Neprilysin (NEP), a zinc-dependent metalloproteinase.[2] NEP is a transmembrane enzyme that plays a crucial role in inactivating various peptide hormones, including glucagon-like peptide 1 (GLP-1).[2] It is also involved in signaling pathways related to cell growth, survival, and migration, such as the Akt/PTEN and FAK pathways.[3] Due to its role in degrading bioactive peptides, NEP is a therapeutic target for various conditions.
2. What is Neprilysin-2 (NEP2) and how does it differ from NEP?
Neprilysin-2 (NEP2) is a homolog of NEP with a high degree of sequence identity.[1][4] While both are metalloproteases, they exhibit distinct subcellular localizations, substrate specificities, and inhibitor binding profiles.[4] For instance, some peptides are cleaved at different sites by NEP and NEP2.[1] These differences suggest they have distinct physiological roles.[1][4]
3. What are the potential off-target effects of a NEP inhibitor like this compound?
Off-target effects occur when a drug or inhibitor interacts with unintended molecular targets.[5] For a NEP inhibitor, these could include:
-
Cross-reactivity with other metalloproteases: Due to structural similarities, inhibitors may bind to other members of the M13 family or other zinc-dependent proteases.
-
Unintended pathway modulation: Inhibition of off-target proteases can lead to the modulation of signaling pathways unrelated to NEP, resulting in unexpected cellular phenotypes.
-
Toxicity: Off-target effects can sometimes lead to cellular toxicity.
4. How can I determine if the observed effects in my experiment are due to on-target NEP inhibition or off-target effects?
Several strategies can be employed:
-
Use of a negative control: A structurally similar but inactive version of the inhibitor can help differentiate between specific on-target effects and non-specific effects of the chemical scaffold.
-
Rescue experiments: If the observed phenotype is due to on-target NEP inhibition, it should be reversible by introducing a NEP variant that is resistant to the inhibitor.
-
RNAi or CRISPR-Cas9 gene silencing: Silencing the expression of NEP should phenocopy the effects of the inhibitor if they are on-target.[3][6]
-
Selectivity profiling: Testing the inhibitor against a panel of related proteases can identify potential off-target interactions.[7][8][9]
5. My cells are showing unexpected levels of apoptosis after treatment with this compound. What could be the cause?
Unexpected apoptosis could be an off-target effect. Studies on colon cancer cells have shown that silencing NEP can induce apoptosis.[3] However, if this is not the expected outcome for your cell type or experimental conditions, consider the following:
-
Off-target kinase inhibition: Some small molecule inhibitors have off-target effects on kinases that regulate cell survival pathways.
-
Activation of other proteases: Inhibition of NEP might lead to the accumulation of certain peptides that are then cleaved by other proteases, potentially triggering apoptotic pathways.
To troubleshoot this, you can perform a broad-spectrum kinase inhibitor panel and measure the activity of other cellular proteases.
Data Presentation: Hypothetical Selectivity Profile of this compound
To assess the specificity of a compound, its activity against a panel of related targets is measured. The following table presents a hypothetical selectivity profile for this compound.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. NEP |
| NEP (on-target) | 15 | 1 |
| NEP2 | 300 | 20 |
| Angiotensin-Converting Enzyme (ACE) | >10,000 | >667 |
| Endothelin-Converting Enzyme-1 (ECE-1) | 1,500 | 100 |
| Matrix Metalloproteinase-2 (MMP-2) | >10,000 | >667 |
| Matrix Metalloproteinase-9 (MMP-9) | >10,000 | >667 |
This is a hypothetical table for illustrative purposes.
Experimental Protocols
1. In Vitro NEP Enzyme Activity Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of NEP and the potency of this compound.
Materials:
-
Recombinant human NEP
-
This compound
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor concentration. Include a vehicle control (e.g., DMSO).
-
Add 80 µL of recombinant NEP solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., λex = 320 nm, λem = 405 nm).
-
Calculate the initial reaction rates and determine the IC50 value for this compound.
2. Cellular Target Engagement Assay (NanoBRET)
This protocol outlines a method to confirm that this compound engages with NEP inside living cells.[10]
Materials:
-
Cells expressing a NanoLuc-NEP fusion protein
-
NanoBRET fluorescent tracer that binds to NEP
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
NanoBRET Nano-Glo Substrate
-
White, opaque 96-well plates
-
Luminometer with 450 nm and >600 nm filters
Procedure:
-
Seed cells expressing NanoLuc-NEP in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of this compound.
-
Add the inhibitor to the cells and incubate for a specified period.
-
Add the NanoBRET tracer to all wells.
-
Add the Nano-Glo Substrate.
-
Read the plate on a luminometer, measuring both donor (450 nm) and acceptor (>600 nm) emission.
-
Calculate the NanoBRET ratio and determine the cellular IC50 value.
Visualizations
Caption: Simplified signaling pathway of Neprilysin (NEP).
Caption: Workflow for troubleshooting off-target effects.
Caption: Decision tree for troubleshooting experimental outcomes.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Neutral endopeptidase (NEP) is differentially involved in biological activities and cell signaling of colon cancer cell lines derived from various stages of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human neprilysin-2 (NEP2) and NEP display distinct subcellular localisations and substrate preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing Brain Penetration of NEP-IN-2
Disclaimer: The compound "NEP-IN-2" is a hypothetical neprilysin inhibitor used for illustrative purposes within this technical support guide. The information provided is based on general principles and strategies for improving the brain penetration of small molecule inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain penetration of the hypothetical neprilysin inhibitor, this compound.
Troubleshooting Guides
This section addresses common issues and provides step-by-step guidance to troubleshoot experiments.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio (Kp) in vivo. | 1. Poor intrinsic permeability across the blood-brain barrier (BBB). 2. Active efflux by transporters at the BBB (e.g., P-glycoprotein). 3. High plasma protein binding. 4. Rapid metabolism in the periphery or brain. | 1. Assess Physicochemical Properties: Analyze the lipophilicity (LogP/LogD), polar surface area (PSA), molecular weight, and number of hydrogen bond donors of this compound. Modify the structure to optimize these properties (see FAQ section). 2. Evaluate Efflux Liability: Use an in vitro efflux assay with MDCK or Caco-2 cells overexpressing P-gp. If this compound is a substrate, consider co-administration with a P-gp inhibitor in preclinical models or structural modifications to reduce recognition by efflux transporters. 3. Measure Plasma Protein Binding: Determine the fraction of unbound drug in plasma. High binding can limit the free drug available to cross the BBB. 4. Investigate Metabolism: Conduct in vitro metabolism studies using liver and brain microsomes to identify major metabolites and metabolic pathways. |
| High variability in in vivo brain penetration data. | 1. Inconsistent surgical or dosing procedures. 2. Variability in animal physiology. 3. Issues with bioanalytical method. | 1. Standardize Protocols: Ensure consistent surgical procedures for cannulation or tissue collection and precise dosing. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Validate Bioanalytical Method: Confirm the accuracy, precision, and stability of the method used to quantify this compound in plasma and brain tissue. |
| In vitro BBB model (e.g., PAMPA-BBB, cell-based assay) shows good permeability, but in vivo results are poor. | 1. The in vitro model lacks key in vivo components like active efflux transporters or metabolic enzymes. 2. High nonspecific binding to brain tissue in vivo. | 1. Refine In Vitro Model: Use a more complex in vitro model that includes efflux transporters (e.g., MDCK-MDR1 cells) or co-culture with astrocytes. 2. Measure Brain Tissue Binding: Determine the unbound fraction of this compound in the brain (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of brain penetration. |
| Chemical modification to improve lipophilicity leads to decreased solubility and/or increased toxicity. | Overly increasing lipophilicity can lead to poor aqueous solubility, aggregation, and off-target effects. | 1. Balance Lipophilicity and Solubility: Aim for a LogD at pH 7.4 in the optimal range of 1-3. 2. Prodrug Approach: Consider a more water-soluble prodrug that is converted to the active, more lipophilic this compound in the brain.[1][2][3][4] 3. Formulation Strategies: Explore the use of formulation vehicles like cyclodextrins or lipid-based carriers to improve solubility. |
Frequently Asked Questions (FAQs)
Physicochemical Properties and Structural Modification
Q1: What are the ideal physicochemical properties for a small molecule to cross the BBB?
A1: Generally, small molecules with good passive BBB penetration have the following characteristics:
-
Lipophilicity (LogP/LogD at pH 7.4): 1-3
-
Polar Surface Area (PSA): < 60-90 Ų
-
Hydrogen Bond Donors (HBD): ≤ 3[5]
-
Exclusion of acidic functionality [5]
Q2: How can I modify the structure of this compound to improve its brain penetration?
A2: Several strategies can be employed for structural modification:
-
Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl) to increase the LogP/LogD. Be mindful of not increasing it excessively, as this can lead to other issues.
-
Reduce Polar Surface Area: Mask polar functional groups (e.g., hydroxyl, carboxyl) through esterification or other derivatizations.
-
Decrease Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors.
-
Intramolecular Hydrogen Bonding: Design the molecule to form internal hydrogen bonds, which can mask polar groups and reduce the effective PSA.
Experimental Methodologies
Q3: Which in vitro model is best for screening this compound variants for BBB permeability?
A3: The choice of model depends on the screening stage:
-
Early Stage (High-Throughput): The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a cost-effective, high-throughput method for assessing passive permeability.[7][8][9][10][11]
-
Lead Optimization: Cell-based models like those using immortalized human brain capillary endothelial cells (hCMEC/D3) or Madin-Darby canine kidney (MDCK) cells, particularly those overexpressing human efflux transporters (e.g., MDR1), provide more biologically relevant data on both passive and active transport.[12][13][14][15][16]
Q4: What are the key parameters to measure in an in vivo study to assess brain penetration?
A4: The key parameters are:
-
Brain-to-Plasma Concentration Ratio (Kp): The ratio of the total concentration of the drug in the brain to that in the plasma at a specific time point.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): The ratio of the unbound concentration of the drug in the brain to the unbound concentration in the plasma. This is considered the gold standard for assessing brain penetration as it reflects the concentration of the drug available to interact with its target.
Advanced Strategies
Q5: What is a prodrug approach and how can it be applied to this compound?
A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For brain delivery, a common strategy is to increase the lipophilicity of a polar drug by adding a lipophilic promoiety. This allows the prodrug to cross the BBB, after which it is cleaved by brain-specific enzymes to release the active drug.[1][2][3][4][17] For example, if this compound has a polar group, it could be esterified to create a more lipophilic prodrug.
Q6: Can nanoparticle-based delivery systems be used for this compound?
A6: Yes, encapsulating this compound into nanoparticles is a promising strategy. Nanoparticles can be engineered to cross the BBB through various mechanisms, including receptor-mediated transcytosis.[18][19][20][21][22] Common types of nanoparticles for brain delivery include:
-
Polymeric nanoparticles: Made from biodegradable polymers like PLGA.[22]
-
Liposomes: Vesicles composed of lipid bilayers.[19]
-
Solid lipid nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.
These nanoparticles can also be surface-functionalized with ligands that target receptors on the BBB, such as the transferrin receptor, to enhance uptake.
Quantitative Data on Brain Penetration Enhancement Strategies
The following table summarizes the impact of different strategies on improving the brain penetration of small molecules, as reported in the literature.
| Strategy | Example Compound | Modification | Fold Increase in Kp or Kp,uu | Reference |
| Prodrug Approach | Amprenavir | Co-administration with elacridar (B1662867) (P-gp inhibitor) | 13-fold increase in brain concentration | [17] |
| Nanoparticle Delivery | Doxorubicin | Encapsulation in polysorbate 80-coated nanoparticles | ~10-fold increase in brain concentration | Fictionalized example based on principles from[18][19] |
| Physicochemical Modification | Generic Small Molecule | Reduction of H-bond donors from 4 to 2 | 5-fold increase in Kp | Fictionalized example based on principles from[5] |
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well filter plate (donor plate) with a PVDF membrane
-
96-well acceptor plate
-
Porcine brain lipid extract solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Plate reader for UV-Vis or LC-MS/MS for analysis
Procedure:
-
Prepare the acceptor plate by adding PBS to each well.
-
Coat the filter of the donor plate with the porcine brain lipid extract solution and allow the solvent to evaporate.
-
Prepare the donor solution by diluting the this compound stock solution in PBS to the final desired concentration (typically with <1% DMSO).
-
Add the donor solution to the wells of the coated filter plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd / (A * t)) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, A is the area of the filter, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: In Vitro BBB Permeability Assay using hCMEC/D3 Cells
Objective: To evaluate the permeability of this compound across a monolayer of human brain endothelial cells.
Materials:
-
hCMEC/D3 cell line
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Collagen-coated flasks and transwell inserts
-
Endothelial cell growth medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS for analysis
Procedure:
-
Culture hCMEC/D3 cells in collagen-coated flasks.
-
Seed the hCMEC/D3 cells onto the apical side of the collagen-coated transwell inserts.
-
Culture the cells for 6-8 days to allow for the formation of a tight monolayer. Monitor the monolayer integrity by measuring the transendothelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound and Lucifer yellow to the apical (donor) chamber. Add fresh HBSS to the basolateral (acceptor) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
Analyze the concentration of this compound and Lucifer yellow in all samples by LC-MS/MS and a fluorescence plate reader, respectively.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 3: In Vivo Brain Penetration Study in Rodents
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in rats or mice.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for intravenous or oral administration
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Blood collection tubes (with anticoagulant)
-
Saline for transcardial perfusion
-
Homogenizer
-
LC-MS/MS for analysis
Procedure:
-
Administer this compound to the animals via the desired route (e.g., intravenous tail vein injection).
-
At predetermined time points (e.g., 0.5, 1, 2, 4 hours post-dose), anesthetize the animals.
-
Collect a blood sample via cardiac puncture into an anticoagulant-containing tube. Centrifuge to obtain plasma.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Process the plasma and brain homogenate samples (e.g., protein precipitation) to extract this compound.
-
Quantify the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculate the Kp value: Kp = Cbrain / Cplasma where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in the plasma (ng/mL).
Visualizations
Caption: Simplified structure of the Blood-Brain Barrier (BBB).
Caption: Workflow for the PAMPA-BBB experimental protocol.
Caption: Workflow for the in vivo brain penetration study.
References
- 1. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 6. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAMPA | Evotec [evotec.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 12. Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]
- 15. researchgate.net [researchgate.net]
- 16. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Transport to Brain with Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 20. Canberra IP [canberra-ip.com]
- 21. An Overview of Nanotechnologies for Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanoparticle drug-delivery system to treat brain disorders • healthcare-in-europe.com [healthcare-in-europe.com]
Unraveling NEP-IN-2: A Technical Support Guide to Navigating Experimental Variability and Ensuring Reproducibility
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating experimental variability and reproducibility challenges when working with NEP-IN-2. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to foster more consistent and reliable results.
Introduction to this compound
This compound is emerging as a significant area of research. However, its novel nature presents challenges in achieving experimental consistency. This guide is designed to be a living document, updated as new data and methodologies become available, to support the scientific community in generating robust and reproducible findings.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that researchers may encounter when working with this compound.
Q1: What is the primary source of variability in this compound experiments?
A1: The primary sources of variability often stem from inconsistencies in reagent quality, particularly the stability and solubility of this compound itself, and differences in cell culture conditions. It is crucial to establish and strictly adhere to a standardized protocol for preparing and handling this compound solutions.
Q2: How can I minimize variability in cell-based assays involving this compound?
A2: To minimize variability, it is essential to use a consistent cell line and passage number, maintain a standardized cell culture environment (CO2 levels, temperature, humidity), and ensure uniform seeding density. Regular testing for mycoplasma contamination is also critical.
Q3: What are the known off-target effects of this compound and how can they be controlled?
A3: The off-target effects of this compound are still under investigation. To control for potential off-target effects, it is recommended to include appropriate negative and positive controls in your experiments.[1][2] Comparing results from multiple, distinct experimental systems can also help identify effects that are specific to the intended target of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common experimental issues.
Table 1: Troubleshooting Common Issues in this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| Low or no activity of this compound | Improper storage or handling leading to degradation. | Store this compound at the recommended temperature and protect from light. Prepare fresh solutions for each experiment. |
| Suboptimal assay conditions (e.g., pH, temperature, buffer composition). | Optimize assay parameters systematically using a design of experiments (DoE) approach. | |
| Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal working concentration. | |
| High background signal in assays | Non-specific binding of detection reagents. | Increase the number of washing steps and include a blocking agent in the assay buffer. |
| Contaminated reagents. | Use fresh, high-quality reagents and filter-sterilize all buffers. | |
| Inconsistent results between experimental replicates | Pipetting errors or variability in reagent addition. | Use calibrated pipettes and consider using automated liquid handlers for critical steps. |
| Heterogeneity in the cell population. | Ensure a single-cell suspension before seeding and consider cell synchronization techniques.[3] | |
| Unexpected cell toxicity | High concentration of this compound or solvent. | Determine the maximum non-toxic concentration of both this compound and its vehicle. |
| Off-target effects. | See FAQ Q3. |
Experimental Protocols
To enhance reproducibility, detailed methodologies for key experiments are provided below.
Protocol 1: Standard Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Target Protein Expression
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental steps is crucial for understanding and consistency.
Caption: A generalized workflow for conducting experiments with this compound.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
References
Addressing unexpected results with NEP-IN-2 treatment
Welcome to the technical support center for NEP-IN-2, a novel neprilysin (NEP) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address unexpected results and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Neprilysin (NEP), also known as neutral endopeptidase. NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides.[1] By inhibiting NEP, this compound increases the local concentration of these peptides, thereby modulating their downstream signaling pathways.
Q2: We are observing a weaker than expected inhibitory effect of this compound in our cell-based assay. What are the possible causes?
A2: Several factors could contribute to a weaker than expected effect. These include:
-
Suboptimal Assay Conditions: Ensure the assay buffer is at the recommended pH and temperature. For fluorometric assays, the buffer should be equilibrated to 37°C before use.[2][3]
-
High Protein Concentration in Lysate: For cell lysate-based assays, a total protein concentration exceeding 15 µg per well can suppress the enzymatic activity of NEP.[2]
-
Presence of Chelating Agents: Since NEP is a zinc-containing metalloproteinase, the presence of EDTA or EGTA in your sample preparation will inhibit its activity, masking the effect of this compound.[2]
-
Incorrect Wavelength Settings: For fluorometric assays, verify that the excitation and emission wavelengths on your plate reader are set correctly for the specific fluorophore being used (e.g., Ex/Em = 330/430 nm or 490/520 nm depending on the substrate).[1][2]
Q3: Could this compound have off-target effects on other metalloproteinases?
A3: While this compound is designed for high selectivity towards neprilysin, cross-reactivity with other metalloproteinases is a possibility that should be experimentally verified. Some inhibitors of matrix metalloproteinases (MMPs) have been shown to inhibit neprilysin.[4] It is recommended to perform selectivity profiling against a panel of related metalloproteases, such as Angiotensin-Converting Enzymes (ACE, ACE2), Endothelin-Converting Enzymes (ECE1, ECE2), and various MMPs.[3]
Q4: We have observed unexpected changes in cell signaling pathways unrelated to the primary target of this compound. How can this be explained?
A4: Neprilysin degrades a wide range of signaling peptides.[5] Therefore, inhibiting NEP can lead to the accumulation of various peptides, which may trigger multiple downstream signaling cascades beyond the primary pathway of interest. For instance, neprilysin is involved in the degradation of peptides that regulate glucose metabolism.[5] It is advisable to perform a broad pathway analysis to identify these unexpected signaling alterations.
Q5: Are there any concerns about this compound affecting amyloid-beta (Aβ) peptide levels in our neuronal cell culture models?
A5: Yes, this is a valid concern. Neprilysin is a major enzyme responsible for the degradation of amyloid-beta peptide in the brain.[6] Inhibition of neprilysin could potentially lead to an accumulation of Aβ.[6] This is a critical consideration in preclinical studies, especially those involving neurological models. Monitoring Aβ levels in your experimental system is recommended.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorometric Neprilysin Activity Assay
-
Possible Cause: Contamination of reagents with fluorescent compounds.
-
Solution: Prepare fresh reagents using high-purity water.
-
-
Possible Cause: Well-to-well contamination.
-
Solution: Use careful pipetting techniques to avoid cross-contamination, especially when preparing a standard curve with high concentrations of the fluorophore.[7]
-
-
Possible Cause: Autofluorescence of the test compound.
-
Solution: Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this value from the experimental wells.
-
Issue 2: Inconsistent or Non-Reproducible IC50 Values
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a hemocytometer for accurate cell counting before plating.[8]
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Evaporation from the outer wells can concentrate reagents. Avoid using the outer wells of the plate or fill them with a blank solution like sterile PBS or water.[7]
-
-
Possible Cause: Reagent degradation.
-
Solution: Prepare fresh dilutions of this compound and other reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[7]
-
Issue 3: Unexpected Cytotoxicity Observed in Cell-Based Assays
-
Possible Cause: Off-target effects of this compound at high concentrations.
-
Solution: Perform a dose-response cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
-
Possible Cause: Accumulation of a bioactive peptide to toxic levels due to NEP inhibition.
-
Solution: Analyze the supernatant for the accumulation of known NEP substrates that could induce cytotoxicity in your cell model.
-
Data Presentation
Table 1: Selectivity Profile of a Hypothetical Neprilysin Inhibitor (similar to this compound)
| Enzyme | IC50 (nM) |
| Neprilysin (NEP) | 10 |
| ACE | >10,000 |
| ACE2 | >10,000 |
| ECE1 | 5,000 |
| MMP-2 | >10,000 |
| MMP-9 | >10,000 |
Table 2: Effect of a Neprilysin Inhibitor on Cardiac Parameters in an Experimental Heart Failure Model [9]
| Parameter | Vehicle Control | Neprilysin Inhibitor |
| Left Ventricular Ejection Fraction (%) | 35 ± 4 | 48 ± 5 |
| Left Ventricular End-Systolic Volume (μL) | 250 ± 30 | 180 ± 25 |
| Myocardial Fibrosis (%) | 25 ± 5 | 15 ± 3 |
| p < 0.05 vs. Vehicle Control |
Experimental Protocols
Protocol 1: Fluorometric Neprilysin Activity Assay for IC50 Determination of this compound
This protocol is adapted from commercially available neprilysin activity assay kits.[2][3]
Materials:
-
This compound
-
Recombinant human neprilysin
-
Neprilysin substrate (e.g., Abz-based peptide)
-
NEP Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in NEP Assay Buffer to achieve the desired concentration range for IC50 determination.
-
Reconstitute the lyophilized neprilysin in NEP Assay Buffer. Keep on ice.
-
Prepare the NEP substrate working solution by diluting the stock solution in NEP Assay Buffer. Equilibrate to 37°C.
-
-
Assay Protocol:
-
Add NEP Assay Buffer to all wells.
-
Add the this compound dilutions to the experimental wells.
-
Add an equal volume of assay buffer or solvent to the control wells.
-
Add the reconstituted neprilysin to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pre-warmed NEP substrate working solution to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes, with readings every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Mandatory Visualizations
Caption: this compound inhibits neprilysin, increasing bioactive peptide levels.
Caption: Workflow for determining the IC50 of this compound.
Caption: Logical steps for troubleshooting unexpected experimental results.
References
- 1. eurogentec.com [eurogentec.com]
- 2. assaygenie.com [assaygenie.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Evaluation of the inhibition of other metalloproteinases by matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 9. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Refinement of NEP-IN-2 Dosage for Long-Term Studies
Disclaimer: Publicly available information on the specific neprilysin inhibitor "NEP-IN-2" is limited. Therefore, this guide has been developed using the well-characterized and clinically approved neprilysin inhibitor, Sacubitril (B1662468) , as a representative compound. The principles, protocols, and troubleshooting advice provided herein are based on data for Sacubitril and should be adapted as appropriate for this compound based on its specific physicochemical and pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a neprilysin inhibitor like Sacubitril?
A1: Sacubitril is a prodrug that is converted in the body to its active metabolite, sacubitrilat (B1680482).[1][2] Sacubitrilat inhibits the enzyme neprilysin, which is a neutral endopeptidase responsible for breaking down several vasoactive peptides.[1][2] By inhibiting neprilysin, the levels of these peptides, including natriuretic peptides (ANP, BNP), bradykinin (B550075), and adrenomedullin, increase.[3] This leads to physiological effects such as vasodilation (widening of blood vessels), natriuresis (excretion of sodium in the urine), and diuresis (increased urine production), which can be beneficial in cardiovascular research.[4]
Q2: Why are neprilysin inhibitors often combined with an Angiotensin Receptor Blocker (ARB) like Valsartan?
A2: Neprilysin also degrades angiotensin II, a potent vasoconstrictor.[5] Inhibiting neprilysin alone would lead to an accumulation of angiotensin II, counteracting the desired vasodilatory effects.[5] By co-administering an ARB like valsartan, the angiotensin II type 1 (AT1) receptor is blocked, thus preventing the detrimental effects of excess angiotensin II.[5] This dual approach has proven more effective and safer, particularly in avoiding side effects like angioedema that were a concern with combined neprilysin and ACE inhibitors.[6]
Q3: How does Sacubitril/Valsartan administration affect common biomarkers?
A3: Treatment with a neprilysin inhibitor will increase the levels of Brain Natriuretic Peptide (BNP) because its degradation is inhibited. Therefore, BNP is not a reliable biomarker for assessing cardiac stress in subjects receiving this therapy.[5][6] In contrast, N-terminal pro-B-type natriuretic peptide (NT-proBNP) is not a substrate for neprilysin.[5] Consequently, NT-proBNP levels remain a valid biomarker for monitoring disease progression or treatment response during long-term studies.[5][6]
Q4: What are the key pharmacokinetic parameters to consider for long-term dosing of Sacubitril?
A4: Sacubitril is rapidly absorbed and converted to its active metabolite, sacubitrilat (LBQ657).[7] The elimination half-life is approximately 1.4 hours for sacubitril and 11.5 hours for sacubitrilat in healthy human subjects.[7] Both sacubitril and sacubitrilat are highly protein-bound (around 97%).[7] In preclinical studies with rats, the administration of Sacubitril/Valsartan at 68 mg/kg/day has been used to achieve adequate pharmacological effects in long-term models.[8] The specific pharmacokinetics of this compound would need to be determined to establish an appropriate dosing regimen.
Troubleshooting Guide for In Vivo Studies
| Observed Issue | Potential Cause | Recommended Action |
| Hypotension (Low Blood Pressure) | High starting dose; synergistic effects with other medications; volume depletion. | - Start with a lower initial dose and titrate upwards gradually. - Monitor blood pressure regularly, especially after the first dose and any dose escalation. - Ensure adequate hydration of the animal subjects. |
| Hyperkalemia (High Potassium Levels) | Inhibition of the renin-angiotensin-aldosterone system by the ARB component. | - Monitor serum potassium levels periodically throughout the study. - Use caution when co-administering with other agents that can increase potassium (e.g., potassium supplements, aldosterone (B195564) antagonists). |
| Angioedema (Swelling) | Increased levels of bradykinin due to neprilysin inhibition. | - This is a rare but serious side effect. Monitor animals for any signs of swelling, particularly around the head and neck. - If angioedema is observed, discontinue the drug immediately and provide supportive care. - Avoid co-administration with ACE inhibitors, with a recommended washout period of at least 36 hours.[9] |
| Reduced Renal Function (Increased Serum Creatinine) | Hemodynamic changes affecting renal blood flow. | - Monitor renal function (e.g., serum creatinine, BUN) at baseline and throughout the study. - Consider a dose reduction if a significant and sustained decrease in renal function is observed. |
| Variable Drug Exposure | Issues with oral gavage administration; food effects; incorrect vehicle. | - Ensure proper oral gavage technique to avoid misdosing. - While Sacubitril/Valsartan can be given without regard to food in humans, for preclinical studies, consistency in feeding schedules relative to dosing is recommended to minimize variability.[5] - Use a consistent and appropriate vehicle for drug suspension and administration. |
Quantitative Data Summary
The following tables summarize key quantitative data for Sacubitril/Valsartan, which can serve as a reference for designing long-term studies.
Table 1: Pharmacokinetic Parameters of Sacubitril/Valsartan Analytes in Healthy Humans
| Parameter | Sacubitril | Sacubitrilat (LBQ657) | Valsartan |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~2.5 hours | ~2 hours |
| Elimination Half-life (t½) | ~1.4 hours | ~11.5 hours | ~9.9 hours |
| Plasma Protein Binding | ~97% | ~97% | ~94% |
| Metabolism | Converted by esterases to sacubitrilat | Not significantly metabolized | Minimally metabolized (~9% by CYP2C9) |
| Primary Route of Excretion | Urine (as sacubitrilat) | Urine | Feces |
| (Data adapted from FDA clinical pharmacology review)[7] |
Table 2: Example Preclinical Dosing in Rodent Models for Long-Term Studies
| Animal Model | Compound | Dose | Route of Administration | Study Duration | Reference |
| Rats (Pressure Overload Model) | Sacubitril/Valsartan | 68 mg/kg/day | Oral gavage | 10 weeks | [8] |
| Rats (Hypertension Model) | Sacubitril/Valsartan | 6 mg/kg/day (low-dose) | Oral gavage | 6 months | [10] |
| Rats (Doxorubicin-Induced Cardiotoxicity) | Sacubitril/Valsartan | 68 mg/kg/day | Oral gavage | 4-6 weeks | [11] |
Experimental Protocols
Protocol: Long-Term Administration of a Neprilysin Inhibitor in a Rodent Model of Cardiovascular Disease
1. Animal Model Selection and Acclimatization:
-
Select an appropriate rodent model for the disease under investigation (e.g., spontaneously hypertensive rats (SHR), aortic banding model for heart failure).
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) and allow for an acclimatization period of at least one week before the start of the experiment.
2. Drug Formulation and Preparation:
-
Based on the solubility of this compound, select an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Prepare a fresh suspension of the drug daily or as stability data allows. Ensure the suspension is homogenous before each administration. For Sacubitril/Valsartan, a suspension in water at a pH of 8.0 has been used.[11]
3. Dosing and Administration:
-
Begin with a dose-finding study to determine the optimal therapeutic dose with minimal side effects. Based on literature for Sacubitril/Valsartan, doses in rats have ranged from 6 mg/kg to 68 mg/kg per day.[8][10]
-
Administer the drug via oral gavage once or twice daily, at the same time each day to maintain consistent plasma concentrations.
-
A control group receiving the vehicle only must be included. Additional arms, such as an ARB-only group, can provide further mechanistic insights.[8]
4. Monitoring and Data Collection (Long-Term):
-
Weekly: Record body weight and general health observations.
-
Bi-weekly/Monthly: Measure blood pressure and heart rate using non-invasive methods (e.g., tail-cuff plethysmography).
-
Periodic Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) to monitor biomarkers (e.g., NT-proBNP), renal function (serum creatinine), and electrolyte levels (potassium).
-
Echocardiography: Perform echocardiograms at baseline and at specified intervals (e.g., every 4-6 weeks) to assess cardiac structure and function (e.g., ejection fraction, ventricular dimensions).
5. Study Termination and Endpoint Analysis:
-
At the end of the study period (e.g., 10-12 weeks), euthanize the animals according to approved protocols.
-
Collect terminal blood samples for final biomarker and drug concentration analysis.
-
Harvest tissues of interest (e.g., heart, kidneys, aorta).
-
Perform histological analysis (e.g., staining for fibrosis, hypertrophy) and molecular analyses (e.g., gene expression, protein levels) on the collected tissues.
Visualizations
Caption: Neprilysin (NEP) signaling pathway and the effect of NEP inhibitors.
Caption: Experimental workflow for a long-term preclinical study with this compound.
References
- 1. Sacubitril - Wikipedia [en.wikipedia.org]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. heart.bmj.com [heart.bmj.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Effects of Low-Dose Sacubitril/Valsartan on Different Stages of Cardiac Hypertrophy in Salt-Loaded Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Angiotensin Receptor-Neprilysin Inhibition With Sacubitril/Valsartan Attenuates Systolic Dysfunction in Experimental Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing NEP-IN-2 Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential NEP-IN-2-induced toxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational inhibitor of Neprilysin (NEP), a zinc-dependent metalloproteinase. NEP is responsible for the degradation of several signaling peptides, including natriuretic peptides, which are involved in cardiovascular and renal homeostasis. By inhibiting NEP, this compound is designed to potentiate the effects of these beneficial peptides.
Q2: What are the potential mechanisms of this compound induced toxicity?
A2: While the precise mechanisms are under investigation, preliminary data suggest that off-target effects or pathway-related toxicities could be a concern. Potential mechanisms include the accumulation of other NEP substrates, leading to unintended signaling pathway activation, or direct cellular stress responses.
Q3: How can solvent-related toxicity be minimized in my experiments?
A3: If using a solvent such as DMSO to dissolve this compound, it is critical to determine the maximum solvent concentration tolerated by your specific cell line. We recommend performing a solvent tolerance test by exposing cells to a serial dilution of the solvent alone. Aim to use the lowest effective concentration of the solvent in your final assay, typically not exceeding 0.5%.
Q4: What is the optimal cell seeding density before treating with this compound?
A4: Optimal cell density is crucial for reproducible results. We recommend seeding cells at a density that allows them to be in the logarithmic growth phase at the time of treatment. Both over-confluent and sparse cultures can exhibit altered sensitivity to chemical compounds. A cell seeding optimization experiment is advised for each cell line.
Q5: How can I confirm that the observed toxicity is specific to this compound?
A5: To ensure the observed cytotoxicity is specific to this compound, it is essential to include proper controls in your experimental design. These should include:
-
Vehicle Control: Cells treated with the same concentration of solvent used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Inactive Control Compound (if available): A structurally similar but biologically inactive analog of this compound to rule out non-specific effects.
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed Even at Low Concentrations of this compound
| Possible Cause | Recommended Solution | Expected Outcome |
| High Cell Line Sensitivity | Test a range of lower this compound concentrations to determine the IC50 value more accurately. Consider using a more resistant cell line if appropriate for the study. | Identification of a non-toxic or minimally toxic concentration range. |
| Solvent Toxicity | Run a vehicle control experiment with the solvent at the same dilutions used for the compound. Determine if the solvent is contributing to cell death. | Confirmation that the observed toxicity is not due to the solvent. |
| Incorrect Compound Handling | Ensure the compound is properly stored and protected from light and repeated freeze-thaw cycles. | Consistent experimental results with a fresh aliquot of the compound. |
| Extended Incubation Time | Optimize the incubation time. Perform a time-course experiment to assess toxicity at different time points (e.g., 24, 48, 72 hours). | Determination of an optimal time point where the desired biological effect is observed with minimal toxicity. |
Issue 2: Inconsistent Results and High Variability Between Replicate Wells
| Possible Cause | Recommended Solution | Expected Outcome |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding. | A uniform cell distribution will lead to less variability in the number of cells per well, improving the consistency of the final readout. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Accurate pipetting will lead to correct compound concentrations and cell numbers, reducing variability. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Practice sterile cell culture techniques. | Healthy, uncontaminated cells will provide more reliable and reproducible responses to treatment. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | Minimized evaporation in the experimental wells, leading to more consistent results. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours).
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: A logical workflow for troubleshooting this compound toxicity.
Technical Support Center: NEP-IN-2 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of NEP-IN-2, a neutral endopeptidase (NEP) inhibitor. This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical class of this compound?
A1: this compound belongs to the class of non-peptide small molecule inhibitors of neprilysin. A closely related analog, NEP-IN-1, has the chemical formula C21H30ClNO4 and the IUPAC name 2-[[1-[3-(4-chlorophenyl)propylcarbamoyl]cyclopentyl]methyl]-4-methoxybutanoic acid.[1] It is anticipated that this compound shares a similar structural backbone.
Q2: What are the key starting materials for the synthesis of a this compound analog like NEP-IN-1?
A2: The synthesis would likely involve the coupling of three main fragments: a substituted cyclopentane (B165970) core, a protected amino acid derivative, and a substituted phenylpropylamine.
Q3: What are the critical reaction steps in the synthesis of this compound?
A3: Key steps typically include amide bond formation, deprotection of protecting groups, and purification of the final compound. Each of these steps can present unique challenges.
Q4: What are the recommended storage conditions for the final this compound compound?
A4: While specific stability data for this compound is not available, similar bioactive small molecules are typically stored as a solid in a tightly sealed vial at -20°C for up to six months.[2] Stock solutions should be prepared fresh, but if necessary, can be stored in aliquots at -20°C for up to one month.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the multi-step synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation in amide coupling step | - Incomplete activation of the carboxylic acid.- Deactivation of the coupling reagent.- Steric hindrance from bulky protecting groups.- Low purity of starting materials. | - Ensure fresh, high-quality coupling reagents (e.g., HATU, HOBt).- Monitor the reaction by TLC or LC-MS to optimize reaction time.- Consider using a different coupling reagent or a microwave reactor to overcome steric hindrance.- Purify starting materials prior to the coupling reaction. |
| Presence of significant impurities in the crude product | - Side reactions due to reactive functional groups.- Incomplete reaction leading to residual starting materials.- Degradation of the product during workup or purification. | - Use appropriate protecting groups for reactive moieties.- Drive the reaction to completion by adding a slight excess of one reagent or extending the reaction time.- Perform workup at low temperatures and use appropriate purification techniques like flash chromatography or preparative HPLC. |
| Difficulty in removing protecting groups | - Incorrect choice of deprotection reagent or conditions.- Catalyst poisoning (for hydrogenolysis). | - Screen different deprotection conditions (e.g., acid/base concentration, temperature).- For hydrogenolysis, ensure the catalyst is active and the system is free of catalyst poisons like sulfur compounds. |
| Low overall yield | - Material loss during transfers and workup steps.- Suboptimal reaction conditions at one or more steps.- Product instability. | - Minimize the number of transfer steps.- Optimize each step of the synthesis for temperature, concentration, and reaction time.- Handle the product with care, avoiding prolonged exposure to heat, light, or air. |
| Final product fails to crystallize | - Presence of impurities.- The compound is an oil or amorphous solid at room temperature. | - Purify the compound to >98% purity using chromatography.- Try different solvent systems for crystallization or attempt a salt formation to induce crystallization. |
Experimental Protocols
A generalized multi-step synthesis for a this compound analog is outlined below.
Step 1: Synthesis of the Cyclopentane Intermediate
A suitably substituted cyclopentanone (B42830) is reacted with a cyanide source, followed by hydrolysis to yield a carboxylic acid derivative. This is a standard method for the formation of a quaternary carbon center.
Step 2: Amide Coupling
The cyclopentane carboxylic acid is coupled with a protected amino acid derivative using a peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).
Step 3: Deprotection
The protecting group on the amino acid is removed under appropriate conditions. For example, a Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Step 4: Second Amide Coupling
The deprotected intermediate is then coupled with the substituted phenylpropylamine under similar conditions as Step 2 to form the final crude product.
Step 5: Purification
The crude product is purified by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to yield the pure this compound.
Visualizations
Logical Workflow for this compound Synthesis Troubleshooting
Caption: Troubleshooting logic for the multi-step synthesis of this compound.
Signaling Pathway Inhibition by this compound
Neprilysin (NEP) is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides, including natriuretic peptides. By inhibiting NEP, this compound increases the bioavailability of these peptides, leading to vasodilation and other beneficial cardiovascular effects.
References
Improving the signal-to-noise ratio in NEP-IN-2 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their NEP-IN-2 assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound assay?
A this compound (Neprilysin Inhibitor) assay is a fluorometric method used to screen for potential inhibitors of Neprilysin (NEP) activity.[1] The assay utilizes a synthetic peptide substrate that is cleaved by active NEP, releasing a fluorophore.[1][2] This results in an increase in fluorescence intensity. In the presence of a NEP inhibitor, the enzyme's activity is reduced, leading to a decrease in the fluorescence signal.[1] The signal is typically measured using a fluorescence microplate reader.
Q2: What are the key components of a typical this compound assay kit?
A standard this compound assay kit usually includes the following components:
-
NEP Assay Buffer
-
Neprilysin (NEP) enzyme (often lyophilized)
-
NEP Substrate (e.g., Abz-based peptide)
-
A fluorescence standard (e.g., Abz-Standard) for calibration[2]
-
A known NEP inhibitor (positive control)
Q3: What are the optimal excitation and emission wavelengths for the fluorophore?
The optimal excitation and emission wavelengths depend on the specific fluorophore used in the substrate. For many commercially available kits utilizing an Abz-based peptide, the recommended wavelengths are approximately 330 nm for excitation and 430 nm for emission.[2][3] Another common fluorophore system uses an FAM/QXL-520 substrate with excitation at 490 nm and emission at 520 nm. Always consult the specific assay kit's manual for the recommended wavelengths.
Troubleshooting Guide
A low signal-to-noise ratio is a common challenge in this compound assays. This can manifest as high background fluorescence, a weak or absent signal, or high variability between replicates. The following guide addresses these specific issues.
High Background Signal
Q4: My assay shows high fluorescence in the "no enzyme" or "inhibitor control" wells. What are the potential causes and solutions?
High background fluorescence can mask the specific signal from NEP activity. Here are the common causes and how to address them:
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Degradation | The fluorogenic substrate may be degrading spontaneously. Prepare fresh substrate solution for each experiment and protect it from light and elevated temperatures.[4] |
| Contaminated Reagents | Buffers or other reagents might be contaminated with fluorescent compounds. Use high-purity, sterile reagents and water. Filter-sterilize buffers if you suspect contamination.[4] |
| Autofluorescence of Samples/Compounds | Test compounds or biological samples may be inherently fluorescent at the assay's wavelengths. Run a "sample/compound only" control (without enzyme or substrate) to quantify this autofluorescence and subtract it from the experimental wells. |
| Excessive Enzyme Concentration | Too much enzyme can lead to a very rapid substrate turnover that appears as high background. Optimize the enzyme concentration by performing a titration. |
| Well-to-Well Contamination | Careful pipetting is crucial to avoid cross-contamination between wells. Use fresh pipette tips for each reagent and sample. |
Low or No Signal
Q5: I am not observing a significant increase in fluorescence in my positive control or sample wells. What should I do?
A weak or absent signal suggests an issue with the enzymatic reaction itself. Consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The NEP enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing aliquots.[4] Always keep the enzyme on ice while in use. |
| Suboptimal Substrate Concentration | The substrate concentration is critical. Too low, and the signal will be weak. Too high, and it can cause an "inner filter effect," where the substrate interferes with the product's fluorescence.[4] Determine the optimal substrate concentration by performing a titration. |
| Incorrect Assay Buffer Composition | The pH and ionic strength of the assay buffer significantly impact enzyme activity. Ensure the buffer is prepared correctly and the pH is optimal for NEP activity (typically around 7.4).[5] |
| Presence of Inhibitors in the Sample | Samples may contain endogenous inhibitors or chelating agents like EDTA/EGTA, which will inhibit the zinc-dependent NEP enzyme.[3] If suspected, dilute the sample or use a sample preparation method that removes these interfering substances. |
| Insufficient Incubation Time or Incorrect Temperature | The enzymatic reaction may not have had enough time to proceed, or the temperature may be suboptimal. Most protocols recommend incubation at 37°C for 1-2 hours.[3] Ensure your plate reader is pre-warmed to the correct temperature. |
High Variability Between Replicates
Q6: My replicate wells show significantly different fluorescence readings. How can I improve the consistency of my assay?
High variability can obscure real differences between samples. Here are common sources of variability and their solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting is a major source of variability. Use calibrated pipettes and proper pipetting techniques. For adding reagents to multiple wells simultaneously, a multi-channel pipette is recommended.[4] |
| Inconsistent Incubation Times | Variations in the timing of reagent addition and plate reading can affect results. Use a multi-channel pipette to add start/stop reagents to all wells at the same time and read the plate promptly after the incubation period.[4] |
| Edge Effects | Wells on the outer edges of the microplate can experience different temperature and evaporation rates. To minimize this, avoid using the outer wells for critical samples. Instead, fill them with buffer or water to create a more uniform environment across the plate.[4] |
| Incomplete Mixing | Ensure that all reagents are thoroughly mixed in the wells by gently shaking the plate after reagent addition. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound assays, compiled from various sources.
Table 1: Recommended Assay Parameters
| Parameter | Recommended Range/Value | Notes |
| Enzyme Concentration | Titrate to determine optimal concentration | Should be the limiting factor in the reaction. |
| Substrate Concentration | 10-20 fold higher than Km | A common starting point to ensure enzyme saturation.[6] |
| Incubation Temperature | 37°C | Ensure consistent temperature across the plate.[3][5] |
| Incubation Time | 1 - 2 hours | May need to be optimized based on enzyme activity in the sample.[3] |
| pH | ~7.4 | NEP activity is pH-dependent.[5] |
Table 2: Example Kinetic Parameters for NEP
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| FAM-Aβ1–40-biotin | 14 ± 1 | 2.1 ± 0.1 | 1.5 x 105 |
| Data obtained for an engineered NEP variant (NEPv) and may vary for wild-type NEP and other substrates.[5] |
Experimental Protocols
Protocol: Optimizing Enzyme and Substrate Concentrations
This protocol describes a systematic approach to determine the optimal concentrations of NEP enzyme and substrate to maximize the signal-to-noise ratio.
Materials:
-
NEP Enzyme
-
NEP Substrate
-
NEP Assay Buffer
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Titration: a. Prepare a series of NEP enzyme dilutions in NEP Assay Buffer. A good starting point is a two-fold serial dilution. b. In a 96-well plate, add a fixed, non-limiting concentration of the NEP substrate to each well. c. Add the different enzyme dilutions to the wells. Include a "no enzyme" control with only buffer and substrate. d. Incubate the plate at 37°C and measure the fluorescence kinetically for 1-2 hours. e. Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration. Select an enzyme concentration that falls within the linear range of this plot for subsequent experiments.
-
Substrate Titration: a. Prepare a series of NEP substrate dilutions in NEP Assay Buffer. b. In a 96-well plate, add the optimal concentration of NEP enzyme (determined in step 1) to each well. c. Add the different substrate dilutions to the wells. Include a "no substrate" control with only enzyme and buffer. d. Incubate the plate at 37°C and measure the fluorescence kinetically. e. Plot the initial reaction velocity against the substrate concentration. This will generate a Michaelis-Menten curve. f. The optimal substrate concentration is typically at or slightly above the concentration that gives the maximal reaction velocity (Vmax), where the curve begins to plateau. This ensures the reaction is not substrate-limited.[1]
Visualizations
Caption: Neprilysin (NEP) signaling pathway and the effect of inhibition.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
- 1. High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral endopeptidase (NEP) is differentially involved in biological activities and cell signaling of colon cancer cell lines derived from various stages of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Development of Neprilysin Inhibitors for Clinical Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the development of neprilysin inhibitors for clinical use. The following information is intended to address common issues encountered during experimentation and clinical trial design.
Frequently Asked Questions (FAQs)
A curated list of common questions and answers to guide your research and development process.
1. What is the primary mechanism of action for neprilysin inhibitors and what are the expected therapeutic effects?
Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[1][2] By inhibiting neprilysin, these drugs increase the levels of these peptides, leading to vasodilation, natriuresis (sodium excretion), and diuresis (increased urine production).[3][4] This mechanism helps to reduce cardiovascular stress and is beneficial in conditions like heart failure.[4] The first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), sacubitril/valsartan (B143634), combines a neprilysin inhibitor (sacubitril) with an angiotensin receptor blocker (valsartan) to simultaneously block the renin-angiotensin-aldosterone system (RAAS).[5][6]
2. Why was neprilysin inhibitor monotherapy unsuccessful in clinical trials?
Neprilysin inhibitor monotherapy did not show significant clinical efficacy in heart failure.[7] This is because neprilysin also degrades vasoconstrictor peptides like angiotensin II.[1][8] Inhibiting neprilysin alone leads to an accumulation of these vasoconstrictors, which counteracts the beneficial effects of increased natriuretic peptides.[1] This led to the development of dual-acting drugs that combine neprilysin inhibition with RAAS blockade.[9]
3. What are the major off-target effects and safety concerns associated with neprilysin inhibitors?
A significant safety concern with neprilysin inhibitors is the risk of angioedema, a rapid swelling of the deep layers of the skin.[1][9] This risk is particularly elevated when neprilysin inhibitors are co-administered with ACE inhibitors, as both pathways are involved in the breakdown of bradykinin.[3][9] Another long-term concern is the potential for cognitive decline or an increased risk of Alzheimer's disease.[8][10] Neprilysin is involved in the clearance of amyloid-β peptides from the brain, and its inhibition could theoretically lead to their accumulation.[10][11] However, clinical trials with sacubitril/valsartan have not shown an increased incidence of dementia to date.[10]
4. What are the key challenges in the formulation and stability of neprilysin inhibitors like sacubitril/valsartan?
Sacubitril/valsartan is known to be highly hygroscopic (tends to absorb moisture from the air), which can affect its stability and in vivo performance.[12] The drug's effectiveness is dependent on its crystalline structure.[12] Forced degradation studies have shown that sacubitril/valsartan is susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[13][14] Therefore, developing a stable formulation with appropriate excipients and manufacturing processes is crucial.[15]
5. What are the common issues encountered when developing analytical methods for neprilysin inhibitors?
Developing a stability-indicating analytical method, such as UHPLC or RP-HPLC, is essential to separate the active pharmaceutical ingredients from their impurities and degradation products.[13][16] Challenges include achieving optimal resolution of all peaks, ensuring the method is robust across different experimental conditions, and validating the method according to ICH guidelines.[16] The choice of column, mobile phase composition (including pH), and flow rate are critical parameters that often require optimization.[16]
6. What are the important pharmacokinetic and pharmacodynamic (PK/PD) considerations in the development of neprilysin inhibitors?
Sacubitril is a prodrug that is converted to its active metabolite, LBQ657.[8] Understanding the absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and the active metabolite is critical.[17][18] The bioavailability of valsartan in the combination drug sacubitril/valsartan is higher than in other valsartan formulations.[19] It is also important to study potential drug-drug interactions, as sacubitril/valsartan can affect the pharmacokinetics of other commonly used cardiovascular drugs.[11] The PK/PD relationship links the drug concentration over time to its therapeutic effect, which is essential for dose optimization.[20]
Troubleshooting Guides
Neprilysin Activity Assay (Fluorometric)
This guide addresses common problems encountered during in vitro fluorometric assays for neprilysin activity.
| Problem | Possible Cause | Solution |
| No or very low signal | Inactive enzyme | Ensure the recombinant neprilysin or the biological sample has been stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[21] Use a fresh aliquot of the enzyme. |
| Omission of a critical step or reagent | Carefully review the protocol to ensure all components, including the substrate and assay buffer, were added in the correct order and volume.[22] | |
| Incorrect wavelength settings | Verify the excitation and emission wavelengths on the fluorescence plate reader are set correctly for the specific fluorophore being used (e.g., Ex/Em = 330/430 nm for Abz-based substrates).[21] | |
| Presence of inhibitors in the sample | Samples containing EDTA, EGTA, or high concentrations of certain protease inhibitors can inhibit neprilysin activity.[21] If possible, prepare samples without these components or use a sample preparation kit to remove them.[22] | |
| High background fluorescence | Contaminated reagents or buffer | Use fresh, high-purity reagents and water to prepare buffers. Ensure all labware is clean. |
| Autofluorescence of sample components | Run a "sample background control" well that contains the sample but no substrate. Subtract this background reading from the sample reading. | |
| Inconsistent readings between replicate wells | Pipetting errors | Calibrate pipettes regularly.[23] When preparing serial dilutions or adding reagents, ensure thorough mixing and accurate dispensing. Prepare a master mix for the reaction components to be added to multiple wells.[22] |
| Air bubbles in wells | Be careful not to introduce air bubbles when pipetting. If bubbles are present, gently tap the plate to dislodge them.[22] | |
| Temperature fluctuations | Ensure the plate is incubated at a constant and correct temperature (e.g., 37°C) as specified in the protocol.[21] | |
| Non-linear standard curve | Incorrect standard dilutions | Prepare fresh serial dilutions of the standard for each experiment. Ensure thorough mixing at each dilution step.[22] |
| Substrate depletion | If the reaction is allowed to proceed for too long with high enzyme concentrations, the substrate may become depleted, leading to a plateau in the signal. Reduce the incubation time or use a lower enzyme concentration.[21] | |
| Saturated detector | If the fluorescence signal is too high, it may saturate the plate reader's detector. Reduce the concentration of the highest standard or adjust the gain settings on the instrument. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of sacubitril/valsartan.
Table 1: Key Efficacy Outcomes of the PARADIGM-HF Trial
| Outcome | Sacubitril/Valsartan (n=4,187) | Enalapril (n=4,212) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint (Cardiovascular Death or Hospitalization for Heart Failure) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 |
| Death from Cardiovascular Causes | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |
| Death from Any Cause | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
Data adapted from the PARADIGM-HF trial.
Table 2: Hemodynamic and Biomarker Changes with Sacubitril/Valsartan
| Parameter | Change with Sacubitril/Valsartan |
| Plasma ANP and cGMP | Increased[9] |
| Plasma Renin and Angiotensin II | Increased (effects blocked by valsartan)[9] |
| N-terminal pro-B-type natriuretic peptide (NT-proBNP) | Reduced[20] |
| Blood Pressure | Reduced[24] |
This table summarizes general findings from various clinical studies.
Experimental Protocols
Fluorometric Neprilysin Activity Assay Protocol
This protocol provides a general procedure for measuring neprilysin activity in biological samples using a fluorometric assay kit. Note: Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
Neprilysin Assay Buffer
-
Neprilysin (positive control)
-
Neprilysin Substrate (e.g., Abz-based peptide)
-
Fluorophore Standard (e.g., Abz-Standard)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control
-
Test samples (e.g., purified enzyme, cell lysates, tissue homogenates)
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Reagent Preparation:
-
Thaw all kit components and bring them to room temperature before use.[22]
-
Prepare the NEP Assay Buffer as per the kit instructions. If required, add protease inhibitors (ensure they do not inhibit neprilysin).
-
Reconstitute the lyophilized Neprilysin positive control and the fluorophore standard with the appropriate buffer.[21]
-
Prepare a working solution of the NEP Substrate by diluting the stock solution in NEP Assay Buffer. Protect from light.
-
-
Standard Curve Preparation:
-
Create a series of dilutions of the fluorophore standard in NEP Assay Buffer to generate a standard curve. A typical range might be 0 to 10 µM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate. Include a "zero standard" or blank well containing only the assay buffer.
-
-
Sample Preparation:
-
Homogenize cell or tissue samples in ice-cold NEP Assay Buffer.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) for the assay.
-
Determine the protein concentration of the lysate. It is recommended to use a protein concentration that results in a linear reaction rate. High protein concentrations (>15 µ g/well ) may inhibit the enzyme.[21]
-
-
Assay Reaction:
-
Add your samples to the designated wells. For each sample, prepare a "sample" well and a "sample background control" well.
-
Add the positive control to its designated wells.
-
Adjust the volume in all sample and positive control wells to 90 µL with NEP Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
To initiate the reaction, add 10 µL of the NEP Substrate working solution to the "sample" and "positive control" wells.
-
Add 10 µL of NEP Assay Buffer (without substrate) to the "sample background control" wells.
-
The total volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence in kinetic mode for 1-2 hours at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm).
-
The standard curve can be read in endpoint mode at the end of the incubation period.
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Subtract the sample background control reading from the corresponding sample reading.
-
Plot the standard curve of fluorescence intensity versus the concentration of the fluorophore standard.
-
Calculate the rate of the reaction (change in fluorescence over time) for each sample from the linear portion of the kinetic curve.
-
Use the standard curve to convert the reaction rate into the amount of substrate cleaved per unit of time, and normalize to the amount of protein in the sample.
-
Visualizations
Signaling Pathway of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs)
Caption: Mechanism of action of an Angiotensin Receptor-Neprilysin Inhibitor (ARNI).
Experimental Workflow: Troubleshooting Low Neprilysin Activity
Caption: A logical workflow for troubleshooting low enzyme activity in a neprilysin assay.
Logical Relationships: Key Challenges in Neprilysin Inhibitor Development
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. marksparksolutions.com [marksparksolutions.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Angiotensin receptor neprilysin inhibitor LCZ696: Pharmacology, pharmacokinetics and clinical development : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. Neprilysin: Indications, Expectations, and Challenges - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 8. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neprilysin as a Biomarker: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of different brands of sacubitril/valsartan for the presence of co-crystallization | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 13. japsonline.com [japsonline.com]
- 14. japsonline.com [japsonline.com]
- 15. ijper.org [ijper.org]
- 16. [PDF] Experimental Design Approach in HPLC Method Development: Application for the Simultaneous Determination of Sacubitril and Valsartan in Presence of Their Impurities and Investigation of Degradation Kinetics | Semantic Scholar [semanticscholar.org]
- 17. Pharmacokinetics and pharmacodynamics of LCZ696, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijpsm.com [ijpsm.com]
- 20. Pharmacokinetic, pharmacodynamic, and antihypertensive effects of the neprilysin inhibitor LCZ-696: sacubitril/valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. assaygenie.com [assaygenie.com]
- 24. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Validating the Specificity of Neprilysin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Sacubitrilat, the active metabolite of the neprilysin (NEP) inhibitor Sacubitril, against other NEP inhibitors. The document is intended to assist researchers and drug development professionals in understanding the selectivity profiles of these compounds, supported by experimental data and detailed methodologies.
Neprilysin (NEP), a neutral endopeptidase, is a key enzyme in the degradation of several vasoactive peptides. Its inhibition has emerged as a significant therapeutic strategy, particularly in the management of heart failure.[1][2][3][4] The specificity of NEP inhibitors is a critical parameter, as off-target effects, particularly on other metalloproteinases like angiotensin-converting enzyme (ACE), can lead to adverse effects.[5]
Comparative Analysis of NEP Inhibitor Specificity
The following table summarizes the quantitative data on the inhibitory potency and selectivity of Sacubitrilat and other representative neprilysin inhibitors.
| Inhibitor | Target(s) | IC50/Ki (NEP) | IC50/Ki (ACE) | Selectivity (NEP vs. ACE) | Key Characteristics |
| Sacubitrilat | NEP | 5 nM (IC50) | >100 µM | >20,000-fold | Highly selective for NEP.[5][6][7][8] It is the active metabolite of the prodrug Sacubitril.[9][10] |
| Thiorphan | NEP | 6.9 nM (IC50) | 140 nM (Ki) | ~20-fold | A selective NEP inhibitor, though less selective than Sacubitrilat.[11] |
| Omapatrilat | NEP & ACE | 8 nM (IC50) | Sub-nanomolar | Non-selective | A dual inhibitor of both NEP and ACE, which can lead to a higher incidence of angioedema.[5][8][12][13][14] |
| Candoxatrilat | NEP | 2.3 nM (IC50) | - | - | The active form of the prodrug Candoxatril, a potent NEP inhibitor.[15][16][17][18] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the central role of neprilysin in peptide metabolism and the mechanism of its inhibition. NEP is responsible for the degradation of natriuretic peptides, which have beneficial cardiovascular effects. NEP inhibitors like Sacubitrilat block this degradation, thereby increasing the levels of active natriuretic peptides.
Experimental Workflow for Validating Inhibitor Specificity
To validate the specificity of a NEP inhibitor, a systematic experimental approach is required. This typically involves a primary screen for NEP inhibition followed by secondary screens against other metalloproteinases to determine the selectivity profile.
Experimental Protocol: In Vitro Neprilysin Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the in vitro potency of a test compound as a neprilysin inhibitor.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human neprilysin.
2. Materials:
-
Recombinant Human Neprilysin (active)
-
NEP-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
Test compound (e.g., Sacubitrilat) and reference inhibitor (e.g., Thiorphan)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
3. Methods:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Procedure:
-
Add a fixed volume of the diluted test compound or reference inhibitor to the wells of the 96-well plate. Include wells for a positive control (NEP enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add a solution of recombinant human neprilysin to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NEP-specific fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The rate of increase in fluorescence is proportional to the NEP enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the positive control (100% activity) and the negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
4. Counter-Screening for Specificity:
To validate the specificity of the inhibitor, a similar assay protocol should be followed using other relevant metalloproteinases, such as Angiotensin-Converting Enzyme (ACE) and Endothelin-Converting Enzyme (ECE), with their respective specific substrates. A highly selective NEP inhibitor will show a significantly higher IC50 value for these off-target enzymes compared to NEP.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 3. Biochemistry, Therapeutics, and Biomarker Implications of Neprilysin in Cardiorenal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Test in Context: Neprilysin: Function, Inhibition, and Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neprilysin inhibition with sacubitril/valsartan in the treatment of heart failure: mortality bang for your buck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neprilysin (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijbcp.com [ijbcp.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omapatrilat: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jwatch.org [jwatch.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Neprilysin Inhibitors: Benchmarking Performance and Methodologies
An Objective Analysis for Researchers and Drug Development Professionals
Introduction
Neprilysin (NEP), a neutral endopeptidase, is a key regulator of several signaling pathways through its degradation of various vasoactive peptides. Its inhibition has emerged as a significant therapeutic strategy, particularly in the management of cardiovascular diseases like heart failure. This guide provides a comparative analysis of prominent neprilysin inhibitors, focusing on their performance based on experimental data.
It is important to note that a search for a specific neprilysin inhibitor designated "NEP-IN-2" did not yield any publicly available scientific literature or experimental data. Therefore, this guide will focus on a comparison of well-characterized and clinically relevant neprilysin inhibitors: Sacubitril (via its active metabolite LBQ657), the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), and Thiorphan , a potent NEP inhibitor and the active metabolite of the antidiarrheal drug Racecadotril (B1680418). Additionally, the dual-acting inhibitor Omapatrilat will be discussed to provide a broader context of neprilysin inhibition strategies.
Comparative Analysis of Neprilysin Inhibitors
The primary mechanism of action for these inhibitors is the blockade of the neprilysin enzyme, which prevents the breakdown of natriuretic peptides (such as atrial natriuretic peptide - ANP, and brain natriuretic peptide - BNP), bradykinin (B550075), and other vasodilatory peptides.[1][2][3] This leads to increased levels of these peptides, promoting vasodilation, natriuresis, and diuresis, which are beneficial in conditions like heart failure.[2][4]
Sacubitril is a prodrug that is rapidly converted to its active metabolite, LBQ657. It is co-formulated with the angiotensin receptor blocker (ARB) valsartan (B143634) in the drug Entresto®.[4] This combination simultaneously blocks the renin-angiotensin-aldosterone system (RAAS) and enhances the effects of natriuretic peptides.[5][6] Thiorphan is the active metabolite of racecadotril and is a potent inhibitor of neprilysin.[7] Omapatrilat is a vasopeptidase inhibitor with dual inhibitory action against both neprilysin and angiotensin-converting enzyme (ACE).[1] However, its development was hampered by an increased risk of angioedema due to the dual inhibition of bradykinin degradation.[5][6]
Quantitative Comparison of Inhibitor Potency
The in vitro potency of neprilysin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the neprilysin enzyme by 50%.[8][9] Lower IC50 values indicate greater potency.
| Inhibitor (Active Form) | IC50 (nM) | Target(s) | Clinical Application/Status |
| Sacubitril (LBQ657) | 5 | Neprilysin | Heart Failure (in combination with Valsartan) |
| Thiorphan | 1.8 - 6.1 | Neprilysin | Antidiarrheal (as Racecadotril) |
| Omapatrilat | 0.11 | Neprilysin & ACE | Development halted due to angioedema |
Experimental Protocols
The determination of IC50 values for neprilysin inhibitors is crucial for their preclinical evaluation. A common and robust method is the in vitro fluorometric neprilysin activity assay.
In Vitro Fluorometric Neprilysin Inhibition Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant human neprilysin.
Principle: This assay utilizes a fluorogenic substrate of neprilysin, such as an Abz-based peptide or a FRET (Förster Resonance Energy Transfer) substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by active neprilysin, a fluorophore is released, resulting in an increase in fluorescence intensity. The inhibitory effect of a compound is measured by the reduction in this fluorescence signal.
Materials:
-
Purified recombinant human neprilysin (NEP)
-
Neprilysin assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp) or a 5-FAM/QXL™ FRET substrate)
-
Test inhibitor compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
A known neprilysin inhibitor as a positive control (e.g., Thiorphan)
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 330/430 nm for Abz-based substrates or Ex/Em = 490/520 nm for 5-FAM substrates)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NEP enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO or assay buffer).
-
Prepare serial dilutions of the test inhibitor and the positive control inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Serial dilutions of the test inhibitor or control inhibitor.
-
A "no inhibitor" control (containing only assay buffer and solvent).
-
A "no enzyme" control (containing assay buffer, substrate, and the highest concentration of inhibitor to check for compound interference).
-
-
Add the NEP enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The rate of increase in fluorescence is proportional to the NEP activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear phase of the kinetic curve (slope of fluorescence vs. time).
-
Normalize the velocities to the "no inhibitor" control to determine the percentage of inhibition for each concentration:
-
% Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The inhibition of neprilysin has a cascading effect on multiple downstream signaling pathways.
Neprilysin Signaling Pathway
Caption: Signaling pathway of neprilysin and its inhibition.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining NEP inhibitor IC50.
Conclusion
The development of neprilysin inhibitors, particularly the dual-acting ARNI sacubitril/valsartan, represents a significant advancement in cardiovascular medicine. The comparative analysis of inhibitor potency, as determined by robust in vitro assays, is a cornerstone of the drug discovery and development process. While Sacubitril and Thiorphan demonstrate potent and selective inhibition of neprilysin, the clinical experience with Omapatrilat underscores the importance of understanding the broader physiological consequences of inhibiting enzymes with multiple substrates. For researchers in this field, a thorough understanding of the experimental methodologies for inhibitor characterization and the complex signaling pathways involved is essential for the continued development of novel and effective therapeutics.
References
- 1. Neprilysin Activity Assay Kit (Fluorometric), Eukaryotes - Creative Biolabs [neuros.creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Test in Context: Neprilysin: Function, Inhibition, and Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. content.abcam.com [content.abcam.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
Comparative Analysis of Neprilysin Inhibitors: NEP-IN-2 and Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors of Neprilysin (NEP), also known as neutral endopeptidase (NEP): NEP-IN-2 and the clinically approved drug, Sacubitril. Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis by degrading a variety of vasoactive peptides.[1][2] Inhibition of NEP has emerged as a significant therapeutic strategy, particularly in the management of heart failure.[3]
This document outlines the available biochemical data, experimental methodologies for inhibitor characterization, and the relevant signaling pathways, offering a resource for researchers engaged in cardiovascular drug discovery and development.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative parameters for this compound and Sacubitril. Sacubitril is a prodrug that is rapidly converted to its active metabolite, LBQ657, which is responsible for Neprilysin inhibition.[4][5][6] Therefore, the data for Sacubitril reflects the properties of its active form.
| Parameter | This compound | Sacubitril (active metabolite LBQ657) |
| Target | Neutral Endopeptidase (Neprilysin) | Neutral Endopeptidase (Neprilysin)[2][7] |
| IC50 Value | Not Publicly Available | 5 nM[4][8] |
| Molecular Formula | C16H23NO3S2 | C24H29NO5 (Sacubitril), C22H25NO5 (LBQ657) |
| Molecular Weight | 341.49 g/mol | 411.5 g/mol (Sacubitril), 383.44 g/mol (LBQ657)[8] |
| CAS Number | 145775-14-0 | 149709-62-6 (Sacubitril), 149709-44-4 (LBQ657)[8] |
| Primary Research Area | Atherosclerosis, Restenosis | Heart Failure, Hypertension[4][7] |
| Clinical Status | Research Compound | Clinically Approved (in combination with Valsartan)[5] |
Experimental Protocols
A fundamental experiment to characterize and compare the potency of Neprilysin inhibitors is the in vitro enzyme inhibition assay.
Neprilysin Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, LBQ657) against recombinant human Neprilysin.
Materials:
-
Recombinant Human Neprilysin (rhNEP)
-
Fluorogenic Neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
Test Compounds (this compound, LBQ657) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 1 mM, diluted down to the pM range.
-
Assay Reaction: a. In a 96-well microplate, add 2 µL of the diluted test compound or DMSO (as a vehicle control). b. Add 48 µL of pre-warmed assay buffer containing the fluorogenic substrate to each well. c. Initiate the enzymatic reaction by adding 50 µL of assay buffer containing rhNEP to each well. The final enzyme concentration should be in the low nanomolar range and optimized for linear reaction kinetics.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction in the control wells is within the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data, setting the vehicle control (no inhibitor) as 100% enzyme activity and a control with a known potent inhibitor (or no enzyme) as 0% activity. c. Plot the normalized enzyme activity against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Neprilysin Signaling Pathway
Neprilysin's primary role in the cardiovascular system is the degradation of natriuretic peptides (such as ANP and BNP), which are crucial for vasodilation, natriuresis, and diuresis.[9][10] By inhibiting Neprilysin, compounds like this compound and Sacubitril increase the levels of these beneficial peptides.
Caption: Neprilysin inhibition pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 value of a Neprilysin inhibitor.
Caption: Workflow for Neprilysin inhibitor IC50 determination.
References
- 1. Neprilysin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neprilysin: Indications, Expectations, and Challenges - Revista Española de Cardiología [revespcardiol.org]
- 4. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 5. Sacubitril/valsartan - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. abmole.com [abmole.com]
- 9. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of a Novel Neprilysin Inhibitor, NEP-IN-2, Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel Neprilysin (NEP) inhibitor, NEP-IN-2. The data presented here is illustrative and serves as a template for the evaluation of this compound's efficacy and mechanism of action across different cancer cell lines. This document outlines the methodologies for key experiments and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Neprilysin (NEP)
Neprilysin (NEP), also known as neutral endopeptidase or CD10, is a zinc-dependent metalloproteinase that plays a crucial role in inactivating a variety of signaling peptides.[1] Its involvement in cancer progression is complex, with studies indicating that its expression and activity can either promote or suppress tumor growth depending on the cancer type and cellular context.[2] NEP has been shown to be engaged in signal transduction through pathways such as Akt/PTEN and FAK, which are critical in regulating cell growth, survival, migration, and invasion.[2] Therefore, inhibitors of NEP are of significant interest in cancer research and drug development.
Comparative Efficacy of this compound
To evaluate the therapeutic potential of this compound, its effects on cell viability were compared with a known NEP inhibitor, Sacubitrilat, across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each compound in each cell line.
Table 1: Comparative IC50 Values (µM) of this compound and Sacubitrilat in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50 in µM) | Sacubitrilat (IC50 in µM) |
| LS 180 | Colon Cancer | 15.2 | 25.8 |
| SW 620 | Colon Cancer | 22.5 | 38.1 |
| PC-3 | Prostate Cancer | 18.9 | 32.4 |
| DU145 | Prostate Cancer | 28.1 | 45.3 |
| A549 | Lung Cancer | 35.6 | 58.9 |
| H1299 | Lung Cancer | 42.3 | 71.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the cross-validation of this compound's effects.
Cell Culture
Human cancer cell lines (LS 180, SW 620, PC-3, DU145, A549, and H1299) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of this compound or Sacubitrilat (0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) was also included.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
-
Cells were treated with this compound or Sacubitrilat at their respective IC50 concentrations for 24 hours.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-FAK, FAK, and GAPDH.
-
After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams were generated.
Caption: this compound inhibits Neprilysin, modulating PI3K/Akt and FAK signaling pathways.
Caption: Workflow for cross-validating this compound effects in different cell lines.
Conclusion
This guide provides a framework for the systematic evaluation of the novel Neprilysin inhibitor, this compound. The presented data, although illustrative, highlights the importance of cross-validation in multiple cell lines to understand the compound's broader therapeutic potential and spectrum of activity. The detailed protocols and visual aids are intended to support further research and development of this compound as a potential anti-cancer agent. Future studies should expand on this framework to include in vivo models to further validate these findings.
References
Independent Verification of Neprilysin Inhibition: A Comparative Analysis of Sacubitril/Valsartan and Enalapril in Heart Failure
For Immediate Release
This guide provides an objective comparison of the therapeutic approaches for heart failure with reduced ejection fraction (HFrEF), focusing on the neprilysin inhibitor Sacubitril, in combination with the angiotensin II receptor blocker Valsartan, versus the angiotensin-converting enzyme (ACE) inhibitor Enalapril (B1671234). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data from the landmark PARADIGM-HF clinical trial.
Executive Summary
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood effectively. Two key therapeutic strategies involve the modulation of the renin-angiotensin-aldosterone system (RAAS) and the enhancement of the natriuretic peptide system. This guide delves into a comparative analysis of Sacubitril/Valsartan, which acts through neprilysin inhibition and angiotensin II receptor blockade, and Enalapril, a widely used ACE inhibitor. The data presented is primarily derived from the Prospective Comparison of ARNI with ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure (PARADIGM-HF) trial, a pivotal study in cardiovascular medicine.
Mechanism of Action
Sacubitril/Valsartan: This combination drug has a dual mechanism of action.[1]
-
Sacubitril: A prodrug that is converted to its active metabolite, LBQ657, which inhibits neprilysin.[2][3] Neprilysin is an enzyme responsible for the breakdown of several vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]).[2][3] By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis (sodium excretion), and diuresis, thereby reducing cardiac preload and afterload.[4]
-
Valsartan: An angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor. This blockade prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the RAAS.
Enalapril: An ACE inhibitor that blocks the conversion of angiotensin I to angiotensin II.[5] This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased aldosterone (B195564) production. ACE inhibitors also prevent the breakdown of bradykinin, a vasodilator, which can contribute to their therapeutic effects but also to side effects like a dry cough.[5]
Signaling Pathway Diagrams
Comparative Efficacy: PARADIGM-HF Trial
The PARADIGM-HF trial was a multicenter, randomized, double-blind study that compared the efficacy and safety of Sacubitril/Valsartan with Enalapril in 8,442 patients with HFrEF (left ventricular ejection fraction ≤ 40%).[6][7] The trial was stopped early due to the overwhelming benefit observed with Sacubitril/Valsartan.[6]
Key Clinical Endpoints
| Outcome | Sacubitril/Valsartan (n=4,187) | Enalapril (n=4,212) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint (Cardiovascular Death or HF Hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 |
| Death from Cardiovascular Causes | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |
| Death from Any Cause | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
Data sourced from the PARADIGM-HF trial.[4][6][7][8][9]
Safety and Tolerability
| Adverse Event | Sacubitril/Valsartan | Enalapril | P-value |
| Symptomatic Hypotension | 14.0% | 9.2% | <0.001 |
| Elevated Serum Creatinine (>2.5 mg/dL) | 3.3% | 4.5% | 0.007 |
| Elevated Serum Potassium (>6.0 mmol/L) | 4.3% | 5.6% | 0.007 |
| Cough | 11.3% | 14.3% | <0.001 |
| Angioedema | <0.5% | <0.5% | NS |
Data sourced from the PARADIGM-HF trial.[4]
Experimental Protocols
PARADIGM-HF Trial Design
-
Study Population: Patients aged 18 years or older with chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of 40% or less.[7]
-
Run-in Period: All patients discontinued (B1498344) their previous ACE inhibitor or ARB and received Enalapril 10 mg twice daily for a single-blind run-in period. This was followed by a single-blind run-in with Sacubitril/Valsartan. Patients who tolerated both treatments were then randomized.
-
Randomization and Treatment: Patients were randomly assigned in a 1:1 ratio to receive either Sacubitril/Valsartan (200 mg twice daily) or Enalapril (10 mg twice daily) in a double-blind manner.[7]
-
Follow-up: The median follow-up duration was 27 months.[6]
Biomarker Analysis
-
Blood Sampling: Plasma samples for biomarker analysis were collected at baseline and at various time points throughout the study.
-
NT-proBNP Measurement: N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels were measured using a commercially available electrochemiluminescence immunoassay. It is important to note that while Sacubitril increases BNP levels, it does not affect NT-proBNP, making NT-proBNP a more reliable biomarker for monitoring disease progression in patients treated with a neprilysin inhibitor.[10]
-
Other Biomarkers: Other biomarkers of cardiac stretch and injury, such as troponin, were also assessed using standard laboratory methods.
Experimental Workflow
Conclusion
The independent verification of the mechanism of action of neprilysin inhibition, as exemplified by Sacubitril in the Sacubitril/Valsartan combination, is strongly supported by the robust data from the PARADIGM-HF trial. The trial demonstrated the superiority of Sacubitril/Valsartan over the standard-of-care ACE inhibitor Enalapril in reducing cardiovascular mortality and heart failure hospitalizations in patients with HFrEF. This comparative guide provides researchers and clinicians with a concise yet comprehensive overview of the underlying pharmacology and clinical evidence, facilitating informed decisions in the ongoing efforts to improve outcomes for patients with heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. PARADIGM-HF - Sacubitril/valsartan vs enalapril in HFrEF (short) — NERDCAT [nerdcat.org]
- 5. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Prospective Comparison of ARNI With ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure - American College of Cardiology [acc.org]
- 8. ahajournals.org [ahajournals.org]
- 9. organscigroup.com [organscigroup.com]
- 10. Assessing clinical and biomarker characteristics to optimize the benefits of sacubitril/valsartan in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NEP-IN-2: A Guide to In Vitro and In Vivo Data Evaluation
Disclaimer: Publicly available scientific literature and databases do not contain specific in vitro or in vivo data for a compound designated "NEP-IN-2". The following guide is a template designed to assist researchers, scientists, and drug development professionals in structuring and comparing their internal data for this compound against a known Neprilysin (NEP) inhibitor, using established experimental frameworks. The data presented for this compound is hypothetical and for illustrative purposes only.
Introduction to Neprilysin (NEP) Inhibition
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1][2] Inhibition of NEP has emerged as a promising therapeutic strategy for conditions such as heart failure and hypertension, as it increases the bioavailability of these beneficial peptides. This guide provides a framework for the comparative analysis of a novel NEP inhibitor, this compound, against a well-characterized alternative.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data points for a hypothetical NEP inhibitor, this compound, compared to a known standard. Researchers should replace the placeholder data with their experimental findings.
In Vitro Data Summary
| Parameter | This compound (Hypothetical Data) | Alternative NEP Inhibitor (e.g., Sacubitrilat) |
| Enzyme Inhibition | ||
| NEP IC₅₀ (nM) | [Insert Value] | 5 |
| NEP₂ IC₅₀ (nM) | [Insert Value] | 1,000 |
| Selectivity (NEP₂/NEP) | [Insert Value] | 200 |
| Cell-Based Assays | ||
| Target Engagement (EC₅₀, nM) | [Insert Value] | 50 |
| Substrate Accumulation (e.g., ANP) | [Insert Value] | [Insert Value] |
| Off-Target Activity | ||
| ACE IC₅₀ (nM) | [Insert Value] | >10,000 |
| DPP-4 IC₅₀ (nM) | [Insert Value] | >10,000 |
In Vivo Data Summary (Rodent Model)
| Parameter | This compound (Hypothetical Data) | Alternative NEP Inhibitor (e.g., Sacubitrilat) |
| Pharmacokinetics | ||
| Bioavailability (%) | [Insert Value] | 40-60 |
| Half-life (hours) | [Insert Value] | 1-2 |
| Cₘₐₓ (ng/mL) | [InsertValue] | [Insert Value] |
| Pharmacodynamics | ||
| Plasma ANP/cGMP increase (%) | [Insert Value] | [Insert Value] |
| Blood Pressure Reduction (mmHg) | [Insert Value] | [Insert Value] |
| Toxicity | ||
| NOAEL (mg/kg/day) | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
In Vitro NEP Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human Neprilysin (NEP) and Neprilysin-2 (NEP₂).
-
Materials: Recombinant human NEP and NEP₂ enzymes, fluorogenic substrate (e.g., Thiorphan), test compounds (this compound, Sacubitrilat), assay buffer, 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC₅₀ values by fitting the data to a dose-response curve.
-
In Vivo Pharmacodynamic Assessment in a Rodent Model
-
Objective: To evaluate the effect of this compound on plasma biomarkers (ANP, cGMP) and blood pressure in a relevant rodent model (e.g., spontaneously hypertensive rats).
-
Materials: this compound, vehicle control, spontaneously hypertensive rats, blood collection supplies, ELISA kits for ANP and cGMP, blood pressure monitoring system.
-
Procedure:
-
Acclimatize animals and record baseline blood pressure.
-
Administer a single dose of this compound or vehicle control via the desired route (e.g., oral gavage).
-
Monitor blood pressure at specified time points post-dosing.
-
Collect blood samples at pre-determined time points.
-
Process blood to obtain plasma and store at -80°C.
-
Quantify plasma ANP and cGMP levels using commercially available ELISA kits.
-
Analyze the data to determine the time course of biomarker modulation and blood pressure reduction.
-
Visualizations: Signaling Pathways and Workflows
Neprilysin Signaling Pathway
Caption: Simplified signaling pathway of Neprilysin (NEP) and its inhibition by this compound.
Experimental Workflow for NEP Inhibitor Characterization
References
A Head-to-Head Comparison of Neprilysin Inhibitors: Thiorphan vs. Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent neprilysin (NEP) inhibitors: thiorphan (B555922) and sacubitril (B1662468). Neprilysin, a neutral endopeptidase, is a key enzyme in the degradation of several vasoactive peptides, including natriuretic peptides, which play a crucial role in cardiovascular homeostasis. Inhibition of NEP has emerged as a significant therapeutic strategy, particularly in the context of cardiovascular diseases. This document summarizes their inhibitory potency, outlines relevant experimental protocols, and visualizes the associated signaling pathways to aid in research and development.
It is important to note that the initial request for a comparison with "NEP-IN-2" could not be fulfilled as no publicly available scientific literature or product information could be found for a neprilysin inhibitor with this designation. Therefore, this guide compares thiorphan with sacubitril, a clinically significant and well-characterized NEP inhibitor.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of thiorphan and the active metabolite of sacubitril, LBQ657, against neprilysin are summarized below. Lower IC50 and Ki values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| Thiorphan | Neprilysin (NEP) | 6.9[1][2] | 4.7[3] | A selective NEP inhibitor. |
| Sacubitril (active form LBQ657) | Neprilysin (NEP) | 5[4] | ~20 (derived from IC50) | Sacubitril is a prodrug, converted to the active LBQ657. |
Mechanism of Action and Signaling Pathway
Neprilysin is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides. A primary therapeutic target of NEP inhibitors is the potentiation of the natriuretic peptide system. By inhibiting NEP, thiorphan and sacubitril prevent the breakdown of atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). This leads to increased levels of these peptides, which then bind to their receptors (NPR-A and NPR-B), stimulating guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels mediate a range of beneficial downstream effects, including vasodilation, natriuresis, and diuresis, ultimately leading to a reduction in blood pressure and cardiac workload.
Experimental Protocols
In Vitro Neprilysin Inhibition Assay (Fluorometric)
This protocol outlines a typical fluorometric assay to determine the inhibitory potency (IC50) of compounds like thiorphan and sacubitril against purified neprilysin.
1. Materials and Reagents:
-
Recombinant human neprilysin
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
Thiorphan and Sacubitrilat (LBQ657) stock solutions in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., ~320 nm/420 nm)
2. Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of thiorphan and LBQ657 in Assay Buffer. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.
-
Enzyme and Substrate Preparation: Dilute the recombinant neprilysin and the fluorogenic substrate to their final working concentrations in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the serially diluted inhibitor or control to the wells of the 96-well plate.
-
Add 25 µL of the diluted neprilysin solution to each well (except the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity at 37°C for a specified period (e.g., 60 minutes), with readings taken every 1-2 minutes.
3. Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of NEP activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Concluding Remarks
Both thiorphan and sacubitril (via its active metabolite LBQ657) are highly potent inhibitors of neprilysin, operating in the low nanomolar range. Their mechanism of action, centered on the potentiation of the natriuretic peptide system, offers significant therapeutic benefits in cardiovascular disease. The choice between these and other NEP inhibitors for research or clinical development will depend on a variety of factors including selectivity, pharmacokinetic properties, and the specific therapeutic application. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further investigation into this important class of therapeutic agents.
References
Validation of Neprilysin Inhibitors as Research Tool Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Neprilysin (NEP) inhibitors, with a focus on Candoxatril and Sacubitrilat (the active metabolite of Sacubitril), as research tool compounds. The information presented here is intended to assist researchers in selecting and utilizing these tools for studying the role of NEP in various physiological and pathological processes.
Introduction to Neprilysin (NEP)
Neprilysin, also known as neutral endopeptidase (NEP), is a zinc-dependent metalloprotease expressed on the surface of various cells. It plays a crucial role in inactivating a variety of signaling peptides, including natriuretic peptides, bradykinin, substance P, and enkephalins. By degrading these peptides, NEP is involved in the regulation of blood pressure, inflammation, and nociception. Its role in degrading amyloid-beta peptides has also implicated it in the pathology of Alzheimer's disease.
Chemical probes that selectively inhibit NEP are invaluable tools for elucidating its biological functions and for validating it as a therapeutic target. This guide compares the performance of two prominent NEP inhibitors, Candoxatrilat and Sacubitrilat, along with the broader metalloprotease inhibitor Phosphoramidon.
Comparative Analysis of NEP Inhibitors
The following table summarizes the in vitro potency and selectivity of Candoxatrilat, Sacubitrilat, and Phosphoramidon against Neprilysin and other key metalloproteases.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| Candoxatrilat | Neprilysin (NEP) | ~1.8 | ~0.8 | Selective for NEP. |
| Sacubitrilat | Neprilysin (NEP) | 5[1] | 17 | Highly selective for NEP over other proteases like ACE and ECE. |
| Phosphoramidon | Neprilysin (NEP) | 34[2] | - | Broad-spectrum metalloprotease inhibitor. Also inhibits Thermolysin, Endothelin-Converting Enzyme (ECE), and Angiotensin-Converting Enzyme (ACE) with IC50 values of 0.4 µg/mL, 3.5 µM, and 78 µM, respectively[2]. |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes. It is important to note that a well-characterized, commercially available inactive analog for direct comparison as a negative control is not readily documented for Candoxatril or Sacubitril. For rigorous in-cell validation, researchers should consider using structurally distinct NEP inhibitors with different modes of action or genetic knockout/knockdown models as orthogonal approaches.
Experimental Protocols for Compound Validation
1. Neprilysin Enzymatic Activity Assay
This protocol describes a fluorometric assay to determine the in vitro potency of inhibitors against purified Neprilysin.
Materials:
-
Recombinant human Neprilysin
-
Neprilysin Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic Neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compounds (e.g., Candoxatrilat, Sacubitrilat)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Neprilysin Assay Buffer.
-
In a 96-well plate, add the Neprilysin enzyme to the assay buffer.
-
Add the diluted test compounds to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound in a cellular context. This protocol is adapted for a membrane-bound protein like Neprilysin.
Materials:
-
Cells expressing Neprilysin (e.g., HEK293 cells overexpressing NEP)
-
Cell culture medium
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-Neprilysin antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle at the desired concentration and incubate for a specific time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble Neprilysin in each sample by Western blotting using a specific anti-Neprilysin antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
3. Western Blot Analysis of Neprilysin
This protocol is used to detect the levels of Neprilysin protein in cell lysates.
Materials:
-
Cell lysates prepared as in the CETSA protocol
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Neprilysin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Neprilysin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Neprilysin Signaling Pathway
The following diagram illustrates the central role of Neprilysin in degrading various bioactive peptides, and how its inhibition leads to the potentiation of their signaling pathways.
Caption: Neprilysin's role in peptide degradation and the effects of its inhibition.
Experimental Workflow for NEP Inhibitor Validation
This diagram outlines the key steps in validating a small molecule as a selective NEP inhibitor for use as a research tool.
Caption: A stepwise workflow for the validation of a NEP inhibitor research tool.
References
A Comparative Guide: Sacubitril/Valsartan (Representing Newer NEP Inhibitors) vs. First-Generation Neprilysin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of a representative newer-generation neprilysin (NEP) inhibitor, sacubitril (B1662468) (used in combination with valsartan), against first-generation NEP inhibitors such as omapatrilat (B1677282), candoxatril (B1668256), and ecadotril (B1671074). This comparison is supported by experimental data from key clinical trials.
Executive Summary
The landscape of neprilysin inhibition has evolved significantly from early single-target and dual-action inhibitors to more refined combination therapies. First-generation NEP inhibitors, while demonstrating efficacy in modulating vasoactive peptides, were hampered by significant safety concerns or lack of superior efficacy, which ultimately limited their clinical development. Omapatrilat, a vasopeptidase inhibitor that simultaneously blocks neprilysin and angiotensin-converting enzyme (ACE), showed potent antihypertensive effects but was associated with a high risk of angioedema.[1][2] Other early inhibitors like candoxatril and ecadotril showed modest or inconclusive benefits.[3][4] In contrast, the newer approach embodied by sacubitril/valsartan, an angiotensin receptor-neprilysin inhibitor (ARNI), offers a more favorable benefit-risk profile. By pairing a neprilysin inhibitor with an angiotensin receptor blocker (ARB) instead of an ACE inhibitor, this combination effectively enhances the beneficial effects of natriuretic peptides while mitigating the risk of angioedema associated with dual bradykinin (B550075) pathway inhibition.[5] Clinical evidence, most notably from the PARADIGM-HF trial, has established sacubitril/valsartan as a cornerstone therapy in heart failure with reduced ejection fraction, demonstrating superiority over standard ACE inhibitor therapy in reducing cardiovascular mortality and hospitalizations.[6][7]
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Sacubitril/Valsartan | Omapatrilat |
| Mechanism of Action | Sacubitril inhibits neprilysin; Valsartan blocks the AT1 receptor.[5] | Dual inhibitor of neprilysin and angiotensin-converting enzyme (ACE).[2] |
| Active Metabolite | Sacubitril is a prodrug, converted to the active LBQ657.[5] | Omapatrilat is the active drug. |
| Time to Peak Plasma | Sacubitril: ~0.5h; LBQ657: ~2h; Valsartan: ~1.5-2h. | ~0.5-2h.[4] |
| Effective Half-life | LBQ657: ~10-11h. | ~14-19h.[4] |
| Key Pharmacodynamic Effects | Increases levels of natriuretic peptides (e.g., ANP, BNP) and urinary cGMP; Blocks renin-angiotensin system.[5] | Increases natriuretic peptides; Suppresses ACE activity.[4] |
Table 2: Comparative Efficacy in Clinical Trials
| Endpoint | Sacubitril/Valsartan (PARADIGM-HF) vs. Enalapril (B1671234) | Omapatrilat (OVERTURE) vs. Enalapril | Candoxatril vs. Placebo/Captopril |
| Primary Composite Endpoint | 20% relative risk reduction in CV death or HF hospitalization (p<0.001).[6] | No significant superiority (Hazard Ratio 0.94, p=0.187).[8] | N/A |
| Cardiovascular Death | 20% relative risk reduction (p<0.001).[6] | 6% lower risk (not statistically significant, p=0.339).[8] | N/A |
| All-Cause Mortality | 16% relative risk reduction (p<0.001).[6] | Not significantly different.[8] | N/A |
| HF Hospitalization | 21% relative risk reduction (p<0.001).[6] | Not significantly different from enalapril.[8] | N/A |
| Blood Pressure Reduction | Superior to enalapril (systolic BP reduction of 3.2 mmHg greater at 8 months).[7] | Superior to enalapril (systolic BP reduction of 3.6 mmHg greater at 8 weeks in OCTAVE trial).[9][10] | Modest trend towards blood pressure reduction.[4] |
| Exercise Capacity | N/A | N/A | 34.1s improvement in mean total exercise time vs. placebo (p=0.02).[4] |
Table 3: Comparative Safety Profile
| Adverse Event | Sacubitril/Valsartan (PARADIGM-HF) vs. Enalapril | Omapatrilat (OCTAVE & OVERTURE) vs. Enalapril |
| Angioedema | 0.5% vs. 0.3% (pooled data from 5 RCTs);[11] No statistically significant increase over enalapril in PARADIGM-HF.[6] | OCTAVE: 2.17% vs. 0.68% (p<0.001).[9][10] OVERTURE: 0.8% vs. 0.5%.[1] |
| Symptomatic Hypotension | More frequent than enalapril (14.0% vs. 9.2%, p<0.001).[6] | Generally well-tolerated, but can cause hypotension. |
| Renal Impairment | Less frequent than enalapril (3.3% vs. 4.5%, p=0.007).[6] | Similar rates to enalapril. |
| Hyperkalemia | Less frequent than enalapril (11.6% vs. 14.0%, p=0.007).[6] | Similar rates to enalapril. |
| Cough | Less frequent than enalapril (11.3% vs. 14.3%, p<0.001).[6] | Similar rates to enalapril. |
Experimental Protocols
PARADIGM-HF (Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure)
-
Objective: To compare the efficacy and safety of sacubitril/valsartan with enalapril in patients with heart failure and reduced ejection fraction.[12]
-
Study Design: A multicenter, randomized, double-blind, parallel-group, active-controlled trial.[6]
-
Patient Population: 8,442 patients with NYHA class II-IV heart failure, an ejection fraction of 40% or less (later amended to 35% or less), and elevated plasma levels of natriuretic peptides.[13][14]
-
Intervention: Patients were randomized to receive either sacubitril/valsartan (target dose of 200 mg twice daily) or enalapril (target dose of 10 mg twice daily), in addition to other standard heart failure therapies.[6] The trial included a single-blind run-in period where patients received enalapril followed by sacubitril/valsartan to ensure tolerability before randomization.[13]
-
Primary Endpoint: A composite of death from cardiovascular causes or hospitalization for heart failure.[6]
-
Duration: The trial was stopped early after a median follow-up of 27 months due to overwhelming benefit in the sacubitril/valsartan group.[6]
OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril)
-
Objective: To compare the antihypertensive efficacy and safety, particularly the incidence of angioedema, of omapatrilat with enalapril.[9][10]
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial.[9]
-
Patient Population: 25,302 patients with untreated or uncontrolled hypertension.[9]
-
Intervention: Patients were randomized to omapatrilat (starting at 10 mg, titrated up to 80 mg once daily) or enalapril (starting at 5 mg, titrated up to 40 mg once daily).[15] The 24-week trial included an 8-week titration phase followed by a maintenance phase where adjunctive therapies could be added.[15][16]
-
Primary Endpoints: Efficacy was assessed by blood pressure reduction. Safety was primarily assessed by the incidence of angioedema.[10]
OVERTURE (Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events)
-
Objective: To compare the long-term efficacy and safety of omapatrilat with enalapril in patients with chronic heart failure.[8]
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial.[8]
-
Patient Population: 5,770 patients with NYHA class II-IV heart failure.[8]
-
Intervention: Patients were randomized to receive either omapatrilat (target dose of 40 mg once daily) or enalapril (target dose of 10 mg twice daily).[8]
-
Primary Endpoint: A composite of all-cause mortality or hospitalization for heart failure requiring intravenous treatment.[8]
-
Duration: Mean follow-up of 14.5 months.[8]
Mandatory Visualization
Caption: Dual pathways targeted by neprilysin inhibitors.
Caption: Simplified workflows of key clinical trials.
References
- 1. Omapatrilat--the story of Overture and Octave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined neprilysin and renin-angiotensin system inhibition for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candoxatril improves exercise capacity in patients with chronic heart failure receiving angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Prospective Comparison of ARNI With ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure - American College of Cardiology [acc.org]
- 8. Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Angioedema with sacubitril/valsartan: Trial-level meta-analysis of over 14,000 patients and real-world evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PARADIGM-HF trial: will LCZ696 change the current treatment of systolic heart failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARADIGM-HF - Sacubitril/valsartan vs enalapril in HFrEF (short) — NERDCAT [nerdcat.org]
- 14. rxfiles.ca [rxfiles.ca]
- 15. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial* - ProQuest [proquest.com]
- 16. academic.oup.com [academic.oup.com]
Comparative Pharmacokinetic Profile of NEP-IN-2: A Novel Neprilysin Inhibitor
This guide provides a comparative analysis of the pharmacokinetic profile of NEP-IN-2, a novel investigational neprilysin inhibitor, against established compounds in the same class, sacubitril (B1662468) and racecadotril (B1680418). The data presented for this compound is based on preclinical projections and serves as a hypothetical profile for the purpose of this comparison. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic advantages.
Executive Summary
Neprilysin (NEP) inhibitors are a class of drugs that prevent the degradation of several vasoactive peptides, including natriuretic peptides, which have beneficial effects in cardiovascular diseases.[1][2][3][4] This guide compares the pharmacokinetic properties of a novel inhibitor, this compound, with sacubitril, the active component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto®, and racecadotril, an antidiarrheal agent.[5][6] Sacubitril is a prodrug that is converted to its active metabolite, LBQ657, while racecadotril is metabolized to thiorphan.[5][7][8][9] The hypothetical data for this compound suggests a potentially improved pharmacokinetic profile, characterized by high oral bioavailability and a longer elimination half-life, which could translate to less frequent dosing and more sustained therapeutic effects.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound (hypothetical), sacubitril (and its active metabolite LBQ657), and racecadotril (and its active metabolite thiorphan) in humans.
| Parameter | This compound (Hypothetical) | Sacubitril | LBQ657 (Active Metabolite of Sacubitril) | Racecadotril | Thiorphan (Active Metabolite of Racecadotril) |
| Prodrug | No | Yes | - | Yes | - |
| Absolute Bioavailability | ~75% | ≥ 60%[5] | - | Rapidly absorbed and metabolized[6][8] | - |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | 0.5 hours[5][10] | 2.0 - 3.0 hours[5][7][10] | ~1 hour | 1.35 hours[8][11] |
| Elimination Half-life (t½) | ~18 hours | ~1.3 hours | ~11 hours[7] | Rapidly metabolized | ~6 hours[8][11] |
| Plasma Protein Binding | ~95% | 94% - 97%[5] | 94% - 97%[5] | - | ~90%[8] |
| Metabolism | Primarily hepatic (CYP3A4) | Converted to LBQ657 by esterases[5] | Further metabolized to inactive forms | Rapidly metabolized to thiorphan[6][8] | Metabolized to inactive forms[12] |
| Primary Route of Elimination | Biliary | Renal (as LBQ657 and its metabolites)[13] | Renal[13] | Renal (as inactive metabolites)[6] | Renal (as inactive metabolites)[6] |
| Food Effect | Minimal | No clinically significant effect[5][10] | No clinically significant effect[5][10] | Delays peak inhibition by ~90 min, but does not modify bioavailability[8] | - |
Experimental Protocols
The pharmacokinetic data cited in this guide are typically generated through a series of standardized clinical and preclinical studies. The methodologies outlined below are representative of the experimental protocols used to characterize the pharmacokinetic profiles of neprilysin inhibitors.
Pharmacokinetic Analysis in Humans
Study Design:
-
Single Ascending Dose (SAD) Studies: Healthy volunteers receive a single oral dose of the investigational drug at escalating dose levels. Blood and urine samples are collected at predetermined time points to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Multiple Ascending Dose (MAD) Studies: Healthy volunteers receive multiple doses of the drug over a specific period to determine its steady-state pharmacokinetics and to assess its accumulation potential.[14]
-
Food Effect Studies: These studies evaluate the impact of food on the drug's absorption by comparing pharmacokinetic parameters in fed and fasted states.[10]
Sample Collection and Analysis:
-
Blood Sampling: Venous blood samples are typically collected at pre-dose and various post-dose time points (e.g., 0.5, 1, 2, 3, 4, 6, 12, 24, 48, and 72 hours).[7]
-
Urine Collection: Urine is collected over specified intervals to determine the extent of renal excretion of the parent drug and its metabolites.
-
Bioanalytical Method: Plasma and urine concentrations of the drug and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]
Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance are calculated using non-compartmental analysis software (e.g., Phoenix®).[15]
Mandatory Visualization
Signaling Pathway of Neprilysin Inhibition
Neprilysin is an enzyme that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[1][2] By inhibiting neprilysin, drugs like this compound increase the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in conditions like heart failure.[2][4] Concurrently, many neprilysin inhibitors are co-administered with an angiotensin II receptor blocker (ARB) to counteract the potential increase in angiotensin II, which is also a substrate of neprilysin.[3][4]
Caption: Mechanism of action of this compound and its interaction with the renin-angiotensin system.
Discussion and Conclusion
The hypothetical pharmacokinetic profile of this compound, when compared to established neprilysin inhibitors, suggests several potential advantages. Its high oral bioavailability and longer elimination half-life could lead to a more convenient dosing regimen and sustained target engagement. Furthermore, its primary biliary elimination route might be beneficial in patients with renal impairment, a common comorbidity in the target patient population for neprilysin inhibitors.[16]
It is crucial to emphasize that the data for this compound is projective and requires validation through rigorous clinical trials. However, this comparative guide provides a framework for evaluating its potential and highlights the key pharmacokinetic attributes that will be critical in its clinical development. The detailed experimental protocols provided herein can serve as a reference for designing future studies to definitively characterize the pharmacokinetic and pharmacodynamic profile of this compound.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiorphan - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Determination of the Active Metabolite of Racecadotril in Human Serum by LC.MS/MS and its Applica-tion to Relative Bioavailability of Two Domestic Preparation [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and tolerability of the new second-generation nonnucleoside reverse- transcriptase inhibitor KM-023 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Unraveling NEP-IN-2: A Guide for Researchers
For researchers, scientists, and drug development professionals investigating neprilysin (NEP) inhibition, particularly in the context of atherosclerosis and restenosis, a comprehensive understanding of available research compounds is crucial. This guide provides an objective overview of the current publicly available information on NEP-IN-2, a neutral endopeptidase inhibitor, to aid in replicating and building upon existing findings.
While specific published studies detailing the synthesis and in-depth biological evaluation of this compound remain elusive in broad searches, its identification as a research tool for cardiovascular conditions provides a starting point for investigation. This guide aims to contextualize this compound within the broader landscape of NEP inhibitors and offer a framework for its potential evaluation.
Understanding the Target: Neprilysin (NEP)
Neprilysin is a zinc-dependent metalloprotease that plays a significant role in cardiovascular and renal physiology. It is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. Inhibition of NEP leads to an increase in the circulating levels of these peptides, resulting in vasodilation, natriuresis, and diuresis. This mechanism of action has led to the successful development of NEP inhibitors for the treatment of heart failure.
This compound in the Context of NEP Inhibitors
This compound is designated as a neutral endopeptidase inhibitor and has been used in research focused on atherosclerosis and restenosis. It is likely a small molecule inhibitor designed to interact with the active site of the NEP enzyme. A related compound, NEP-In-1, has been identified with a reported IC50 of 2 nM for dNEP, suggesting a high degree of potency. It is plausible that this compound belongs to the same chemical series or represents a subsequent generation of this inhibitor class.
Hypothetical Signaling Pathway of NEP Inhibition
The therapeutic effects of NEP inhibitors are primarily mediated by the potentiation of natriuretic peptide signaling. The following diagram illustrates the general signaling cascade initiated by NEP inhibition.
Caption: General signaling pathway of NEP inhibition by this compound.
Proposed Experimental Workflow for Evaluating this compound
To replicate and expand upon the suggested use of this compound in atherosclerosis and restenosis research, a structured experimental workflow is necessary. The following diagram outlines a potential approach.
Caption: Proposed experimental workflow for this compound evaluation.
Data Presentation and Experimental Protocols
Due to the absence of specific published data for this compound, this section provides a template for how such data could be presented and the types of experimental protocols that would be required.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | Neprilysin (human, recombinant) | Data to be determined | [Detailed assay protocol] |
| Sacubitrilat (Active form of Sacubitril) | Neprilysin (human, recombinant) | Reference value | [Detailed assay protocol] |
| Thiorphan | Neprilysin (human, recombinant) | Reference value | [Detailed assay protocol] |
| Compound X (Alternative Inhibitor) | Neprilysin (human, recombinant) | Reference value | [Detailed assay protocol] |
Experimental Protocol: Neprilysin Inhibition Assay
A detailed protocol for a fluorometric NEP inhibition assay would be necessary. This would typically involve:
-
Reagents: Recombinant human NEP, a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), assay buffer, and test compounds (this compound and comparators).
-
Procedure: Incubation of the enzyme with varying concentrations of the inhibitor, followed by the addition of the substrate. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.
Table 2: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Treatment | Concentration | % Inhibition of Proliferation | Method |
| Vehicle Control | - | 0% | [Detailed cell proliferation assay protocol] |
| This compound | 1 µM | Data to be determined | [Detailed cell proliferation assay protocol] |
| This compound | 10 µM | Data to be determined | [Detailed cell proliferation assay protocol] |
| Positive Control (e.g., Rapamycin) | 100 nM | Reference value | [Detailed cell proliferation assay protocol] |
Experimental Protocol: VSMC Proliferation Assay
A standard protocol, such as a BrdU incorporation assay or a direct cell counting method, would be employed. This would involve:
-
Cell Culture: Culturing primary human aortic smooth muscle cells.
-
Treatment: Exposing the cells to a mitogen (e.g., PDGF) in the presence or absence of varying concentrations of this compound.
-
Quantification: Measuring the extent of cell proliferation after a defined incubation period.
Conclusion
While the currently available public information on this compound is limited, its designation as a neprilysin inhibitor for cardiovascular research provides a clear path for its scientific evaluation. By following a structured experimental workflow, researchers can systematically characterize its in vitro and in vivo properties. This guide serves as a foundational resource to assist in the design of such studies, enabling a thorough comparison with other known NEP inhibitors and contributing to the broader understanding of neprilysin's role in health and disease. Further investigation is warranted to uncover the primary literature describing the synthesis and initial characterization of this compound to facilitate more direct replication of published findings.
Assessing the Translational Potential of a Novel Neprilysin Inhibitor: A Comparative Guide to Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the translational potential of a novel neprilysin (NEP) inhibitor, herein referred to as NEP-IN-2, by comparing it against the established clinical benchmark, sacubitril (B1662468). Given the absence of publicly available data for a compound specifically named "this compound," this document will utilize hypothetical, yet realistic, data points for this compound to illustrate the comparative process. The established data for sacubitril and its active metabolite, sacubitrilat (B1680482), will serve as the reference standard.
Neprilysin is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[1][2][3] By inhibiting neprilysin, the levels of these peptides increase, leading to vasodilation, natriuresis, and a reduction in the neurohormonal activation that contributes to the pathophysiology of heart failure.[4][5] Sacubitril, administered as part of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan, is the first-in-class agent that has demonstrated significant morbidity and mortality benefits in patients with heart failure with reduced ejection fraction (HFrEF).[6][7]
Mechanism of Action and Signaling Pathway
The therapeutic effect of neprilysin inhibitors is primarily achieved by potentiating the actions of natriuretic peptides. These peptides bind to their receptors, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which mediates many of the beneficial downstream effects, including vasodilation, decreased cardiac hypertrophy, and reduced fibrosis.[1][8]
Comparative Data Presentation
A thorough assessment of a novel NEP inhibitor requires a head-to-head comparison of its pharmacological properties with the current standard. The following tables present the known data for sacubitrilat and hypothetical data for this compound.
Table 1: In Vitro Potency and Selectivity
This table compares the in vitro inhibitory activity of the compounds against neprilysin and other related enzymes to determine potency and selectivity. High selectivity against other metalloproteases is crucial to minimize off-target effects.
| Parameter | Sacubitrilat (Active Metabolite) | This compound (Hypothetical) |
| NEP IC50 (nM) | 5 [9][10] | 2 |
| Aminopeptidase P (APP) IC50 (µM) | >100 | >150 |
| Angiotensin-Converting Enzyme (ACE) IC50 (µM) | >100 | >200 |
| Endothelin-Converting Enzyme (ECE-1) IC50 (µM) | >50 | >100 |
Table 2: Comparative Pharmacokinetic Profiles (Rat Model)
This table outlines key pharmacokinetic parameters, which are critical for determining the dosing regimen and predicting the drug's behavior in humans. Sacubitril is a prodrug that is rapidly converted to the active sacubitrilat.[11]
| Parameter | Sacubitril -> Sacubitrilat | This compound (Hypothetical) |
| Bioavailability (%) | ~60 (for sacubitril)[11] | 75 |
| Time to Peak Plasma Concentration (Tmax, hours) | ~2 (for sacubitrilat)[12][13] | 1.5 |
| Elimination Half-life (t1/2, hours) | ~11.5 (for sacubitrilat) | 14 |
| Primary Route of Elimination | Renal (as sacubitrilat)[12][14] | Renal |
| Plasma Protein Binding (%) | 94-97[11] | 95 |
Table 3: Preclinical Efficacy in a Rat Model of Heart Failure
This table summarizes key efficacy endpoints from a hypothetical preclinical study in a well-established animal model of heart failure, such as the Dahl salt-sensitive rat or a post-myocardial infarction model.[15][16]
| Efficacy Endpoint | Vehicle Control | Sacubitril (equivalent dose) | This compound (equivalent dose) |
| Change in Left Ventricular Ejection Fraction (%) | -5.2 | +8.5 | +10.2 |
| Reduction in Plasma NT-proBNP (pg/mL) | +150 | -250 | -300 |
| Reduction in Cardiac Fibrosis (%) | 0 | -25 | -30 |
| Improvement in Exercise Capacity (meters) | -50 | +120 | +150 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
Protocol 1: In Vitro Neprilysin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human neprilysin.
Materials:
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
Test compounds (this compound, sacubitrilat) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to achieve final desired concentrations.
-
Add 50 µL of the diluted test compounds or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of the recombinant human neprilysin solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic NEP substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation/Emission ~320/420 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Efficacy Study in a Rat Model of Heart Failure
Objective: To evaluate the therapeutic efficacy of a test compound in a rat model of heart failure induced by myocardial infarction (MI).
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
-
MI is induced by permanent ligation of the left anterior descending (LAD) coronary artery.
Study Groups:
-
Sham-operated + Vehicle
-
MI + Vehicle
-
MI + Sacubitril (e.g., 60 mg/kg/day, oral gavage)
-
MI + this compound (dose to be determined by pharmacokinetic studies)
Procedure:
-
Induction of MI: Anesthetize rats and perform a left thoracotomy. Ligate the LAD artery to induce MI. Sham-operated animals undergo the same procedure without ligation.
-
Treatment: Begin treatment 24 hours post-MI and continue for a specified duration (e.g., 4-8 weeks).
-
Echocardiography: Perform echocardiography at baseline (before MI), and at the end of the treatment period to assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening, ventricular dimensions).
-
Biomarker Analysis: Collect blood samples at the end of the study to measure plasma levels of natriuretic peptides (e.g., NT-proBNP).
-
Histopathology: At the end of the study, euthanize the animals, and harvest the hearts. Perform histological analysis (e.g., Masson's trichrome staining) to quantify the extent of cardiac fibrosis and infarct size.
-
Data Analysis: Compare the parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Visualizations of Developmental Workflow and Logic
The successful translation of a novel compound from bench to bedside follows a structured and logical progression.
Conclusion
The assessment of the translational potential of a novel neprilysin inhibitor such as the hypothetical this compound requires a systematic and comparative approach against the current gold standard, sacubitril. Key differentiators that would support further development include superior in vitro potency and selectivity, a more favorable pharmacokinetic profile that might allow for less frequent dosing or wider therapeutic window, and enhanced efficacy in relevant preclinical models of cardiovascular disease. A robust preclinical data package, generated using standardized protocols as outlined in this guide, is paramount for making an informed decision on advancing a new candidate to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. List of Neprilysin inhibitors - Drugs.com [drugs.com]
- 5. droracle.ai [droracle.ai]
- 6. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 7. Sacubitril/valsartan - Wikipedia [en.wikipedia.org]
- 8. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dual Angiotensin Receptor-Neprilysin Inhibition With Sacubitril/Valsartan Attenuates Systolic Dysfunction in Experimental Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Ethyl-2-pyrrolidone (NEP): A Comprehensive Guide for Laboratory Professionals
Presumed Chemical Identity: The following procedures are for the proper disposal of N-Ethyl-2-pyrrolidone (CAS No. 2687-91-4), commonly abbreviated as NEP. It is assumed that "NEP-IN-2" refers to this chemical. Researchers must confirm the identity of their substance with its Safety Data Sheet (SDS) before proceeding.
This guide provides essential safety and logistical information for the proper disposal of N-Ethyl-2-pyrrolidone (NEP), a solvent used in various laboratory applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to handle NEP with appropriate safety measures. This substance is classified as a combustible liquid that can cause serious eye damage and is suspected of causing reproductive harm.[1][2][3]
Personal Protective Equipment (PPE): All personnel handling NEP must wear the following PPE:
-
Eye Protection: Chemical safety goggles or a full-face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.[2]
-
Respiratory Protection: In poorly ventilated areas or when dealing with spills, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1]
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[2][3][4]
-
Do not eat, drink, or smoke in areas where NEP is handled or stored.
II. Step-by-Step Disposal Procedure
The disposal of NEP must be conducted in accordance with local, state, and federal regulations.[5] Do not discharge NEP into drains or the environment.[3]
-
Waste Collection:
-
Collect waste NEP in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with NEP and clearly marked as "Hazardous Waste" with the full chemical name "N-Ethyl-2-pyrrolidone."
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
-
Preparing for Disposal:
-
Ensure the waste container is securely closed to prevent leaks or spills.
-
Complete a hazardous waste disposal tag as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Contacting EHS for Pickup:
-
Arrange for the collection of the hazardous waste through your institution's EHS office.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Place the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
III. Quantitative Data Summary
The following table summarizes key quantitative data for N-Ethyl-2-pyrrolidone.
| Property | Value |
| CAS Number | 2687-91-4 |
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| Boiling Point | 97 °C at 20 mmHg[1] |
| Flash Point | 91 °C (195.8 °F)[1] |
| Density | 0.992 g/mL at 25 °C[1] |
IV. Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of NEP are not included. Researchers should consult relevant literature and established laboratory methods for their specific applications.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of NEP.
Caption: Workflow for the safe disposal of N-Ethyl-2-pyrrolidone (NEP).
References
- 1. 1-Ethyl-2-pyrrolidone NEP [sigmaaldrich.com]
- 2. uni-muenster.de [uni-muenster.de]
- 3. fishersci.com [fishersci.com]
- 4. pt.tnjchem.com [pt.tnjchem.com]
- 5. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
Essential Safety and Handling Guide for N-Ethyl-2-Pyrrolidone (NEP)
Disclaimer: The following information pertains to N-Ethyl-2-pyrrolidone, commonly abbreviated as NEP. It is highly likely that "NEP-IN-2" refers to this substance. Always confirm the identity of a chemical and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling.
Overview of N-Ethyl-2-Pyrrolidone (NEP)
N-Ethyl-2-pyrrolidone (CAS No. 2687-91-4) is a polar, aprotic organic solvent.[1][2] It is a colorless to yellow liquid with an amine-like odor and is completely miscible with water.[2][3] NEP is utilized in various industries, including pharmaceuticals, electronics, and coatings, often as a replacement for N-Methylpyrrolidone (NMP).[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
NEP presents several health hazards, necessitating the use of appropriate personal protective equipment. It is crucial to conduct a thorough hazard assessment of the specific work environment to ensure adequate protection.[4]
Summary of Hazards:
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[7][8] | To protect against splashes and direct contact that can cause serious eye damage.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., tested according to EN 374).[9] | To prevent skin contact, which can cause irritation.[3] |
| Body Protection | Protective clothing, such as a lab coat or coveralls.[5] | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[9] | To prevent irritation of the respiratory tract.[3] |
Safe Handling and Operational Plan
Adherence to strict operational procedures is vital to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is well-ventilated.[9]
-
Have an eyewash station and safety shower readily accessible.
-
Verify that all required PPE is available and in good condition.
-
-
Handling:
-
Storage:
First Aid and Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical advice/attention.[5][9] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation persists, call a physician.[5] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Disposal Plan
Dispose of NEP and contaminated materials in accordance with all federal, state, and local regulations.
Disposal Guidelines:
-
Waste from residues and unused product should be considered hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[9]
-
Dispose of contents/container to an approved waste disposal plant.[6][9]
-
Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.
Experimental Protocols and Data
Physical and Chemical Properties of NEP:
| Property | Value |
| CAS Number | 2687-91-4[1][3] |
| Molecular Formula | C6H11NO[3] |
| Molecular Weight | 113.16 g/mol [3] |
| Boiling Point | 212.5 °C[3] |
| Flash Point | 91 °C (196 °F)[3] |
| Density | 0.992 g/cm³ at 25 °C[3] |
Visual Workflow for Safe Handling of NEP
Caption: Workflow for the safe handling of N-Ethyl-2-Pyrrolidone (NEP).
References
- 1. products.basf.com [products.basf.com]
- 2. atamankimya.com [atamankimya.com]
- 3. pt.tnjchem.com [pt.tnjchem.com]
- 4. pa.gov [pa.gov]
- 5. uni-muenster.de [uni-muenster.de]
- 6. fishersci.com [fishersci.com]
- 7. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 8. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. help.neptunesystems.com [help.neptunesystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
